Ethyl valerate
描述
属性
IUPAC Name |
ethyl pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-5-6-7(8)9-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMAFTSLXCXHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040161 | |
| Record name | Ethyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless to pale yellow liquid | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
144.00 to 145.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.21 mg/mL at 25 °C, Slightly soluble in ethanol, insoluble in water | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.875 | |
| Record name | Ethyl pentanoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/315/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
539-82-2 | |
| Record name | Ethyl valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=539-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl valerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl pentanoate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R258T4P6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-91.2 °C | |
| Record name | Ethyl pentanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040297 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Ethyl valerate chemical properties and structure
An In-depth Technical Guide on the Core Chemical Properties and Structure of Ethyl Valerate (B167501)
Introduction
Ethyl valerate, also known as ethyl pentanoate, is an organic ester with the molecular formula C7H14O2.[1] It is a colorless liquid characterized by a pleasant, fruity aroma, often compared to that of green apples or pineapple.[2][3] This property makes it a valuable compound in the flavor and fragrance industries, where it is used as a food additive and in cosmetic formulations.[1][4] Beyond its sensory applications, this compound serves as a solvent and an intermediate in the synthesis of other chemical compounds, including pharmaceuticals.[3][4] This guide provides a comprehensive overview of its chemical structure, core properties, and relevant experimental methodologies for its synthesis and analysis.
Chemical Structure and Identification
This compound is the ethyl ester of pentanoic acid (valeric acid). The structure consists of a five-carbon pentanoyl group attached to an ethoxy group.
References
Ethyl Valerate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Chemical Properties, Synthesis, Biological Activity, and Analytical Methods for Ethyl Valerate (B167501) (CAS Number: 539-82-2)
Abstract
Ethyl valerate, also known as ethyl pentanoate, is a fatty acid ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid characterized by a pleasant, fruity aroma, often likened to that of green apples.[2] While extensively utilized in the food and fragrance industries, its role as a short-chain fatty acid ester suggests potential applications in the pharmaceutical and drug development sectors. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis and purification protocols, analytical methodologies, metabolic fate, and potential biological activities. Particular emphasis is placed on the signaling pathways associated with short-chain fatty acids, offering insights into the prospective pharmacological relevance of this compound for researchers and professionals in drug development.
Core Chemical and Physical Properties
This compound is an organic compound with a molecular weight of approximately 130.18 g/mol .[3][4][5] Its fundamental properties are summarized in the table below, providing essential data for laboratory and developmental applications.
| Property | Value | Reference |
| CAS Number | 539-82-2 | [3][4][6][7] |
| Molecular Formula | C₇H₁₄O₂ | [3][4][5][6] |
| Molecular Weight | 130.18 g/mol | [3][4][5] |
| Appearance | Colorless liquid | [5][6] |
| Boiling Point | 144-145 °C | [2] |
| Density | 0.875 g/mL at 25 °C | [2] |
| Refractive Index | 1.401 at 20 °C | [2] |
| Solubility | Poorly soluble in water; miscible with organic solvents. | [1] |
Synthesis and Purification Protocols
The synthesis of this compound can be achieved through several methods, with Fischer esterification being the most common. Enzymatic synthesis is also a viable and increasingly popular green alternative.
Chemical Synthesis: Fischer Esterification
This method involves the acid-catalyzed esterification of valeric acid with ethanol (B145695).
Experimental Protocol:
-
Reactants: Combine valeric acid (1.0 equivalent) and an excess of absolute ethanol in a round-bottom flask.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Neutralization: Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude this compound can be further purified by distillation under reduced pressure or by column chromatography.
Enzymatic Synthesis
Immobilized lipases can be used as biocatalysts for the esterification of valeric acid and ethanol, offering a more environmentally friendly process.
Experimental Protocol:
-
Enzyme Preparation: Immobilize a lipase, such as from Burkholderia cepacia or Thermomyces lanuginosus, on a solid support like alginate or polyhydroxybutyrate (B1163853) (PHB) particles.[4][8]
-
Reaction Mixture: In a screw-capped flask, combine valeric acid and ethanol in a suitable organic solvent, such as heptane.[4][8] The molar ratio of the acid to alcohol and the enzyme concentration should be optimized.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37 °C) with shaking.[4]
-
Monitoring: Take aliquots at various time intervals to determine the reaction yield, often by titrating the remaining acid with a standardized solution of potassium hydroxide.[4]
-
Product Isolation: Once the desired conversion is achieved, the immobilized enzyme can be filtered off and the this compound can be isolated from the solvent, typically by evaporation.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the identification and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Experimental Protocol:
-
Sample Preparation: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) can be employed to isolate the this compound. An internal standard, such as ethyl heptadecanoate, should be added before extraction for accurate quantification.
-
GC Separation:
-
Column: A nonpolar capillary column, such as one with a dimethylpolysiloxane stationary phase, is suitable.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 50 °C and ramping up to 250 °C.
-
Carrier Gas: Helium is commonly used.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analyzer: A quadrupole or ion trap analyzer can be used.
-
Data Acquisition: The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Metabolic Fate and Biological Activity
While this compound is primarily known as a flavoring agent, its structural similarity to endogenous short-chain fatty acids (SCFAs) suggests potential biological activities of interest to drug development professionals.
Metabolic Pathway of this compound
Upon ingestion, this compound is expected to undergo rapid hydrolysis in the gastrointestinal tract and blood, catalyzed by esterases.[9] This process breaks the ester bond, yielding ethanol and valeric acid (pentanoic acid).
The resulting valeric acid can then enter cellular metabolic pathways.
Potential Signaling Pathways
The biological effects of this compound are likely mediated by its hydrolysis product, valeric acid, which is a short-chain fatty acid. SCFAs are known to act as signaling molecules through two primary mechanisms:
-
Activation of G-protein-coupled receptors (GPCRs): SCFAs can bind to and activate specific GPCRs, namely GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A.[3][4][6] These receptors are expressed in various tissues, including the gut, adipose tissue, and immune cells, and their activation can influence inflammation, glucose metabolism, and lipid metabolism.[4][7]
-
Inhibition of histone deacetylases (HDACs): SCFAs, particularly butyrate, can inhibit HDACs, leading to changes in gene expression.[3][4] This mechanism is associated with anti-inflammatory effects and cellular differentiation.
Toxicological Profile
The toxicological properties of this compound have not been fully investigated.[10] However, available data suggest it may cause eye, skin, and respiratory system irritation.[10][11] Ingestion of large amounts may lead to gastrointestinal irritation and central nervous system depression.[10] A bacterial reverse mutation assay (Ames test) indicated that this compound was not mutagenic.[8] Further toxicological studies are warranted to fully characterize its safety profile for potential pharmaceutical applications.
Conclusion
This compound is a well-characterized compound with established applications in the flavor and fragrance industries. For professionals in research and drug development, its significance lies in its identity as a short-chain fatty acid ester. Its rapid in vivo hydrolysis to valeric acid suggests that it could serve as a pro-drug or delivery vehicle for this bioactive SCFA. The known signaling roles of SCFAs in modulating inflammation, metabolism, and gene expression open avenues for exploring the therapeutic potential of this compound in a range of pathological conditions. Further research is necessary to elucidate the specific biological effects and signaling pathways directly influenced by this compound and its metabolites, and to establish a comprehensive safety profile for its use in pharmaceutical formulations.
References
- 1. Ethyl pentanoate - Wikipedia [en.wikipedia.org]
- 2. In silico, in vitro, and in vivo investigation of antioxidant potential and toxicity of ethyl ferulate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overview of Short-Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. mdpi.com [mdpi.com]
- 7. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound, 539-82-2 [thegoodscentscompany.com]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point and density of ethyl valerate (B167501) (also known as ethyl pentanoate), a key fragrance and flavor compound. This document outlines its core physicochemical properties, details the experimental protocols for their determination, and presents this information in a clear, accessible format for scientific and research applications.
Core Physicochemical Data
Ethyl valerate is a colorless liquid with a fruity odor, commonly used in the food and cosmetic industries.[1] Its fundamental physical properties, boiling point and density, are crucial for its application in various industrial processes, including formulation, quality control, and chemical synthesis.
The boiling point and density of this compound have been determined through various experimental measurements. The following table summarizes these key values from multiple sources, providing a consolidated reference.
| Property | Value | Conditions |
| Boiling Point | 144-145 °C | @ 760.00 mm Hg |
| 72-74 °C | @ 65.00 mm Hg | |
| Density | 0.870-0.875 g/mL | @ 25 °C |
| 0.877 g/cm³ | @ 20 °C |
Data sourced from multiple chemical and scientific databases.[2][3][4][5][6]
Experimental Protocols for Property Determination
Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standard laboratory protocols for measuring these properties for a liquid compound such as this compound.
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] Several methods can be employed for its determination, with the Thiele tube method and distillation being common laboratory techniques.[7][8]
Protocol: Thiele Tube Method
This method is advantageous as it requires only a small sample volume.[8]
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer. This entire setup is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure even heat distribution.
-
Heating: The side arm of the Thiele tube is gently and consistently heated.[8][9] Initially, trapped air will be expelled from the capillary tube. As the temperature approaches the boiling point of this compound, a rapid and continuous stream of bubbles will emerge from the inverted capillary tube.[9]
-
Measurement: Heating is discontinued (B1498344) once a steady stream of bubbles is observed. The liquid will begin to cool. The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[8][9]
Density is a fundamental physical property defined as the mass of a substance per unit volume.[10] It can be determined by accurately measuring the mass and volume of a sample.
Protocol: Mass and Volume Measurement
This is a straightforward and common method for determining the density of a liquid.[11]
-
Mass Measurement of Empty Container: An empty, dry measuring cylinder (or pycnometer for higher accuracy) is placed on a digital balance, and its mass is recorded after taring the balance to zero.[11]
-
Volume Measurement: A specific volume of this compound (e.g., 10 mL or 25 mL) is carefully transferred into the measuring cylinder. The volume should be read at the bottom of the meniscus with the eye level to the liquid surface to avoid parallax error.[10][11]
-
Mass Measurement of Filled Container: The measuring cylinder containing the this compound is reweighed, and the new mass is recorded.
-
Calculation: The mass of the this compound is calculated by subtracting the mass of the empty cylinder from the mass of the filled cylinder. The density is then calculated using the formula: Density = Mass / Volume.[12]
This guide provides essential data and standardized methodologies for the determination of this compound's boiling point and density. Adherence to these protocols will ensure accurate and reproducible results critical for research, development, and quality assurance applications.
References
- 1. Human Metabolome Database: Showing metabocard for Ethyl pentanoate (HMDB0040297) [hmdb.ca]
- 2. This compound, 539-82-2 [thegoodscentscompany.com]
- 3. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl pentanoate - Wikipedia [en.wikipedia.org]
- 5. This compound Ethyl pentanoate [sigmaaldrich.com]
- 6. This compound | 539-82-2 [chemicalbook.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. embibe.com [embibe.com]
- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 12. homesciencetools.com [homesciencetools.com]
The Solubility of Ethyl Valerate: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility of ethyl valerate (B167501) in various solvents, catering to researchers, scientists, and professionals in drug development. The document summarizes available quantitative data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Introduction to Ethyl Valerate
This compound (also known as ethyl pentanoate) is an ester with the chemical formula C₇H₁₄O₂. It is a colorless liquid with a fruity odor, reminiscent of apples, and is used as a flavoring and fragrance agent. In the pharmaceutical industry, understanding the solubility of esters like this compound is crucial for various applications, including formulation development, purification processes, and as a reaction solvent.
Quantitative Solubility Data
The solubility of this compound has been determined in water, and it is known to be miscible with several organic solvents. However, comprehensive quantitative data across a wide range of solvents and temperatures is limited in publicly available literature.
Table 1: Quantitative Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100g of Solvent) | Reference |
| 25 | 0.221 | [1] |
Note: The solubility in water is often cited as being in the range of 2.21 to 2.23 g/L, which is equivalent to approximately 0.221 to 0.223 g/100g , assuming the density of water is 1 g/mL.
Qualitative Solubility in Organic Solvents:
This compound is generally described as being "soluble" or "miscible" with common organic solvents such as:
It is reported to be poorly soluble or "insoluble" in water, which aligns with the low quantitative value presented above[1].
Due to the scarcity of comprehensive experimental data, thermodynamic models such as UNIFAC (UNIQUAC Functional-group Activity Coefficients) can be employed to predict the solubility of this compound in various solvents. These models use group contribution methods to estimate activity coefficients, which are then used to calculate solubility.
Experimental Protocols for Solubility Determination
The following section outlines a detailed methodology for determining the solubility of this compound in various solvents using the established "shake-flask" method, followed by quantitative analysis.
Materials and Equipment
-
Materials:
-
This compound (high purity, >99%)
-
Solvents (analytical grade): Water (deionized), Methanol, Ethanol, Acetone, Diethyl Ether, n-Hexane
-
Internal standard for chromatography (e.g., ethyl hexanoate)
-
-
Equipment:
-
Analytical balance
-
Thermostatic shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Vials for sample storage
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with UV detector (HPLC-UV)
-
Experimental Workflow
The logical workflow for determining the solubility of this compound is depicted in the following diagram.
Caption: Workflow for Solubility Determination of this compound.
Detailed Shake-Flask Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a series of sealed flasks. The presence of a separate liquid phase of this compound should be visible.
-
Place the flasks in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C, 50 °C).
-
Agitate the flasks at a constant speed for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary study can be conducted to determine the time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the flasks to stand in the thermostatic bath for at least 12 hours to allow for complete phase separation.
-
Carefully withdraw an aliquot from the solvent-rich phase using a syringe.
-
Immediately filter the aliquot through a syringe filter (0.45 µm) to remove any undissolved droplets of this compound.
-
-
Sample Preparation for Analysis:
-
Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method. An internal standard should be added at this stage for accurate quantification.
-
Analytical Quantification
The concentration of this compound in the diluted samples can be determined using either Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Table 2: Example GC-FID Method Parameters
| Parameter | Value |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split mode) |
| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Table 3: Example HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Calibration:
A series of standard solutions of this compound in the respective solvent with known concentrations should be prepared and analyzed to generate a calibration curve. The concentration of the unknown samples is then determined from this curve.
Conclusion
This guide provides the currently available solubility data for this compound and a detailed experimental framework for its determination. While quantitative data in organic solvents is not extensively documented, the provided protocols offer a robust methodology for researchers to generate this valuable information in their own laboratories. The use of thermodynamic prediction models can also serve as a useful tool in the absence of experimental data.
References
The Fruity Essence: A Technical Guide to the Natural Occurrence of Ethyl Valerate in Fruits
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl valerate (B167501), a volatile ester, is a significant contributor to the characteristic aroma of many fruits, often described as fruity, sweet, and apple-like. Its presence and concentration are crucial in defining the sensory profile and consumer acceptance of various fruit varieties. This technical guide provides an in-depth overview of the natural occurrence of ethyl valerate in fruits, detailing its quantitative levels, the methodologies for its detection, and the biochemical pathways responsible for its synthesis. This information is intended to be a valuable resource for researchers in the fields of food science, analytical chemistry, and drug development, particularly for those interested in flavor chemistry, natural product analysis, and the biological activities of volatile compounds.
Quantitative Occurrence of this compound in Fruits
The concentration of this compound varies significantly among different fruit species and even between cultivars of the same fruit. This variation is influenced by genetic factors, ripening stage, and post-harvest conditions. The following table summarizes the quantitative data on this compound concentrations found in various fruits, as determined by gas chromatography-mass spectrometry (GC-MS) based methods.
| Fruit | Cultivar/Variety | Concentration (µg/kg) | Analytical Method | Reference |
| Apple | Malus domestica (General) | Present (Qualitative) | GC-MS | [1] |
| Red Delicious | Present (Qualitative) | GC-MS | [1] | |
| Strawberry | Fragaria x ananassa (General) | Present (Qualitative) | GC-MS | [2][3] |
| Various Cultivars | Present (Qualitative) | HS-SPME-GC-MS | [4] | |
| Pineapple | Ananas comosus (Pulp) | Present (Qualitative) | HS-SPME-GC-MS | [5] |
| Ananas comosus (Core) | Present (Qualitative) | HS-SPME-GC-MS | [5] | |
| Guava | Psidium guajava | Present (Qualitative) | Not Specified | |
| Plum | Prunus domestica | Present (Qualitative) | HS-SPME-GC-MS | [6] |
Note: Quantitative data for this compound is often reported as part of a larger volatile profile, and specific concentration values are not always available in the cited literature. "Present (Qualitative)" indicates that the compound was identified but not quantified.
Experimental Protocols for this compound Analysis
The analysis of volatile compounds like this compound in fruits is most commonly performed using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is favored for its sensitivity, simplicity, and solvent-free nature.
Detailed Methodology for HS-SPME-GC-MS Quantification of this compound
This protocol provides a general framework for the quantitative analysis of this compound in a fruit matrix. Optimization of specific parameters may be required depending on the fruit type and instrumentation.
1. Sample Preparation:
-
Homogenize a known weight of fresh fruit pulp (e.g., 5-10 g) in a blender.
-
Transfer the homogenate to a headspace vial (e.g., 20 mL).
-
Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds into the headspace. A typical ratio is 1:2 (w/v) of fruit to salt solution.
-
Add a known amount of an appropriate internal standard (e.g., ethyl heptanoate (B1214049) or a deuterated analog of this compound) for accurate quantification.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis, including esters.
-
Equilibration: Place the sealed headspace vial in a heating block or water bath set to a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample matrix and the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 30-60 minutes) at the same temperature to allow the analytes to adsorb onto the fiber coating.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Desorption: Insert the SPME fiber into the heated injection port of the GC-MS (e.g., at 250 °C) for a short period (e.g., 2-5 minutes) to thermally desorb the trapped volatile compounds onto the GC column.
-
Gas Chromatography:
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (WAX) stationary phase (e.g., DB-WAX, HP-INNOWAX), is suitable for separating esters. A common column dimension is 30-60 m length, 0.25 mm internal diameter, and 0.25-0.50 µm film thickness.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C) for a few minutes, then ramps up to a higher temperature (e.g., 220-240 °C) at a controlled rate (e.g., 5-10 °C/min) to separate the compounds based on their boiling points and interactions with the stationary phase.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard for generating mass spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
-
Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra for compound identification and in selected ion monitoring (SIM) mode for enhanced sensitivity and accurate quantification of the target analyte (this compound) and the internal standard.
-
4. Quantification:
-
Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).
-
Quantify the concentration of this compound by creating a calibration curve using standard solutions of this compound of known concentrations and the internal standard. The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standard solutions.
Biosynthesis of this compound in Fruits
The formation of this compound in fruits is a multi-step enzymatic process. It begins with the biosynthesis of its precursors, valeric acid (pentanoic acid) and ethanol, followed by their esterification.
Biosynthetic Pathway of this compound
The biosynthesis of this compound primarily involves two key stages: the formation of valeryl-CoA and ethanol, and their subsequent condensation catalyzed by an alcohol acyltransferase (AAT). Valeric acid is a short-chain fatty acid that can be synthesized in plants through various metabolic pathways, including the β-oxidation of longer-chain fatty acids or from amino acid catabolism. Ethanol is produced via glycolysis and fermentation.
The final and crucial step is the esterification reaction where the acyl group from valeryl-CoA is transferred to ethanol. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which belong to the BAHD superfamily of acyltransferases.[7] The specificity of the AAT enzyme for its substrates (both the acyl-CoA and the alcohol) plays a significant role in determining the profile of volatile esters produced by a particular fruit.[8][9]
References
- 1. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS–SPME with GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of Organic Volatile Markers Associated with Aroma during Maturation of Strawberry Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hst-j.org [hst-j.org]
- 5. studylib.net [studylib.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 8. Alcohol acyltransferases for the biosynthesis of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alcohol acetyltransferases and the significance of ester synthesis in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Application of Ethyl Valerate in the Fragrance Industry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl valerate (B167501), also known as ethyl pentanoate, is a straight-chain ester recognized for its potent, fruity aroma, reminiscent of apples and pineapples. This technical guide provides an in-depth analysis of its applications within the fragrance industry. It details the physicochemical properties, odor profile, and safety assessments of ethyl valerate. Furthermore, this guide outlines comprehensive experimental protocols for its analysis and stability testing, crucial for formulation development. The content is designed to serve as a core resource for researchers, scientists, and professionals involved in the development of fragranced products.
Introduction
This compound (C7H14O2) is a volatile organic compound naturally found in various fruits such as apples, bananas, and strawberries.[1] In the fragrance industry, it is a key component used to impart sweet and fruity notes to a wide range of products, from fine fragrances to personal care items.[2][3] Its characteristic powerful and diffusive ethereal-fruity scent makes it a versatile ingredient in creating various fragrance compositions.[1] This guide explores the technical aspects of utilizing this compound in fragrance formulations, providing quantitative data and detailed methodologies for its evaluation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in fragrance formulations. These properties influence its volatility, solubility, and stability in different product bases.
| Property | Value | Reference |
| Molecular Formula | C7H14O2 | [4] |
| Molecular Weight | 130.18 g/mol | |
| CAS Number | 539-82-2 | |
| Appearance | Colorless liquid | |
| Odor Profile | Fruity, apple, pineapple, sweet, green | [1] |
| Odor Threshold (in water) | 1.5 ppb | |
| Boiling Point | 144-145 °C | [1] |
| Melting Point | -91 °C | |
| Density | 0.875 g/mL at 25 °C | [1] |
| Refractive Index | 1.399-1.402 at 20 °C | |
| Flash Point | 38.9 °C | [5] |
| Vapor Pressure | 4.745 mmHg at 25 °C | |
| Water Solubility | 2.23 g/L | [1] |
Applications in the Fragrance Industry
This compound's primary application in the fragrance industry is as a fruity top-to-middle note in a variety of perfume compositions. Its powerful and diffusive nature provides an initial burst of freshness.
-
Fine Fragrances: It is used to create bright, fruity accords in floral, chypre, and gourmand fragrances.
-
Personal Care Products: In shampoos, body lotions, and soaps, it contributes a fresh and clean fruity scent.
-
Household Products: It can be found in air fresheners and cleaning products to impart a pleasant, fruity aroma.
The typical use level of this compound in fragrance concentrates can be up to 4.0%.
Safety and Regulatory Status
The safety of this compound as a fragrance ingredient has been assessed by the Research Institute for Fragrance Materials (RIFM). The key findings from the safety assessment are summarized below.
| Endpoint | Result | Conclusion |
| Genotoxicity | Negative in BlueScreen assay and Ames test | Not expected to be genotoxic.[6] |
| Phototoxicity/Photoallergenicity | No significant UV/Vis absorption between 290 and 700 nm | Not expected to be photoirritating or photoallergenic.[6] |
| Skin Sensitization | Not a sensitizer (B1316253) in a murine Local Lymph Node Assay (read-across from pentyl propionate) | Does not present a concern for skin sensitization at current use levels.[6] |
| Repeated Dose Toxicity | No adverse effects observed at relevant exposure levels (read-across studies) | No significant systemic toxicity expected from fragrance use. |
This compound is listed as a fragrance ingredient by the International Fragrance Association (IFRA) and is generally recognized as safe (GRAS) for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification
This protocol outlines a standard method for the analysis of this compound in a fragrance oil.
Objective: To determine the purity of an this compound raw material and to quantify its concentration in a fragrance oil.
Methodology:
-
Sample Preparation:
-
Purity Assessment: Prepare a 1% (v/v) solution of the this compound raw material in a suitable solvent such as ethanol (B145695) or dichloromethane.
-
Quantification: Prepare a 1% (v/v) solution of the fragrance oil in the same solvent. Prepare a series of calibration standards of this compound in the same solvent at concentrations bracketing the expected concentration in the sample.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Parameters: Electron ionization (EI) at 70 eV. Mass scan range of 40-350 amu.
-
-
Data Analysis:
-
Identification: Identify the this compound peak in the chromatogram based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Purity Calculation: Calculate the purity of the raw material by dividing the peak area of this compound by the total peak area of all components in the chromatogram (assuming equal response factors for impurities).
-
Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the fragrance oil sample by interpolating its peak area on the calibration curve.
-
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol describes the process of characterizing the odor profile of this compound using a trained sensory panel.
Objective: To quantitatively describe the sensory attributes of this compound.
Methodology:
-
Panelist Selection and Training:
-
Select 10-12 individuals based on their ability to discriminate and describe different odors.
-
Train the panelists over several sessions to identify and scale the intensity of key aroma attributes (e.g., fruity, apple, pineapple, green, sweet) using reference standards.
-
-
Sample Preparation:
-
Prepare a 1% solution of this compound in a non-odorous solvent like diethyl phthalate (B1215562) or ethanol.
-
Present the sample in coded, capped glass vials.
-
-
Evaluation Procedure:
-
Panelists evaluate the samples in individual sensory booths under controlled conditions (temperature, humidity, and lighting).
-
For each sample, panelists rate the intensity of the agreed-upon sensory descriptors on a 15-cm line scale anchored with "low" and "high".
-
-
Data Analysis:
-
Convert the line scale ratings to numerical data.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities.
-
Visualize the results using a spider plot or bar chart to represent the sensory profile of this compound.
-
Stability Testing
This protocol outlines a general procedure for assessing the stability of this compound in a cosmetic formulation.
Objective: To evaluate the chemical stability of this compound in a representative cosmetic base (e.g., a lotion or an alcohol-based spray) under accelerated and real-time conditions.
Methodology:
-
Sample Preparation:
-
Prepare the cosmetic formulation containing a known concentration of this compound.
-
Package the samples in the intended final packaging.
-
-
Storage Conditions:
-
Accelerated Stability:
-
40 °C / 75% Relative Humidity (RH) for 3 months.
-
50 °C for 2 months.
-
Freeze-thaw cycling (-10 °C to 25 °C, 3 cycles).
-
Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to simulate sunlight exposure.
-
-
Real-Time Stability:
-
25 °C / 60% RH for the intended shelf life of the product (e.g., 12, 24 months).
-
-
-
Evaluation Intervals:
-
Test the samples at initial, 1, 2, and 3-month time points for accelerated studies, and at 3, 6, 12, 18, and 24-month intervals for real-time studies.
-
-
Analytical Methods:
-
Chemical Analysis: Use the GC-MS method described in section 5.1 to quantify the concentration of this compound at each time point. A decrease in concentration indicates instability.
-
Sensory Evaluation: Conduct an olfactory assessment at each time point to detect any changes in the fragrance profile.
-
Physical Evaluation: Observe any changes in the physical properties of the cosmetic base, such as color, pH, and viscosity.[3][7]
-
Stability Considerations:
-
Hydrolysis: Esters like this compound can be susceptible to hydrolysis, especially in aqueous formulations with acidic or alkaline pH.[8][9][10][11] This reaction breaks down the ester into valeric acid and ethanol, leading to a change in the odor profile.
-
Oxidation: While less common for simple esters, interaction with oxidizing agents in a formulation or exposure to air can potentially lead to degradation. The use of antioxidants in the formulation can mitigate this.[12]
-
Photostability: Exposure to UV light can induce degradation of fragrance molecules. The use of UV absorbers in the formulation or opaque packaging can enhance photostability.[1][12]
Visualizations
Fragrance Development Workflow
Caption: Workflow for incorporating this compound into a fragranced product.
Structure-Odor Relationship of this compound
Caption: Relationship between the chemical structure of this compound and its odor profile.
Conclusion
This compound is a valuable and widely utilized ingredient in the fragrance industry, prized for its characteristic fruity and sweet aroma. Its well-defined physicochemical properties, established safety profile, and versatility make it a staple in the perfumer's palette. This technical guide provides a comprehensive overview of the key aspects of this compound, from its fundamental properties to detailed analytical and stability testing protocols. The information presented herein is intended to support the informed and effective use of this important fragrance material in the development of a wide array of consumer products.
References
- 1. iltusa.com [iltusa.com]
- 2. Comprehensive sensory and chemical data on the flavor of 16 red wines from two varieties: Sensory descriptive analysis, HS-SPME-GC-MS volatile compounds quantitative analysis, and odor-active compounds identification by HS-SPME-GC-MS-O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. Ethyl pentanoate - Wikipedia [en.wikipedia.org]
- 5. This compound, 539-82-2 [thegoodscentscompany.com]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. certifiedcosmetics.com [certifiedcosmetics.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 11. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 12. orchadia.org [orchadia.org]
The Pivotal Role of Ethyl Valerate as a Pharmaceutical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl valerate (B167501) (also known as ethyl pentanoate), a fatty acid ester with the chemical formula C7H14O2, is a versatile compound widely recognized for its pleasant, fruity aroma, leading to its extensive use in the flavor and fragrance industries.[1][2][3] Beyond these applications, ethyl valerate serves as a crucial intermediate in the pharmaceutical sector.[4][5][6][7] This technical guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its role as a precursor in the manufacturing of active pharmaceutical ingredients (APIs). We will delve into specific synthetic pathways, including its documented use in the synthesis of the major anticonvulsant, valproic acid, and in the development of novel antifungal agents. This document aims to be a comprehensive resource, complete with experimental protocols, quantitative data, and process diagrams to support research and development in medicinal chemistry.
Physicochemical Properties of this compound
This compound is a colorless liquid at room temperature, characterized by a strong, sweet, apple-like odor.[1] It is sparingly soluble in water but miscible with organic solvents such as ethanol (B145695) and ether.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C7H14O2 | [1][8] |
| Molecular Weight | 130.18 g/mol | [1][8] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, apple-like | [1][2] |
| Boiling Point | 144-145 °C | [2] |
| Density | 0.875 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.401 | [9] |
| Solubility | Sparingly soluble in water; miscible with organic solvents | [1] |
| CAS Number | 539-82-2 | [1][8] |
Synthesis of this compound
The industrial production of this compound is predominantly achieved through the Fischer esterification of valeric acid with ethanol, typically in the presence of an acid catalyst.[1][10] Additionally, enzymatic synthesis has been explored as a greener alternative.
Chemical Synthesis: Fischer Esterification
This classic method involves the reaction of valeric acid and ethanol under reflux with a strong acid catalyst, such as sulfuric acid.[10]
Experimental Protocol: Synthesis of this compound via Fischer Esterification
-
Materials: Valeric acid, absolute ethanol, concentrated sulfuric acid.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine valeric acid and an excess of absolute ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for several hours to drive the reaction to completion.[10]
-
After cooling, the excess ethanol can be removed by distillation.
-
The remaining mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and purified by distillation to yield this compound.
-
Enzymatic Synthesis
Enzymatic synthesis offers a more environmentally friendly route, operating under milder conditions. Lipases are commonly employed as biocatalysts for the esterification of valeric acid and ethanol.[11]
Experimental Protocol: Enzymatic Synthesis of this compound
-
Biocatalyst: Immobilized lipase (B570770) from Thermomyces lanuginosus (TLL) on polyhydroxybutyrate (B1163853) (PHB) particles.[11]
-
Reaction Medium: Heptane.[11]
-
Procedure:
-
Combine valeric acid (1,000 mM) and ethanol (1,000 mM) in heptane.[11]
-
Add the immobilized TLL-PHB biocatalyst (18% m/v).[11]
-
Agitate the mixture at 234 rpm and maintain the temperature at 30.5°C.[11]
-
Monitor the reaction progress by analyzing aliquots over time.
-
The product, this compound, can be isolated and purified from the reaction mixture.
-
Quantitative Data for this compound Synthesis
| Method | Catalyst/Enzyme | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield (%) | References |
| Fischer Esterification | 0.08%-SO3H-Bz-Al-SBA-15 | Ethanol | 79.84 | 2 h | 95 | [12] |
| Enzymatic (Immobilized) | T. lanuginosus Lipase (TLL-PHB) | Heptane | 30.5 | 105 min | ~92 | [11] |
| Enzymatic (Soluble) | Soluble T. lanuginosus Lipase | Heptane | 30.5 | 120 min | 82 | [11] |
| Enzymatic (Immobilized) | Burkholderia cepacia Lipase | Heptane | 37 | 120 h | ~90 |
This compound as a Precursor for Anticonvulsant Drugs: The Case of Valproic Acid
Valproic acid (2-propylpentanoic acid) is a widely used antiepileptic drug for treating various types of seizures.[13] While several synthetic routes to valproic acid exist, a notable method utilizes this compound as the starting material. This pathway involves the α,α-dialkylation of the ester.
Synthetic Pathway to Valproic Acid from this compound
A two-step method has been reported for the synthesis of sodium valproate, the salt of valproic acid, starting from ethyl pentanoate (this compound).[4] The overall process involves the reaction of this compound with a halogenated propane (B168953) in the presence of a strong base, followed by saponification of the resulting ester.[4] This synthesis route has a reported overall yield of 87%.[4]
The core of this synthesis is the α-alkylation of the this compound enolate. The process can be visualized as follows:
References
- 1. CN103040801B - Preparation and medical application of aromatic ring substituted this compound - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 9. Propyl 2-ethylpentanoate | C10H20O2 | CID 22012785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. EP0293753A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]
- 12. CN102241582A - Synthesis technology of sodium valproate - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Fischer Esterification Synthesis of Ethyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl valerate (B167501) via Fischer esterification. It includes a detailed examination of the reaction mechanism, experimental protocols for both traditional acid catalysis and modern catalytic systems, a comparative analysis of reaction conditions and yields, and methods for purification and characterization of the final product.
Introduction
Ethyl valerate, also known as ethyl pentanoate, is an ester with a characteristic fruity odor, often described as being similar to green apples. It finds extensive use as a flavoring and fragrance agent in the food, beverage, and cosmetic industries. Industrially, it is primarily synthesized through the Fischer esterification of valeric acid with ethanol (B145695).[1] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the formation of the ester product.[2][3]
The Fischer Esterification Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism, initiated by an acid catalyst, is outlined below.[4]
Reaction Mechanism Pathway
The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.[4]
Caption: The reaction mechanism of Fischer esterification.
Experimental Protocols
This section details two distinct protocols for the synthesis of this compound: a classical approach using sulfuric acid and a more contemporary method employing an amino acid-based ionic liquid catalyst.
Protocol 1: Sulfuric Acid Catalyzed Synthesis
This protocol is adapted from standard Fischer esterification procedures.[5]
Materials:
-
Valeric acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
5% aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Erlenmeyer flasks
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine valeric acid and an excess of absolute ethanol (e.g., a 1:3 molar ratio). Slowly add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) while cooling the flask in an ice bath. Add a boiling chip to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue the reflux for 1-2 hours.[5]
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water
-
5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted valeric acid). Caution: CO₂ evolution will occur. Vent the funnel frequently.
-
Saturated aqueous sodium chloride solution (brine) to aid in the separation of the organic and aqueous layers.[5]
-
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification:
-
Filter the drying agent.
-
Purify the crude this compound by simple distillation. Collect the fraction boiling at approximately 145-146 °C.[6]
-
Protocol 2: Amino Acid Ionic Liquid Catalyzed Synthesis
This protocol is based on a high-yield synthesis using a Brønsted acidic amino acid ionic liquid, Proline bisulfate (ProHSO₄), as a recyclable catalyst.[7]
Materials:
-
Valeric acid
-
Ethanol
-
Proline bisulfate (ProHSO₄) ionic liquid catalyst
-
Round-bottom flask with a reflux condenser
-
Oil bath with a thermostat
Procedure:
-
Reaction Setup: In a round-bottom flask, combine valeric acid, ethanol (a slight excess may be used), and the Proline bisulfate catalyst.
-
Reaction: Heat the mixture in an oil bath equipped with a thermostat to 80 °C and maintain for 7 hours.[7]
-
Product Separation: After the reaction is complete, the mixture will form two liquid phases. The upper layer is the this compound product. Separate the product layer from the catalyst layer. The catalyst can be recycled for subsequent reactions.[7]
-
Purification: The product is of high purity and may not require further purification. If necessary, simple distillation can be performed.
Data Presentation
The following tables summarize key quantitative data for the synthesis of this compound under different catalytic conditions and the physical and spectroscopic properties of the product.
Comparison of Reaction Conditions and Yields
| Catalyst | Reactant Ratio (Valeric Acid:Ethanol) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Selectivity (%) | Reference |
| H₂SO₄ | Not specified | Reflux | 1-2 | Typically high, but equilibrium limited | High | [8] |
| 0.08%-SO₃H-Bz-Al-SBA-15 | Not specified | 79.84 | 2 | 95 | 100 | [8] |
| Proline bisulfate (ProHSO₄) | Not specified | 80 | 7 | >99.9 (conversion) | 100 | [7] |
Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₂ | [8] |
| Molecular Weight | 130.18 g/mol | [8] |
| Boiling Point | 145-146 °C | [6] |
| Density | 0.877 g/cm³ | [6] |
| ¹H NMR (CDCl₃, ppm) | δ 0.92 (t, 3H), 1.25 (t, 3H), 1.30-1.70 (m, 4H), 2.27 (t, 2H), 4.12 (q, 2H) | [6] |
| ¹³C NMR (CDCl₃, ppm) | δ 13.7, 14.2, 22.3, 27.0, 34.1, 60.1, 173.8 | [6] |
| IR (cm⁻¹) | ~2960 (C-H), ~1735 (C=O), ~1180 (C-O) | [7] |
Experimental Workflow and Logic
The overall process for the synthesis, purification, and characterization of this compound via Fischer esterification can be visualized as a logical workflow.
Caption: A generalized workflow for this compound synthesis.
Conclusion
The Fischer esterification is a robust and widely applicable method for the synthesis of this compound. While traditional acid catalysis with sulfuric acid is effective, modern catalysts such as amino acid-based ionic liquids offer advantages in terms of higher yields, selectivity, and catalyst recyclability.[7] The choice of methodology will depend on the specific requirements of the research or development project, including scale, desired purity, and environmental considerations. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this compound for applications in research and drug development.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. One moment, please... [operachem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to Alternative Synthesis Routes for Ethyl Valerate from γ-Valerolactone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of alternative synthesis routes for ethyl valerate (B167501) (EV) from γ-valerolactone (GVL), a biomass-derived platform molecule. The content herein focuses on catalytic pathways, detailing experimental protocols, quantitative performance data, and reaction mechanisms to facilitate research and development in sustainable chemistry and biofuel production.
Introduction
Ethyl valerate, a valuable chemical intermediate and potential biofuel additive, is traditionally synthesized through the esterification of valeric acid. The emergence of γ-valerolactone as a readily available, bio-based feedstock has spurred the development of alternative, more sustainable synthesis routes. This guide explores two primary catalytic strategies for the conversion of GVL to EV: a one-pot direct conversion and a two-step approach involving the intermediate formation of valeric acid.
One-Pot Synthesis of this compound from γ-Valerolactone
The direct conversion of GVL to EV in a single reactive step is an attractive approach due to its process intensification and potential for improved economics. This route typically employs bifunctional catalysts that possess both acidic and hydrogenation capabilities.
Copper-Catalyzed One-Pot Synthesis
Copper-based catalysts have shown significant promise for the one-pot synthesis of EV from GVL. These catalysts, often supported on mixed oxides like silica-zirconia, facilitate the necessary ring-opening, dehydration, and hydrogenation steps.
Catalyst Preparation (8% Cu on SiO₂-ZrO₂):
-
A silica-zirconia support is prepared.
-
The support is impregnated with an aqueous solution of a copper salt (e.g., copper nitrate).
-
The impregnated support is dried and then calcined in air to form the copper oxide.
-
Prior to the reaction, the catalyst is reduced in a hydrogen flow to obtain the active copper metal.
Reaction Procedure:
-
A high-pressure autoclave reactor is charged with γ-valerolactone, ethanol (B145695) (in a specified molar ratio, e.g., GVL:EtOH = 1:10), and the pre-reduced Cu/SiO₂-ZrO₂ catalyst (e.g., GVL:catalyst = 10:1 by weight).
-
The reactor is sealed, purged with hydrogen, and then pressurized with hydrogen to the desired pressure (e.g., 10 bar).
-
The reaction mixture is heated to the target temperature (e.g., 250 °C) and stirred for a specified duration (e.g., 20 hours).
-
After the reaction, the reactor is cooled, and the product mixture is collected.
-
The products are analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion, selectivity, and yield.
The one-pot conversion over a bifunctional copper catalyst is proposed to proceed through the following steps:
-
Nucleophilic attack: Ethanol attacks the carbonyl group of GVL, leading to the ring-opening and formation of ethyl 4-hydroxypentanoate (B1260314) as an intermediate.
-
Dehydration: The ethyl 4-hydroxypentanoate intermediate undergoes dehydration on the acidic sites of the support to form ethyl pentenoate.
-
Hydrogenation: The carbon-carbon double bond in ethyl pentenoate is then hydrogenated over the copper metal sites to yield the final product, this compound.
Vapor-Phase Synthesis of this compound from γ-Valerolactone
Vapor-phase catalytic conversion offers advantages such as continuous operation and easier product separation. This route often utilizes bifunctional catalysts with both acidic and hydrogenation functionalities.
Promoted Nickel on ZSM-5 (Ni/ZSM-5) Catalyzed Synthesis
Promoter-modified Ni/ZSM-5 catalysts have demonstrated high efficiency in the vapor-phase conversion of GVL to EV. Promoters such as Molybdenum (Mo) can significantly enhance the catalyst's activity and stability.[1][2]
Catalyst Preparation (2 wt% Mo, 10 wt% Ni on H-ZSM-5):
-
H-ZSM-5 zeolite is used as the support.
-
The support is co-impregnated with an aqueous solution containing nickel nitrate (B79036) and a molybdenum precursor (e.g., ammonium (B1175870) molybdate).
-
The impregnated support is dried at 120 °C for 12 hours.
-
The dried material is then calcined in static air at 450 °C for 5 hours.
Reaction Procedure:
-
A fixed-bed quartz reactor is loaded with the sieved catalyst particles.
-
The catalyst is reduced in-situ at 450 °C for 3 hours in a flow of 5% H₂/Ar.
-
A reactant mixture of GVL (10 wt%) in ethanol is vaporized in a pre-heating zone at 250 °C.
-
The vaporized reactant mixture is fed into the reactor at a specific flow rate (e.g., 2 mL/h) along with a co-flow of hydrogen.
-
The reaction is carried out at atmospheric pressure and a set temperature (e.g., 250 °C).
-
The product stream is condensed in an ice-cold trap and analyzed by GC and GC-MS.
The vapor-phase conversion over promoted Ni/ZSM-5 is believed to proceed via a different primary intermediate compared to the one-pot liquid-phase reaction.
-
Ring-opening: The GVL ring is opened on the Brønsted acid sites of the ZSM-5 support, primarily forming pentenoic acid.[1]
-
Hydrogenation: The pentenoic acid intermediate is then hydrogenated on the nickel sites to form valeric acid.
-
Esterification: Finally, valeric acid is esterified with ethanol, also catalyzed by the acidic sites of the support, to produce this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.
Table 1: Performance of Catalysts in One-Pot Synthesis of this compound from GVL
| Catalyst | Support | Temp (°C) | Pressure (bar H₂) | GVL Conv. (%) | EV Sel. (%) | EV Yield (%) | Reference |
| 8% Cu | SiO₂-ZrO₂ | 250 | 10 | 69 | 59 | 40.7 | [3] |
| 5% Cu | SiO₂-ZrO₂ | 250 | 10 | 67 | 44 | 29.5 | [3] |
| 8% Cu | SiO₂-Al₂O₃ | 250 | 10 | 77 | 32 | 24.6 | [3] |
| 8% Cu | ZSM-5 | 250 | 10 | 54 | 14 | 7.6 | [3] |
Table 2: Performance of Catalysts in Vapor-Phase Synthesis of this compound from GVL
| Catalyst | Promoter | Temp (°C) | Pressure | GVL Conv. (%) | EV Sel. (%) | EV Yield (%) | Reference |
| Ni/HZSM-5 | - | 250 | Atmospheric | ~10 | 45.2 | ~4.5 | [2] |
| Cr-Ni/HZSM-5 | Cr | 250 | Atmospheric | ~10 | 55.8 | ~5.6 | [2] |
| Mo-Ni/HZSM-5 | Mo | 250 | Atmospheric | >99 | 92.3 | >91.4 | [2] |
| W-Ni/HZSM-5 | W | 250 | Atmospheric | ~10 | 70.1 | ~7.0 | [2] |
| Mo-Ni/HZSM-5 | Mo | 300 | Atmospheric | >99 | 85.1 | >84.2 | [2] |
Conclusion
The synthesis of this compound from γ-valerolactone presents a promising avenue for the production of bio-derived chemicals and fuels. Both one-pot and vapor-phase catalytic routes have demonstrated viability, with the choice of catalyst and reaction conditions playing a crucial role in determining the process efficiency. The Mo-promoted Ni/ZSM-5 catalyst in a vapor-phase system shows particularly high yields of this compound.[2] Further research into catalyst development, particularly for the one-pot synthesis to improve selectivity, and process optimization will be key to advancing these sustainable technologies towards industrial application. This guide provides a foundational understanding of the current state of these alternative synthesis routes to aid researchers in this endeavor.
References
Ethyl Valerate: A Technical Guide to its Application as a Biofuel Additive
Abstract: Ethyl valerate (B167501) (ethyl pentanoate) is emerging as a promising second-generation biofuel additive, derivable from renewable biomass sources. Its properties as an oxygenated ester make it a candidate for improving the combustion efficiency and emission profiles of conventional petroleum fuels. This technical guide provides an in-depth analysis of ethyl valerate, covering its synthesis, physicochemical properties, and its impact on engine performance and emissions. It is intended for researchers, chemists, and fuel scientists engaged in the development of sustainable energy solutions. The guide includes detailed experimental protocols for synthesis and fuel testing, presents quantitative data in structured tables, and visualizes key processes using standardized diagrams.
Introduction
The global imperative to reduce dependence on fossil fuels and mitigate the environmental impact of transportation has catalyzed research into alternative and renewable fuels. Biofuel additives, which can be blended with conventional gasoline and diesel, offer a pathway to incrementally decarbonize the transport sector without requiring immediate, drastic changes to engine technology. This compound (C7H14O2), the ester of valeric acid and ethanol (B145695), is one such molecule of interest.[1] It can be produced from lignocellulosic biomass via platform molecules like γ-valerolactone (GVL) and levulinic acid, classifying it as a second-generation biofuel that does not directly compete with food crops.[2][3]
As an oxygenated compound, this compound can promote more complete combustion, potentially leading to a reduction in harmful emissions like carbon monoxide (CO), unburned hydrocarbons (HC), and particulate matter (PM).[4] Its physicochemical properties, particularly its high octane (B31449) number, make it especially suitable as a blend component for spark-ignition (gasoline) engines.[3] This document serves as a technical resource, consolidating key data and methodologies for the scientific evaluation of this compound as a viable biofuel additive.
Synthesis of this compound
This compound is primarily synthesized through the esterification of valeric acid (pentanoic acid) with ethanol, typically in the presence of an acid catalyst.[5] Advanced, sustainable synthesis routes are also under investigation, including one-pot processes from biomass-derived 2-furanoic acid, which can achieve yields exceeding 92%.[6][7] Enzymatic synthesis using lipase (B570770) has also been explored as a greener alternative to chemical catalysis.[8][9][10]
Synthesis Reaction Pathway
The fundamental reaction is a Fischer esterification, where a carboxylic acid (valeric acid) and an alcohol (ethanol) react to form an ester (this compound) and water.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol describes a typical acid-catalyzed esterification for producing this compound.
Materials:
-
Valeric acid (pentanoic acid)
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄) as catalyst[5]
-
Heptane (as solvent, optional for enzymatic synthesis)[8]
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Molecular sieves (optional, for water removal)[8]
Apparatus:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, combine valeric acid and a molar excess of absolute ethanol (e.g., a 1:2 or 1:3 molar ratio of acid to alcohol).
-
Catalysis: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant volume).
-
Reflux: Attach the reflux condenser and heat the mixture to the boiling point of ethanol (approx. 78-80°C) using the heating mantle. Allow the reaction to reflux for 2-4 hours.[5] The progress can be monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Neutralization: Wash the mixture sequentially with water, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted valeric acid. Vent the funnel frequently to release CO₂ gas. Finally, wash again with brine (saturated NaCl solution).
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter to remove the drying agent. The solvent (excess ethanol) and the final product can be separated by fractional distillation. This compound has a boiling point of approximately 144-145°C.[11] The purity of the collected fraction should be confirmed by GC analysis.
Physicochemical Properties
The suitability of this compound as a fuel additive is determined by its physical and chemical properties, which must be compatible with existing engine systems and conventional fuels. Key properties are summarized below and compared with those of gasoline and ethanol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Reference(s) |
|---|---|---|---|
| Chemical Formula | C₇H₁₄O₂ | - | [1] |
| Molecular Weight | 130.18 | g/mol | [12] |
| Density (@ 25°C) | 0.870 - 0.875 | g/mL | [11][13] |
| Boiling Point | 144 - 145 | °C | [11][12] |
| Melting Point | -91.2 | °C | [12] |
| Flash Point (TCC) | 38.89 | °C | [13] |
| Kinematic Viscosity | ~1.7 | cP (mPa·s) | [14] |
| Higher Heating Value | 31.9 | MJ/kg | [14] |
| Research Octane Number (RON) | ~100 | - | [3] |
| Oxygen Content | 24.6 | % by weight | Calculated |
Table 2: Comparison of Fuel Properties
| Property | This compound | Gasoline (Typical) | Ethanol |
|---|---|---|---|
| RON | ~100[3] | 91-98 | ~108[15] |
| Density (g/mL) | ~0.875[11] | ~0.72-0.78 | ~0.79[15] |
| Energy Density (MJ/kg) | 31.9[14] | ~44.4[15] | 26.8[15] |
| Boiling Point (°C) | 144-145[11] | 30-225 (Range) | 78[15] |
| Oxygen Content (wt%) | 24.6 | 0 - 3.7 (with ethanol) | 34.7 |
Standard Protocols for Fuel and Engine Analysis
Evaluating a novel biofuel additive requires a standardized approach to ensure data is reliable and comparable. This involves characterizing the fuel's properties according to established standards and then assessing its performance in a controlled engine test.
Experimental Workflow for Biofuel Additive Evaluation
The process follows a logical progression from fuel formulation through to performance and emissions analysis.
Fuel Property Analysis Methods
To ensure quality and consistency, biofuels and their blends are tested using standardized methods, primarily those developed by ASTM International.[4][16]
Table 3: Common ASTM Standards for Biofuel Property Testing
| Property | ASTM Method | Description |
|---|---|---|
| Kinematic Viscosity | D445 | Measures the fluid's resistance to flow under gravity at a specified temperature (e.g., 40°C).[4][17] |
| Density/Specific Gravity | D1298 | Determines the density of the fuel using a hydrometer.[17] |
| Flash Point | D93 | Determines the lowest temperature at which the fuel's vapor will ignite with a test flame.[4] |
| Acid Number | D664 | Quantifies the amount of acidic substances in the fuel, which can indicate degradation or contamination.[4][18] |
| Cetane Number | D613 | Measures the ignition quality of a fuel for compression-ignition (diesel) engines.[4][16][18] |
| Water & Sediment | D2709 | Measures the volume of water and solid contaminants in the fuel by centrifuge.[4][18] |
| Sulfur Content | D5453 | Determines the total sulfur content by ultraviolet fluorescence.[4][18] |
Engine Performance and Emissions Testing Protocol
This protocol outlines a general procedure for testing fuel blends in a stationary internal combustion engine.
Apparatus:
-
Single or multi-cylinder test engine (spark-ignition or compression-ignition).
-
Engine dynamometer to control engine speed and apply a measurable load.[19]
-
Fuel flow meter for measuring fuel consumption.
-
Data acquisition system to record engine parameters (speed, torque, temperatures, pressures).
-
Exhaust gas analyzer for measuring concentrations of CO, CO₂, HC, and NOx.[19]
-
Smoke meter or particulate matter sampler for diesel applications.
Procedure:
-
Engine Setup: Mount the engine on the test bed and couple it to the dynamometer. Instrument the engine with sensors for temperature, pressure, and other relevant parameters.
-
Baseline Test: Operate the engine with the baseline fuel (e.g., pure gasoline or diesel) across a range of predefined steady-state conditions (e.g., various speeds at a constant torque, or various loads at a constant speed).[20] Record all performance and emissions data for at least 15-20 minutes at each test point to ensure stability.
-
Fuel System Purge: Thoroughly drain the baseline fuel from the engine's fuel system and purge the lines.
-
Blended Fuel Test: Introduce the this compound blend into the fuel system. Run the engine for a sufficient period to ensure the new fuel has fully circulated.
-
Repeat Test Cycle: Repeat the exact same set of steady-state tests as performed for the baseline fuel. Record all performance and emissions data.
-
Data Analysis: For each test point, compare the data from the blended fuel against the baseline. Calculate key metrics such as Brake Specific Fuel Consumption (BSFC), Brake Thermal Efficiency (BTE), and emission factors (g/kWh).
Engine Performance and Emissions Impact
Performance in Spark-Ignition (SI) Engines
This compound's high Research Octane Number (RON) of approximately 100 makes it an effective anti-knock additive for gasoline.[3] Studies on blends of up to 20% this compound in gasoline have shown no significant negative impacts on engine performance.[3][21] Due to its lower energy density compared to gasoline, a slight increase in Brake Specific Fuel Consumption (BSFC) may be observed to maintain the same power output.[22] However, the oxygen content can improve combustion efficiency, potentially offsetting some of the fuel consumption penalty.[20][23]
Impact on Exhaust Emissions
The presence of oxygen atoms in the this compound molecule fundamentally alters the combustion process, generally leading to a more complete burn and a reduction in products of incomplete combustion.
Table 4: Expected Impact of this compound Blends on Engine Emissions
| Emission | Expected Impact | Rationale |
|---|---|---|
| Carbon Monoxide (CO) | Decrease | The fuel-bound oxygen promotes the oxidation of CO to CO₂ during combustion.[4][20] |
| Unburned Hydrocarbons (HC) | Decrease | Improved combustion efficiency leads to less unburned fuel in the exhaust.[24] |
| Particulate Matter (PM) / Smoke | Decrease | Oxygenates are highly effective at reducing the formation of soot precursors, leading to lower smoke opacity and PM mass, particularly in diesel engines.[24] |
| Nitrogen Oxides (NOx) | Potential Increase | The higher availability of oxygen and potentially higher peak combustion temperatures can lead to increased formation of thermal NOx. This is a common trade-off with many oxygenated biofuels.[25][26] |
| Carbon Dioxide (CO₂) | Potential Increase | More complete combustion converts more of the fuel's carbon into CO₂, leading to higher concentrations in the raw exhaust gas.[20] |
Conclusion
This compound demonstrates significant potential as a second-generation biofuel additive. Its synthesis from renewable feedstocks, favorable physicochemical properties—especially its high octane number and significant oxygen content—and its compatibility with existing engine technologies make it a compelling candidate for further research and development. While its lower energy density necessitates a slight increase in fuel consumption, this is counterbalanced by improvements in combustion efficiency and significant reductions in CO, HC, and PM emissions. The potential for increased NOx emissions remains a key consideration that may require after-treatment or engine calibration strategies. Overall, this compound stands as a valuable tool in the ongoing effort to create cleaner, more sustainable transportation fuels.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8.4 Biodiesel Properties and Specifications | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aidic.it [aidic.it]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 539-82-2 [chemicalbook.com]
- 12. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound, 539-82-2 [thegoodscentscompany.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Biodiesel Standards & Properties [dieselnet.com]
- 17. researchgate.net [researchgate.net]
- 18. docs.nrel.gov [docs.nrel.gov]
- 19. contractlaboratory.com [contractlaboratory.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. media.neliti.com [media.neliti.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. sae.org [sae.org]
- 26. Impact of Ethanol–Diesel Blend on CI Engine Performance and Emissions | MDPI [mdpi.com]
Spectroscopic data of ethyl valerate (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Ethyl Valerate (B167501)
This technical guide provides a comprehensive overview of the spectroscopic data for ethyl valerate (CAS No: 539-82-2), a widely used flavoring and fragrance agent.[1][2] The document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed structural and analytical information on this compound. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and visual representations of analytical workflows.
Molecular Structure and Properties
This compound, also known as ethyl pentanoate, is an ester with the molecular formula C₇H₁₄O₂ and a molecular weight of approximately 130.18 g/mol .[1][2] It is a colorless liquid with a fruity odor, commonly found in fruits and alcoholic beverages.[3]
Spectroscopic Data Presentation
The following sections summarize the key spectroscopic data for this compound, providing insights into its molecular structure and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Protons (Position) | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Multiplicity | Integration |
| CH₃ (Valerate Chain) | ~0.90 | Triplet | 3H |
| CH₂ (Valerate Chain) | ~1.33 | Sextet | 2H |
| CH₂ (Valerate Chain) | ~1.61 | Quintet | 2H |
| α-CH₂ (Valerate Chain) | ~2.22 | Triplet | 2H |
| O-CH₂ (Ethyl Group) | ~4.08 | Quartet | 2H |
| CH₃ (Ethyl Group) | ~1.25 | Triplet | 3H |
Data sourced from various spectral databases and may show slight variations depending on the experimental conditions.[1][4]
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon (Position) | Chemical Shift (δ) in ppm (Solvent: CDCl₃) |
| C=O (Carbonyl) | ~173.5 |
| O-CH₂ (Ethyl Group) | ~60.1 |
| α-CH₂ (Valerate Chain) | ~34.17 |
| CH₂ (Valerate Chain) | ~27.22 |
| CH₂ (Valerate Chain) | ~22.39 |
| CH₃ (Ethyl Group) | ~14.2 |
| CH₃ (Valerate Chain) | ~13.75 |
Data sourced from various spectral databases and may show slight variations depending on the experimental conditions.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester Stretch) | ~1735 | Strong |
| C-O (Ester Stretch) | ~1180 | Strong |
| C-H (sp³ Stretch) | ~2870-2960 | Medium-Strong |
Data is characteristic for aliphatic esters.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 4: Major Mass Spectrometry Peaks for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 130 | Variable | [M]⁺ (Molecular Ion) |
| 88 | ~100 | [CH₃CH₂OC(OH)=CH₂]⁺ (McLafferty Rearrangement) |
| 85 | High | [C₄H₉CO]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 29 | High | [CH₃CH₂]⁺ |
Fragmentation patterns can vary based on the ionization method and energy.[1][6]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation : For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.[7][8][9] For ¹³C NMR, a higher concentration (20-100 mg) is often required due to the lower natural abundance of the ¹³C isotope.[7][8][9] Ensure the sample is free of any particulate matter by filtering it through a pipette with a small cotton or glass wool plug.[8][10]
-
Instrument Setup : Place the NMR tube in the spectrometer's spinner turbine, ensuring the correct positioning using a depth gauge.[7]
-
Data Acquisition :
-
Locking and Shimming : The instrument's magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.[7]
-
Tuning and Matching : The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.[7]
-
Acquisition Parameters : Set appropriate parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[7][11]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).
-
IR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation (Neat Liquid) : As this compound is a liquid, the simplest method is to prepare a "neat" sample.[12] Place one to two drops of the liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[13][14] Place a second salt plate on top to create a thin liquid film between the plates.[13][15]
-
Instrument Setup : Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[13]
-
Data Acquisition :
-
Background Scan : First, run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Sample Scan : Run the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent like acetone (B3395972) and store them in a desiccator to prevent damage from moisture.[12][13]
Mass Spectrometry Sample Preparation and Acquisition
-
Sample Introduction : For a volatile liquid like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS) is a common method.[16]
-
Ionization : Electron Ionization (EI) is a standard method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[17]
-
Detection : An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]
Visualizations
The following diagrams illustrate the relationship between the different spectroscopic techniques and a generalized workflow for spectroscopic analysis.
Caption: Relationship between spectroscopic techniques and the structural information they provide for this compound.
Caption: A generalized experimental workflow for spectroscopic analysis.
References
- 1. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 3. Page loading... [guidechem.com]
- 4. This compound(539-82-2) 1H NMR spectrum [chemicalbook.com]
- 5. This compound(539-82-2) 13C NMR [m.chemicalbook.com]
- 6. This compound(539-82-2) MS spectrum [chemicalbook.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. sc.edu [sc.edu]
- 12. webassign.net [webassign.net]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. homework.study.com [homework.study.com]
- 15. researchgate.net [researchgate.net]
- 16. organomation.com [organomation.com]
- 17. quora.com [quora.com]
An In-depth Technical Guide to the Safety and Toxicity of Ethyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl valerate (B167501) (CAS No. 539-82-2), also known as ethyl pentanoate, is a flavoring agent and fragrance ingredient with a generally recognized as safe (GRAS) status for its use in food.[1][2][3][4] This technical guide provides a comprehensive overview of the available safety and toxicity data for ethyl valerate. A significant portion of the safety assessment for this compound relies on a read-across approach, utilizing data from structurally similar compounds due to the limited availability of direct toxicity data for this compound itself. This guide synthesizes the available information on acute toxicity, skin and eye irritation, sensitization, genotoxicity, repeated-dose toxicity, and reproductive/developmental toxicity, presenting quantitative data in structured tables and detailing the experimental methodologies of key studies.
Acute Toxicity
Due to the lack of direct data, a read-across approach with structurally similar esters is often employed. For context, data for the related compound, ethyl isovalerate, is presented below.
Table 1: Acute Toxicity Data for a Read-Across Compound (Ethyl Isovalerate)
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >5000 mg/kg bw | [8] |
| LD50 | Rabbit | Oral | 7031 mg/kg bw | [2][8][9] |
| LD50 | Rabbit | Dermal | >5000 mg/kg bw | [8][10] |
Irritation and Sensitization
Skin Irritation
While some safety data sheets suggest that this compound may cause skin irritation and dermatitis, specific studies on this compound following standardized guidelines (e.g., OECD 404) were not found in the reviewed literature.[5][6][7] A study on a related compound did not find evidence of irritation.[11]
Eye Irritation
This compound is presumed to have the potential to cause eye irritation, possibly leading to chemical conjunctivitis.[5][6][7] However, specific in vivo eye irritation data from studies conducted according to guidelines such as OECD 405 are not available for this compound.
Skin Sensitization
Direct skin sensitization data for this compound is limited. The safety assessment relies on data from a read-across analog, pentyl propionate (B1217596).
Table 2: Skin Sensitization Data (Read-Across from Pentyl Propionate)
| Assay | Species | Vehicle | Concentration | Result | Reference |
| Local Lymph Node Assay (LLNA) | Mouse | Not specified | up to 100% (25000 µg/cm²) | Non-sensitizing | [12] |
Based on the weight of evidence from structural analysis and the negative results from the LLNA on pentyl propionate, this compound is not considered to be a skin sensitizer.[12]
Genetic Toxicity
This compound has been evaluated for its genotoxic potential in several in vitro assays. The collective evidence suggests that this compound is not genotoxic.
Table 3: Genetic Toxicity of this compound
| Assay | System | Metabolic Activation | Concentration | Result | Reference |
| BlueScreen™ HC | Human lymphoblastoid TK6 cells | With and without S9 | Not specified | Negative | [5][13][14] |
| Ames Test | Salmonella typhimurium (TA98, TA100) and Escherichia coli (WP2uvrA) | With S9 | up to 10000 µ g/plate | Negative | [12] |
| Ames Test | Salmonella typhimurium (TA98, TA100) and Escherichia coli (WP2uvrA) | Without S9 | up to 3500 µ g/plate | Negative | [12] |
To further support the assessment of clastogenic potential, data from a read-across analog, mthis compound, was considered.
Table 4: Genetic Toxicity (Clastogenicity) Data (Read-Across from Mthis compound)
| Assay | System | Metabolic Activation | Concentration | Result | Reference |
| In vitro Micronucleus Test | Not specified | With and without S9 | Not specified | Non-clastogenic | [12] |
Repeated-Dose and Reproductive Toxicity
Direct long-term toxicity and carcinogenicity studies on this compound were not identified. The safety assessment for repeated-dose and reproductive toxicity is based on data from read-across analogs and the Threshold of Toxicological Concern (TTC).[4][15][16][17]
Repeated-Dose Toxicity
A 13-week subchronic inhalation study on the read-across material, butyl propionate, is used to support the safety of this compound.
Table 5: Repeated-Dose Inhalation Toxicity (Read-Across from Butyl Propionate)
| Species | Exposure | Duration | NOAEC (No Observed Adverse Effect Concentration) | Reference |
| Sprague Dawley Rat | Inhalation | 13 weeks (6 h/day, 5 days/week) | 1500 ppm (equivalent to 2071 mg/kg/day) | [12] |
The systemic exposure to this compound from its use as a fragrance ingredient is below the TTC for a Cramer Class I material, providing additional support for its safety in repeated-dose scenarios.[12]
Reproductive and Developmental Toxicity
The assessment of reproductive and developmental toxicity relies on a two-generation study conducted on the read-across analog, propyl propionate.
Table 6: Reproductive and Developmental Toxicity (Read-Across from Propyl Propionate)
| Species | Dosing | Duration | NOAEL (No Observed Adverse Effect Level) - Fertility and Development | Reference |
| Rat | Not specified | Two generations | 500 ppm (equivalent to 616 mg/kg/day) | [12] |
No treatment-related adverse effects on reproductive performance or the survival and growth of pups were observed at the highest dose tested.[12]
Experimental Protocols and Methodologies
BlueScreen™ HC Assay
The BlueScreen™ HC assay is a high-throughput in vitro screening assay that measures genotoxicity and cytotoxicity in a human lymphoblastoid cell line (TK6).[5][13][14] The assay utilizes a reporter system linked to the GADD45a gene, which is upregulated in response to genotoxic stress.[13][14] An increase in the expression of a Gaussia luciferase reporter gene, quantified by luminescence, indicates a genotoxic effect.[5][13][14] Cytotoxicity is simultaneously measured by assessing cell density.[5] The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to detect genotoxic metabolites.[1][5]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test for this compound was conducted using the preincubation method with Salmonella typhimurium strains TA98 and TA100, and Escherichia coli strain WP2uvrA.[12] The test was performed in the presence and absence of an S9 metabolic activation system.[12] The assay evaluates the ability of a substance to induce reverse mutations in bacterial strains that are unable to synthesize a specific amino acid. A positive result is indicated by a significant increase in the number of revertant colonies in the presence of the test substance compared to the control.
Subchronic Inhalation Toxicity Study (Read-Across: Butyl Propionate)
This study followed a protocol consistent with OECD Test Guideline 413.[12] Groups of 15 Sprague Dawley rats of each sex were exposed to butyl propionate vapor at target concentrations of 0, 250, 750, or 1500 ppm for 6 hours per day, 5 days a week, for 13 weeks.[12] Endpoints evaluated included clinical observations, body weight, food consumption, hematology, clinical chemistry, organ weights, and histopathology.
Two-Generation Reproductive Toxicity Study (Read-Across: Propyl Propionate)
This study was conducted in accordance with OECD Test Guideline 416.[18][19][20][21][22] The study design involves the administration of the test substance to male and female rats for a period of growth, mating, and through the weaning of their F1 offspring.[18][22] The F1 generation is then raised to adulthood, mated, and produces an F2 generation.[18][22] Key endpoints include effects on male and female reproductive performance, fertility, gestation, parturition, lactation, and the growth and development of the offspring.[20][21]
Murine Local Lymph Node Assay (LLNA) (Read-Across: Pentyl Propionate)
The LLNA is an in vivo method for assessing skin sensitization potential, as described in OECD Test Guideline 429.[23][24][25][26][27] The principle of the assay is that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.[23][24][26] The test substance is applied to the ears of mice for several consecutive days.[23] Lymphocyte proliferation is then measured, typically by the incorporation of a radiolabeled nucleotide or other markers.[23] A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive result.[23]
Visualizations: Workflows and Logical Relationships
Conclusion
The available data, primarily through a robust read-across approach and direct in vitro testing, support the safety of this compound for its intended use as a fragrance and flavoring ingredient. It is not considered to be genotoxic or a skin sensitizer. The potential for repeated-dose and reproductive toxicity is low, based on high NOAELs in studies with structurally related compounds and a large margin of safety at current exposure levels. The lack of direct quantitative data for acute, chronic, and carcinogenic endpoints for this compound is a notable data gap, though its GRAS status and low exposure levels from its intended uses mitigate these concerns. This technical guide provides a consolidated resource for professionals involved in the safety assessment and development of products containing this compound.
References
- 1. x-cellr8.com [x-cellr8.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. chemview.epa.gov [chemview.epa.gov]
- 4. norden.diva-portal.org [norden.diva-portal.org]
- 5. bmglabtech.com [bmglabtech.com]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ethyl isovalerate, 108-64-5 [thegoodscentscompany.com]
- 9. chemtexusa.com [chemtexusa.com]
- 10. johndwalsh.com [johndwalsh.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. rifm.org [rifm.org]
- 14. The BlueScreen HC assay to predict the genotoxic potential of fragrance materials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. americanchemistry.com [americanchemistry.com]
- 16. Guidance on the use of the Threshold of Toxicological Concern approach in food safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Utilizing Threshold of Toxicological Concern (TTC) with High Throughput Exposure Predictions (HTE) as a Risk-Based Prioritization Approach for thousands of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oecd.org [oecd.org]
- 19. Reproductive and Developmental Toxicity – Toxi-Coop Zrt. [toxicoop.com]
- 20. Reproductive toxicity – two-generation study | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. ecetoc.org [ecetoc.org]
- 22. oecd.org [oecd.org]
- 23. Local lymph node assay - Wikipedia [en.wikipedia.org]
- 24. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ftp.cdc.gov [ftp.cdc.gov]
- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 27. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Olfactory perception of ethyl valerate and its isomers
An In-depth Technical Guide to the Olfactory Perception of Ethyl Valerate (B167501) and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the olfactory perception of ethyl valerate and its primary isomers, ethyl isovalerate and ethyl 2-methylbutanoate. These esters are significant components in the flavor and fragrance industries, and understanding their distinct sensory profiles, detection thresholds, and the underlying biochemical pathways of their perception is crucial for research and product development.
Olfactory Profiles and Quantitative Data
This compound and its isomers, while sharing the same molecular formula (C7H14O2), exhibit distinct olfactory characteristics due to their structural differences. These differences influence their interaction with olfactory receptors, resulting in unique scent profiles and varying detection thresholds.
Chemical Structures
-
This compound (Ethyl pentanoate): A straight-chain ester.
-
Ethyl Isovalerate (Ethyl 3-methylbutanoate): A branched-chain ester with a methyl group on the third carbon.
-
Ethyl 2-Methylbutanoate: A branched-chain ester with a methyl group on the second carbon. This isomer also has chiral forms (S)-(+) and (R)-(-), which can possess different odor characteristics.[1]
Comparative Olfactory Data
The odor profiles and detection thresholds of these compounds have been characterized through various analytical and sensory studies. The data is summarized below for direct comparison.
| Compound | Common Synonyms | CAS Number | Odor Profile Descriptors | Olfactory Threshold (in water) |
| This compound | Ethyl pentanoate | 539-82-2 | Fruity, apple-like, sweet, pineapple, green, ethereal, tropical.[2][3][4] | 1.5 - 5 ppb[2][5] |
| Ethyl Isovalerate | Ethyl 3-methylbutanoate | 108-64-5 | Fruity, sweet, apple, pineapple, berry-like, tutti-frutti; some sources describe it as reminiscent of blueberries.[6][7][8][9] | 0.01 - 0.4 ppb[6] |
| Ethyl 2-Methylbutanoate | Ethyl 2-methylbutyrate | 7452-79-1 | Green-apple, pineapple skin, unripe plum, diffusive, fruity-green.[10][11][12] The (S)-(+) enantiomer is described as fresh and apple-like, while the (R)-(-) form is fruity with a phenolic note.[1] | (S)-enantiomer: 0.006 ppb. Racemic flavor detection: 10 ppb.[1] |
Experimental Protocols for Olfactory Analysis
The characterization of odorants relies on a combination of instrumental analysis and human sensory evaluation. The two primary methodologies employed are Gas Chromatography-Olfactometry (GC-O) and formal Sensory Panel Analysis.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[13] It is used to identify which specific volatile compounds in a complex mixture are responsible for its aroma.
Methodology:
-
Injection & Separation: A sample containing volatile compounds is injected into a gas chromatograph. The compounds are separated based on their boiling points and chemical properties as they pass through a capillary column.[14]
-
Effluent Splitting: At the end of the column, the effluent is split. One portion is directed to a conventional chemical detector, such as a Mass Spectrometer (MS), for compound identification and quantification.
-
Olfactory Detection: The other portion of the effluent is directed to a heated "odor port" or "sniff port." A trained sensory analyst or "panellist" sniffs the port and records the perceived odor's character, intensity, and duration at specific retention times.[13]
-
Data Correlation: The data from the chemical detector (the chromatogram) is correlated with the panellist's sensory data (the aromagram). This allows for the positive identification of odor-active compounds.[14]
Sensory Panel Analysis
Sensory panels are used to obtain standardized, quantitative data on the sensory attributes of substances.[15] These panels consist of trained individuals who can reliably identify and rate the intensity of specific flavors and aromas.[16][17]
Methodology for Threshold Determination:
-
Panelist Training: A group of individuals is screened for sensory acuity and trained to recognize and rate the intensity of specific odorants.
-
Sample Preparation: A series of solutions of the target compound (e.g., this compound) are prepared in increasing concentrations in a neutral medium (like water or dilute ethanol).
-
Forced-Choice Presentation: A common method is the three-alternative forced-choice (3-AFC) test .[18][19] For each concentration level, a panellist is presented with three samples, two of which are blanks (medium only) and one of which contains the odorant. The panellist must identify the "odd" sample.
-
Threshold Calculation: The detection threshold is statistically determined as the concentration at which a certain percentage of the panel (typically 50%) can reliably detect the compound.[13]
Molecular Mechanism of Olfactory Perception
The perception of an odorant like this compound begins with a complex signal transduction cascade within olfactory sensory neurons (OSNs) located in the olfactory epithelium.[20] This process converts a chemical signal into an electrical signal that is sent to the brain. The pathway is primarily mediated by G-protein coupled receptors (GPCRs).[21][22]
Olfactory Signal Transduction Pathway
-
Receptor Binding: A volatile odorant molecule (ligand), such as this compound, dissolves in the mucus of the nasal cavity and binds to a specific Olfactory Receptor (OR) on the cilia of an OSN. ORs are a large family of GPCRs.[23][24]
-
G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated heterotrimeric G-protein, Gαolf. The activated Gαolf subunit exchanges GDP for GTP.[25][26]
-
Second Messenger Production: The Gαolf-GTP complex dissociates and activates the enzyme adenylyl cyclase type III (ACIII).[23][27] ACIII then catalyzes the conversion of ATP into the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[25]
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.[25][27] This allows an influx of cations (primarily Ca²⁺ and Na⁺) into the cell, causing initial depolarization of the OSN membrane.
-
Signal Amplification and Depolarization: The influx of Ca²⁺ opens Ca²⁺-activated chloride (Cl⁻) channels.[23][27] Due to the high intracellular Cl⁻ concentration in OSNs, the opening of these channels results in an efflux of Cl⁻, which further depolarizes the cell membrane.
-
Action Potential Generation: If this depolarization reaches the threshold potential, an action potential is generated. This electrical signal propagates along the neuron's axon to the olfactory bulb in the brain, where the information is processed.[20]
References
- 1. leffingwell.com [leffingwell.com]
- 2. This compound | 539-82-2 [chemicalbook.com]
- 3. scent.vn [scent.vn]
- 4. This compound [flavscents.com]
- 5. Odor Detection Thresholds & References [leffingwell.com]
- 6. Ethyl Isovalerate manufacturers and suppliers in China - ODOWELL [odowell.com]
- 7. ethyl isovalerate [flavscents.com]
- 8. scent.vn [scent.vn]
- 9. ethyl isovalerate, 108-64-5 [thegoodscentscompany.com]
- 10. Ethyl 2-Methyl Butyrate (CAS 7452-79-1) – Premium Natural Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 11. perfumersworld.com [perfumersworld.com]
- 12. Perfumers Apprentice - Ethyl Methyl-2-Butyrate ** [shop.perfumersapprentice.com]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. contractlaboratory.com [contractlaboratory.com]
- 16. DLG Expert report 01/2017: Panel training on odour and aroma perception for sensory analysis [dlg.org]
- 17. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis [mdpi.com]
- 20. Olfactory pathway | PPSX [slideshare.net]
- 21. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Reactome | Olfactory Signaling Pathway [reactome.org]
- 25. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. openi.nlm.nih.gov [openi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Valerate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of ethyl valerate (B167501), a key flavor compound with a characteristic green apple aroma, widely utilized in the food, cosmetic, and pharmaceutical industries.[1] The use of lipases as biocatalysts offers a green and highly specific alternative to traditional chemical synthesis, avoiding the formation of undesirable byproducts.[2][3] This document outlines the materials, methods, and expected outcomes for this biocatalytic process.
I. Introduction to the Biocatalytic Synthesis
The enzymatic synthesis of ethyl valerate is achieved through the esterification of valeric acid and ethanol (B145695), catalyzed by a lipase (B570770). Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze hydrolysis and synthesis reactions.[2] In a low-water environment, the equilibrium of the reaction shifts towards synthesis, enabling the production of esters.[2] Both free and immobilized lipases can be used, with immobilized enzymes often offering advantages in terms of reusability and stability.[4][5]
The overall reaction is as follows:
Valeric Acid + Ethanol ⇌ this compound + Water (catalyzed by Lipase)
II. Experimental Workflow
The general workflow for the enzymatic synthesis of this compound involves several key stages, from preparation of reactants to analysis of the final product.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
III. Quantitative Data Summary
The efficiency of this compound synthesis is influenced by various parameters. The following tables summarize quantitative data from different studies, showcasing the impact of lipase source, enzyme concentration, substrate molar ratio, and temperature on the reaction outcome.
Table 1: Effect of Lipase Source and Immobilization on this compound Synthesis
| Lipase Source | Immobilization Support | Solvent | Conversion Yield (%) | Reaction Time (h) | Reference |
| Burkholderia cepacia | Sodium Alginate | Heptane | ~90% | 120 | [1] |
| Thermomyces lanuginosus (TLL) | Polyhydroxybutyrate (B1163853) (PHB) | Heptane | ~92% | 1.75 | [4] |
| Soluble TLL | - | Heptane | 82% | 2 | [4] |
| Candida antarctica (Novozym 435) | Acrylic Resin | Solvent-Free | 73% | Not Specified | [6] |
| Staphylococcus simulans | CaCO₃ | Heptane | 78% | 72 | [1] |
Table 2: Influence of Reaction Parameters on this compound Synthesis using Immobilized Burkholderia cepacia Lipase in Heptane
| Acid:Alcohol Molar Ratio | Enzyme Concentration (% w/v) | Conversion Yield (%) at 120h |
| 0.1 M | 10 | ~70% |
| 0.3 M | 20 | ~80% |
| 0.5 M | 20 | ~90% |
| 0.5 M | 10 | ~85% |
| 0.5 M | 30 | ~88% |
| Data adapted from a study on Burkholderia cepacia lipase immobilized in alginate.[1] |
Table 3: Optimized Conditions for High-Yield Synthesis of this compound
| Lipase | Temperature (°C) | Agitation (rpm) | Substrate Concentration (mM) | Biocatalyst Conc. (% m/v) | Conversion Yield (%) | Reaction Time (min) | Reference |
| TLL-PHB | 30.5 | 234 | 1000 | 18 | ~92 | 105 | [4] |
| Novozym 435 | 40 | 100 | Not Specified | 15% w/w | 72.1 | Not Specified | [6] |
IV. Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound using both immobilized and free lipase.
Protocol 1: Synthesis of this compound using Immobilized Burkholderia cepacia Lipase
This protocol is based on the work by G. A. Macedo et al.[1]
1. Materials:
-
Burkholderia cepacia lipase, lyophilized
-
Sodium alginate
-
Valeric acid
-
Ethanol
-
Heptane (dried over molecular sieves)
-
0.02 M KOH solution
-
Phenolphthalein (B1677637) indicator
-
50 mL screw-capped flasks
-
Shaking incubator
2. Enzyme Immobilization:
-
Prepare a solution of sodium alginate.
-
Disperse the lyophilized Burkholderia cepacia lipase in the sodium alginate solution.
-
Follow standard procedures for ionic crosslinking to form alginate beads containing the immobilized enzyme.
-
Wash and dry the immobilized lipase beads.
3. Esterification Reaction:
-
In a 50 mL screw-capped flask, prepare the reaction mixture containing:
-
Valeric acid and ethanol at a desired molar ratio (e.g., 0.5 M each).[1]
-
Heptane as the solvent.
-
-
Incubate the flask at 37°C in a shaking incubator at 150 rpm for 5 minutes to allow the substrates to reach the desired temperature.[1]
-
Add the immobilized lipase to the reaction mixture to initiate the reaction. A typical enzyme concentration is 20% (w/v).[1]
-
Incubate the reaction mixture at 37°C with shaking at 150 rpm.[1]
4. Monitoring the Reaction:
-
Withdraw aliquots from the reaction mixture at specific time intervals (e.g., 0, 3, 6, 9, 12, 24, 48, 72, and 120 hours).[1]
-
Determine the consumption of valeric acid by titration with 0.02 M KOH using phenolphthalein as an indicator.[1]
-
Calculate the molar conversion of this compound based on the decrease in the concentration of valeric acid.
Protocol 2: Optimized Synthesis of this compound using Immobilized Thermomyces lanuginosus Lipase (TLL-PHB)
This protocol is based on the optimized conditions reported by Corradini et al.[4]
1. Materials:
-
Thermomyces lanuginosus lipase immobilized on polyhydroxybutyrate (TLL-PHB)
-
Valeric acid
-
Ethanol
-
Heptane
-
Reaction vessel (e.g., screw-capped vial)
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph with a mass spectrometer (GC-MS) for analysis
2. Esterification Reaction:
-
In a reaction vessel, combine:
-
Valeric acid (1000 mM)
-
Ethanol (1000 mM)
-
Heptane as the solvent.
-
-
Set the temperature to 30.5°C and agitation to 234 rpm.[4]
-
Add the TLL-PHB biocatalyst at a concentration of 18% (m/v).[4]
-
Allow the reaction to proceed for 105 minutes.[4]
3. Product Analysis:
-
Confirm the synthesis of this compound using Fourier transform infrared spectroscopy (FT-IR) and quantify the product using GC-MS.[4]
-
The conversion percentage can be calculated by comparing the peak area of this compound to the initial amount of the limiting substrate.
V. Concluding Remarks
The enzymatic synthesis of this compound using lipase is a highly efficient and environmentally friendly method. The choice of lipase, whether it is free or immobilized, and the optimization of reaction parameters such as temperature, substrate molar ratio, and enzyme concentration are crucial for achieving high conversion yields. The protocols and data presented here provide a solid foundation for researchers and professionals to develop and implement this biocatalytic process for the production of this valuable flavor ester. The reusability of immobilized lipases, as demonstrated in several studies, further enhances the economic feasibility of this green technology.[4]
References
- 1. aidic.it [aidic.it]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for the Immobilization of Lipase in Ethyl Valerate Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of lipase (B570770) for the enzymatic production of ethyl valerate (B167501), a key flavor and fragrance compound. The following sections detail various immobilization techniques, characterization methods, and a summary of performance data to guide researchers in developing efficient and stable biocatalytic systems.
Introduction to Lipase-Catalyzed Ethyl Valerate Synthesis
This compound, known for its pleasant fruity aroma reminiscent of green apples, is widely used in the food, cosmetic, and pharmaceutical industries.[1][2] Enzymatic synthesis of this ester using lipases (E.C. 3.1.1.3) offers a green and highly selective alternative to traditional chemical methods, which often require harsh reaction conditions and can produce undesirable byproducts. Lipases are versatile enzymes that can catalyze esterification reactions in non-aqueous media.[1] However, the use of free lipases in industrial processes is often hampered by their low operational stability and the difficulty of their recovery and reuse.
Immobilization of lipases on solid supports can overcome these limitations by enhancing their stability, facilitating their separation from the reaction mixture, and enabling their reuse over multiple reaction cycles, thereby reducing the overall process cost.[3][4] This document outlines various methods for lipase immobilization and provides protocols for their application in the synthesis of this compound.
Experimental Workflow for Immobilized Lipase Preparation and Application
Caption: Experimental workflow for this compound production.
Data on Immobilized Lipase for this compound Production
The following table summarizes quantitative data from various studies on the immobilization of lipase for the synthesis of this compound, providing a comparative overview of different systems.
| Lipase Source | Support Material | Immobilization Method | Enzyme Loading (mg/g support) | Activity Recovery (%) | Conversion Yield (%) | Reaction Time (h) | Reusability (cycles) | Reference |
| Burkholderia cepacia | Sodium Alginate | Entrapment | Not Reported | Not Reported | ~90 | 120 | >5 (with ~25% activity loss) | [1][2] |
| Candida rugosa | Microemulsion Organogels | Entrapment | Not Reported | Not Reported | High (unspecified) | Not Reported | 9 (with minimal activity loss) | |
| Thermomyces lanuginosus | Poly-hydroxybutyrate (PHB) | Physical Adsorption | Not Reported | Not Reported | ~92 | 1.75 | 6 (retaining ~86% activity) | [5] |
| Candida antarctica B | Magnetic Nanoparticles | Covalent Attachment | 80 U/g support | Not Reported | >90 | 8 | Not Reported | [6] |
Experimental Protocols
Protocol 1: Lipase Immobilization by Entrapment in Sodium Alginate
This protocol describes the immobilization of lipase by entrapment in calcium alginate beads, a widely used method due to its simplicity and mild conditions.
Materials:
-
Lipase solution
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Phosphate (B84403) buffer (pH 7.0)
-
Syringe with a needle
Procedure:
-
Prepare the Sodium Alginate Solution: Dissolve 2.5 g of sodium alginate in 100 mL of distilled water with stirring to form a homogeneous 2.5% (w/v) solution.
-
Enzyme Mixture: Mix 4 mL of the lipase solution with 16 mL of the 2.5% sodium alginate solution. Stir gently to ensure uniform distribution of the enzyme.
-
Bead Formation: Using a syringe, drop the lipase-alginate mixture into a gently stirred 2.0% (w/v) CaCl₂ solution. Maintain a constant dropping height to ensure uniform bead size.
-
Curing: Allow the beads to harden in the CaCl₂ solution for at least 30 minutes.
-
Washing: Separate the formed calcium alginate beads from the CaCl₂ solution by filtration.
-
Final Wash: Wash the beads several times with phosphate buffer (pH 7.0) to remove any unbound enzyme and excess calcium chloride.
-
Storage: Store the immobilized lipase beads in a buffer solution at 4°C until use.
Protocol 2: Characterization of Immobilized Lipase
A. Lipase Activity Assay using p-Nitrophenyl Palmitate (pNPP)
This assay is a common method to determine the hydrolytic activity of lipase.
Materials:
-
Immobilized lipase
-
p-Nitrophenyl palmitate (pNPP) solution (Substrate)
-
Tris-HCl buffer (pH 8.0)
-
Triton X-100
-
Gum arabic
-
Isopropanol
-
Spectrophotometer
Procedure:
-
Substrate Solution Preparation:
-
Solution A: Dissolve 90 mg of pNPP in 30 mL of isopropanol.
-
Solution B: Prepare a solution containing 90 mM Tris-HCl buffer (pH 8.0), 2.0% Triton X-100, and 0.2% gum arabic.
-
Working Substrate Solution: Mix 1 mL of Solution A with 9 mL of Solution B.
-
-
Enzyme Reaction:
-
Add a known amount of immobilized lipase (e.g., 0.1 g) to a defined volume of the working substrate solution.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a set time (e.g., 15 minutes) with gentle shaking.
-
-
Measurement:
-
Stop the reaction by removing the immobilized enzyme from the solution.
-
Measure the absorbance of the supernatant at 410 nm, which corresponds to the release of p-nitrophenol.
-
-
Calculation of Activity:
-
One unit of lipase activity (U) is defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.
-
B. Stability and Reusability Assays
-
Thermal Stability: Incubate the immobilized lipase at various temperatures for a defined period. Then, measure the residual activity using the pNPP assay.
-
pH Stability: Incubate the immobilized lipase in buffers of different pH values for a set time. Subsequently, determine the remaining activity.
-
Storage Stability: Store the immobilized lipase under specific conditions (e.g., 4°C in buffer) for an extended period, periodically measuring its activity.
-
Reusability: After each cycle of this compound synthesis, recover the immobilized lipase, wash it with a suitable solvent (e.g., hexane) to remove substrates and products, and then introduce it into a fresh reaction mixture. The activity of the first cycle is considered 100%.
Protocol 3: Enzymatic Synthesis of this compound
This protocol outlines the esterification reaction for producing this compound using immobilized lipase.
Materials:
-
Immobilized lipase
-
Valeric acid
-
Organic solvent (e.g., heptane (B126788) or a solvent-free system)
-
Shaking incubator
-
Gas chromatograph (GC) for analysis
Procedure:
-
Reaction Setup: In a sealed flask, combine valeric acid and ethanol at a specific molar ratio (e.g., 1:1 or with an excess of one substrate) in the chosen solvent or in a solvent-free system.[2]
-
Enzyme Addition: Add a known amount of the immobilized lipase to the reaction mixture.
-
Incubation: Place the flask in a shaking incubator at a controlled temperature (e.g., 37°C) and agitation speed (e.g., 150 rpm) for a predetermined reaction time.[2]
-
Sampling and Analysis: At different time intervals, withdraw samples from the reaction mixture. Analyze the samples using gas chromatography (GC) to determine the concentration of this compound and calculate the conversion yield.
-
Biocatalyst Recovery: At the end of the reaction, separate the immobilized lipase from the reaction medium by filtration or centrifugation for reuse.
Mechanism of Lipase-Catalyzed Esterification
The synthesis of this compound by lipase follows a Ping-Pong Bi-Bi mechanism, which involves a two-step reaction.
Caption: Lipase-catalyzed esterification mechanism.
In the first step (acylation), the lipase reacts with valeric acid to form a covalent acyl-enzyme intermediate, releasing a molecule of water. In the second step (alcoholysis), the acyl-enzyme intermediate is attacked by ethanol, which acts as a nucleophile. This results in the formation of the final product, this compound, and the regeneration of the free enzyme, which can then start a new catalytic cycle.
References
- 1. Production of this compound from Burkholderia cepacia Lipase Immobilized in Alginate | Chemical Engineering Transactions [cetjournal.it]
- 2. aidic.it [aidic.it]
- 3. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Ethyl Valerate
Application Note & Protocol
This document provides a detailed protocol for the quantitative analysis of ethyl valerate (B167501) in liquid samples, such as alcoholic beverages and fruit juices, using Gas Chromatography-Mass Spectrometry (GC-MS). Ethyl valerate (ethyl pentanoate) is a key aroma compound with a fruity scent, often found in various food and beverage products.[1] Its accurate quantification is crucial for quality control and flavor profile analysis.
Principle
This method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction and preconcentration of this compound from the sample matrix. The extracted volatile compounds are then thermally desorbed into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.
Materials and Reagents
-
This compound Standard: Analytical grade, ≥99% purity
-
Internal Standard (IS): e.g., Ethyl Heptanoate, analytical grade, ≥99% purity
-
Solvent: Dichloromethane (B109758) or Hexane, GC grade
-
Sodium Chloride (NaCl): Analytical grade, for salting out
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in 100 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., ethyl heptanoate) in the same manner.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with dichloromethane to achieve a concentration range of approximately 1-100 µg/L.
-
Spiking: Add the internal standard to each calibration standard and sample to a final concentration of 10 µg/L.
Sample Preparation (HS-SPME)
-
Place 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.[2]
-
Add 1.5 g of NaCl to the vial to increase the ionic strength of the solution and promote the release of volatile compounds.
-
Spike the sample with the internal standard.
-
Immediately cap the vial with a PTFE-lined septum.
-
Place the vial in a heating block or water bath and incubate at 40°C for 30 minutes with constant agitation to allow for equilibration of the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile analytes.
-
After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption.
GC-MS Parameters
The following table outlines the recommended GC-MS parameters for the analysis of this compound.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 45°C (hold for 1 min), ramp at 2°C/min to 100°C (hold for 3 min), then ramp at 5°C/min to 130°C (hold for 5 min), and finally ramp at 20°C/min to 220°C (hold for 2 min).[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 250°C |
| Mass Scan Range | m/z 30-300 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative data for this compound is summarized in the table below. The retention time is based on the specified GC conditions and may vary between instruments. The mass spectral data is based on the NIST Mass Spectrometry Data Center library.[3]
| Parameter | Value | Reference |
| Retention Time | ~5.806 min | [1] |
| Molecular Ion (M+) | m/z 130 | [3] |
| Key Fragment Ions (m/z) | 88 (base peak), 85, 60, 57, 43, 29 | [3] |
| MS/MS Transitions (Quantifier > Qualifier) | 85 > 57 > 101 > 73 | [1] |
| Limit of Detection (LOD) | 0.075 µg/L | [1] |
| Limit of Quantification (LOQ) | 0.25 µg/L | [1] |
Experimental Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
References
Application Note: 1H and 13C NMR Spectral Analysis of Ethyl Valerate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the structural elucidation of ethyl valerate (B167501) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive data tables, step-by-step experimental procedures for sample preparation and spectral acquisition, and a full analysis of the resulting spectra. This guide is intended to serve as a practical resource for researchers in organic chemistry, quality control, and drug development for the unambiguous identification and characterization of ethyl valerate and similar small molecules.
Introduction
This compound, also known as ethyl pentanoate, is a fatty acid ethyl ester with the chemical formula C7H14O2. It is characterized by a fruity odor and is commonly used as a flavoring and fragrance agent. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the 1H and 13C NMR spectra, it is possible to confirm the identity and purity of this compound by observing the chemical shifts, multiplicities, and integrations of the different nuclei within the molecule.
Molecular Structure and NMR Assignments
The structure of this compound consists of a five-carbon valerate chain attached to an ethyl group via an ester linkage. The distinct chemical environments of the protons and carbons in the molecule give rise to a unique NMR fingerprint. The IUPAC name for this compound is ethyl pentanoate[1].
References
Application Note: Characterization of Ethyl Valerate using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique widely used for the identification and characterization of organic compounds.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint" based on the vibrational frequencies of the chemical bonds within the molecule.[1] This application note provides a detailed protocol for the characterization of ethyl valerate (B167501), an ester known for its fruity aroma and use as a flavoring agent, using FTIR spectroscopy. The protocols outlined below are applicable for both qualitative identification and quantitative analysis in various research and development settings, including the pharmaceutical industry for quality control of excipients and formulations.
Principle of FTIR Spectroscopy
Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. The frequency of vibration is dependent on the type of bond, the mass of the atoms involved, and the overall molecular structure. Functional groups, such as the carbonyl (C=O) and ether (C-O) groups in esters, have characteristic vibrational frequencies that appear as distinct absorption bands in the FTIR spectrum. The position, intensity, and shape of these bands provide crucial information for identifying the compound and elucidating its structure.
Experimental Protocols
Two common methods for analyzing liquid samples like ethyl valerate using FTIR spectroscopy are Attenuated Total Reflectance (ATR) and Transmission.[1][2]
Protocol 1: Attenuated Total Reflectance (ATR) FTIR
ATR is a popular technique for liquid samples due to its minimal sample preparation.[1]
Materials:
-
FTIR Spectrometer with ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)[1][3]
-
This compound sample (neat liquid)
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Setup:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Perform a background scan to acquire a spectrum of the ambient environment (air and the clean ATR crystal). This will be subtracted from the sample spectrum.[1]
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.[1]
-
Select an appropriate resolution (e.g., 4 cm⁻¹) and the number of scans to be averaged (e.g., 16 or 32) to improve the signal-to-noise ratio.[1]
-
-
Sample Application:
-
Place a small drop (1-2 drops) of the this compound sample directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[3]
-
-
Data Acquisition:
-
Initiate the sample scan. The infrared beam will penetrate a short distance into the sample, and the detector will measure the attenuated energy.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in a suitable solvent like isopropanol.
-
Perform another scan to ensure the crystal is clean and free of any residual sample.
-
Protocol 2: Transmission FTIR using a Liquid Cell
This traditional method involves passing the IR beam directly through a thin film of the liquid sample held between two IR-transparent salt plates.[2][4]
Materials:
-
FTIR Spectrometer
-
Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates)[2][4]
-
This compound sample (neat liquid)
-
Pasteur pipette or syringe
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
-
Desiccator for storing salt plates
Procedure:
-
Instrument Setup:
-
Place the empty, clean liquid cell in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty cell.
-
Set the desired spectral range, resolution, and number of scans as described in the ATR protocol.
-
-
Sample Preparation and Loading:
-
Place one salt plate on a clean, dry surface.
-
Using a Pasteur pipette, place a drop of this compound in the center of the plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.[2][4]
-
Assemble the salt plates into the demountable cell holder and secure them.
-
-
Data Acquisition:
-
Place the loaded liquid cell into the sample compartment of the spectrometer.
-
Acquire the sample spectrum.
-
-
Cleaning:
-
Disassemble the liquid cell and clean the salt plates thoroughly with a suitable solvent (e.g., isopropanol). Do not use water as it will dissolve the salt plates. [4]
-
Store the clean, dry salt plates in a desiccator to prevent damage from atmospheric moisture.
-
Data Presentation
The FTIR spectrum of this compound exhibits several characteristic absorption bands corresponding to the vibrations of its functional groups. The table below summarizes the key peaks and their assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2960.91 & 2875.05 | C-H stretching | Alkane (CH₃ and CH₂) |
| 1734.91 | C=O stretching | Ester |
| 1466.16 & 1372.23 | C-H bending | Alkane (CH₂ and CH₃) |
| 1250.71 & 1177.04 | C-O stretching | Ester |
| 1094.82 & 1033.26 | C-O stretching | Ester |
| 931.11, 853.85, 754.20 | C-H out-of-plane bending | Alkane |
Note: The peak positions may vary slightly depending on the specific instrument and sampling technique used.[5]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound using FTIR spectroscopy.
Caption: Workflow for this compound Characterization by FTIR.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship between the molecular structure of this compound and its characteristic FTIR spectrum.
Caption: From Molecular Structure to FTIR Spectrum.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Answered: Using the attached infrared spectroscopy spectrum for the compound Ethyl Pentanoate, identify the functional group and any observed characteristic absorbtions… | bartleby [bartleby.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Ethyl Valerate
AN-EV001
For Researchers, Scientists, and Drug Development Professionals
Abstract: This application note details a reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of ethyl valerate (B167501). The described protocol is suitable for achieving high purity of ethyl valerate, which is essential for its use in research, pharmaceutical applications, and as a flavor and fragrance standard. This document provides the necessary experimental parameters, sample preparation guidelines, and expected results.
Introduction
This compound, also known as ethyl pentanoate, is an ester with a characteristic fruity odor, often associated with green apples.[1][2] It is widely used in the food and cosmetic industries and serves as a valuable building block in organic synthesis. For applications in drug development and as a reference standard, high purity of this compound is critical. High-performance liquid chromatography (HPLC) is a powerful technique for the purification of such compounds.[3][4] This application note outlines a robust RP-HPLC method for the preparative purification of this compound.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| Boiling Point | 144-145 °C |
| Appearance | Colorless liquid |
Experimental Workflow
The overall workflow for the purification of this compound using HPLC is depicted below.
Caption: Experimental workflow for HPLC purification of this compound.
Materials and Methods
Instrumentation:
-
Preparative HPLC system equipped with a gradient pump, an autosampler, a column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
Chemicals and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound (synthesis grade, for purification)
-
Valeric Acid (analytical standard)
-
Ethanol (B145695) (analytical standard)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 5 µm, 10 x 250 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 15 minutes |
| Flow Rate | 5 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 500 µL |
Protocols
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.
-
Prepare stock solutions of potential impurities, such as valeric acid and ethanol, at a concentration of 1 mg/mL in the same diluent.
-
From the stock solutions, prepare a mixed standard solution containing this compound and potential impurities at appropriate concentrations for method development and system suitability testing.
2. Sample Preparation:
-
Accurately weigh the crude this compound sample.
-
Dissolve the sample in the initial mobile phase composition (e.g., 70% acetonitrile in water) to a concentration of approximately 10 mg/mL.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[5]
3. HPLC Analysis and Purification:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the mixed standard solution to determine the retention times of this compound and its potential impurities.
-
Inject the prepared crude sample solution.
-
Monitor the separation at 210 nm.
-
Collect the fraction corresponding to the this compound peak based on its retention time.
4. Post-Purification Analysis:
-
Analyze the collected fraction using the same HPLC method to assess its purity.
-
Remove the solvent from the collected fraction using a rotary evaporator or other suitable method to obtain the purified this compound.
-
Calculate the recovery of the purified product.
Results and Data Presentation
Separation of this compound from Potential Impurities
Logical Relationship of Separation
Caption: Separation principle based on polarity for this compound purification.
Quantitative Data Summary
The following table summarizes the expected retention times and purity data for the separation. This data is representative and may vary based on the specific HPLC system and conditions used.
| Compound | Retention Time (min) | Purity of Crude (%) | Purity of Purified Fraction (%) | Recovery (%) |
| Ethanol | ~2.5 | - | - | - |
| Valeric Acid | ~4.2 | - | - | - |
| This compound | ~8.5 | ~95.0 | >99.5 | ~90 |
Method Validation Parameters
A summary of the validation parameters for the analytical method, based on ICH guidelines, is provided below.[5][6]
| Parameter | Result |
| Linearity (r²) | >0.999 |
| Precision (%RSD) | <2.0% |
| Accuracy (% Recovery) | 98-102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Discussion
The presented reversed-phase HPLC method is demonstrated to be effective for the purification of this compound. The use of a C18 column provides good separation based on the hydrophobicity of the analyte and its potential impurities.[7][8] The gradient elution allows for the efficient removal of both more polar impurities (like ethanol and valeric acid) and less polar contaminants. The method is scalable for preparative purposes by adjusting the column size, flow rate, and injection volume.[3]
Conclusion
This application note provides a detailed protocol for the purification of this compound using preparative RP-HPLC. The method is robust, reproducible, and yields high-purity this compound suitable for demanding applications in research and industry. The provided workflow, protocols, and data serve as a comprehensive guide for scientists and researchers.
References
This document was prepared by synthesizing information from publicly available resources on HPLC, ester purification, and the chemical properties of this compound.
References
- 1. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LABTips: Preparative HPLC for Purification Workflows | Labcompare.com [labcompare.com]
- 4. warwick.ac.uk [warwick.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. bepls.com [bepls.com]
Application Notes and Protocols for the Biocatalytic Synthesis of Ethyl Valerate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl valerate (B167501), also known as ethyl pentanoate, is a significant ester characterized by its pleasant, fruity aroma reminiscent of green apples.[1][2] This compound is widely utilized as a flavoring agent in the food and beverage industries, in the formulation of fragrances for cosmetics and personal care products, and as an intermediate in the synthesis of pharmaceuticals.[2][3][4][5] Biocatalytic synthesis of ethyl valerate offers a sustainable and "green" alternative to traditional chemical methods, which often require harsh reaction conditions and can produce undesirable byproducts. The use of enzymes, particularly lipases, allows for high specificity, mild reaction conditions, and the production of "natural" flavor esters, which are highly valued by consumers.
This document provides detailed application notes and experimental protocols for the synthesis of this compound using various biocatalytic systems.
Data Presentation
The following tables summarize quantitative data from several studies on the enzymatic synthesis of this compound, allowing for easy comparison of different biocatalysts and reaction conditions.
Table 1: Performance of Various Lipases in this compound Synthesis
| Biocatalyst (Lipase Source) | Immobilization Support | Solvent | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Reference |
| Burkholderia cepacia | Sodium Alginate | Heptane | 1:1 (0.5 M) | 37 | 120 h | ~90 | [1][6] |
| Thermomyces lanuginosus (TLL) | Poly-hydroxybutyrate (PHB) | Heptane | 1:1 (1000 mM) | 30.5 | 105 min | ~92 | [7][8][9] |
| Candida antarctica Lipase (B570770) B (Novozym 435) | Acrylic Resin | Solvent-free | 1:1 | 50 | 40 min | 69.2 | [10] |
| Candida rugosa | Microemulsion Based Organogels (MBGs) | Cyclohexane | 1:1.6 | 40 | Not Specified | High | [11] |
| Staphylococcus simulans | CaCO3 | Heptane | Not Specified | Not Specified | 72 h | 78 | [1] |
Table 2: Effect of Biocatalyst Concentration on this compound Synthesis
| Biocatalyst | Substrate Concentration | Biocatalyst Concentration (% w/v) | Reaction Time (h) | Molar Conversion (%) | Reference |
| Immobilized Burkholderia cepacia Lipase | 0.5 M | 10 | 48 | ~83 | [1] |
| Immobilized Burkholderia cepacia Lipase | 0.5 M | 20 | 120 | ~90 | [1][6] |
| Immobilized Burkholderia cepacia Lipase | 0.5 M | 30 | 24 | ~77 | [1] |
| Immobilized Thermomyces lanuginosus Lipase (TLL-PHB) | 1000 mM | 18 | 1.75 | ~92 | [7][8][9] |
Experimental Protocols
Detailed methodologies for key experiments in the biocatalytic synthesis of this compound are provided below.
Protocol 1: Synthesis of this compound using Burkholderia cepacia Lipase Immobilized in Alginate
This protocol is based on the work of Padilha et al. and describes the esterification of valeric acid and ethanol (B145695) in a solvent system.[1][6]
1. Materials:
-
Burkholderia cepacia lipase
-
Sodium alginate
-
Valeric acid
-
Ethanol
-
Heptane (or other suitable organic solvent like hexane, toluene)[1][6]
-
Molecular sieves
-
0.02 M KOH solution
-
Phenolphthalein (B1677637) indicator
-
Screw-capped flasks (50 mL)
-
Shaking incubator
2. Enzyme Immobilization: a. Prepare a solution of sodium alginate. b. Lyophilize the enzymatic extract of Burkholderia cepacia lipase. c. Disperse the lyophilized lipase in the sodium alginate solution. d. Follow standard procedures for cross-linking and formation of alginate beads. e. Dry the immobilized enzyme preparation.
3. Esterification Reaction: a. In a 50 mL screw-capped flask, prepare the reaction mixture containing valeric acid and ethanol in heptane. The molar ratio of acid to alcohol can be varied (e.g., 0.1 M, 0.3 M, 0.5 M of each).[1][6] b. Add molecular sieves to the mixture to control the water level. c. Pre-incubate the flasks at 37°C in a shaking incubator at 150 rpm for 5 minutes.[1] d. Add the immobilized lipase to the reaction mixture to initiate the reaction. The enzyme concentration can be varied (e.g., 10, 20, 30% w/v).[1][6] e. Take aliquots at regular intervals (e.g., 0, 3, 6, 9, 12, 24, 48, 72, and 120 hours) to monitor the reaction progress.[1][6]
4. Analysis of Reaction Conversion: a. The conversion is determined by measuring the decrease in the concentration of valeric acid. b. Titrate the aliquots with a 0.02 M KOH solution using phenolphthalein as an indicator.[1][6] c. The percentage of molar conversion is calculated based on the amount of valeric acid consumed.
Protocol 2: Synthesis of this compound using Immobilized Thermomyces lanuginosus Lipase (TLL-PHB)
This protocol is adapted from the study by Corradini et al., which reports a high-yield synthesis in a solvent system.[7][8]
1. Materials:
-
Lipase from Thermomyces lanuginosus (TLL)
-
Poly-hydroxybutyrate (PHB) particles
-
Valeric acid
-
Ethanol
-
Heptane
-
Equipment for Fourier Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[7][8]
2. Enzyme Immobilization (Physical Adsorption): a. Disperse PHB particles in a solution containing TLL. b. Allow the physical adsorption to occur under gentle agitation for a specified period. c. Recover the immobilized biocatalyst (TLL-PHB) by filtration and wash to remove any unbound enzyme. d. Dry the TLL-PHB biocatalyst before use.
3. Optimized Esterification Reaction: a. The reaction is performed in a sealed vessel with agitation. b. The optimized reaction mixture consists of:
- Ethanol: 1000 mM[7][8][9]
- Valeric acid: 1000 mM[7][8][9]
- Solvent: Heptane c. Set the reaction conditions to:
- Temperature: 30.5°C[7][8][9]
- Agitation: 234 rpm[7][8][9] d. Add the TLL-PHB biocatalyst at a concentration of 18% (m/v).[7][8][9] e. Monitor the reaction for approximately 105 minutes.[7][8][9]
4. Product Confirmation and Quantification: a. Confirm the synthesis of this compound using FT-IR and GC-MS analyses.[7][8] b. Quantify the yield of this compound using gas chromatography.
5. Biocatalyst Reusability: a. After each reaction cycle, recover the immobilized biocatalyst by filtration. b. Wash the biocatalyst with fresh solvent to remove any residual substrates and product. c. Dry the biocatalyst and reuse it in subsequent batches. This TLL-PHB biocatalyst has been shown to retain about 86% of its original activity after six consecutive cycles.[7][8]
Protocol 3: Solvent-Free Synthesis of this compound using Novozym 435 under Microwave Irradiation
This protocol is based on the work of Bhavsar and Yadav, which explores process intensification using microwave irradiation.[10]
1. Materials:
-
Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin)[10][12]
-
Valeric acid
-
Ethanol
-
Microwave reactor
2. Esterification Reaction: a. In a vessel suitable for microwave synthesis, mix equimolar ratios of valeric acid and ethanol. b. Add Novozym 435 to the mixture. A typical enzyme loading is around 10.06 g/L.[10] c. Place the reaction vessel in the microwave reactor. d. Set the reaction temperature to 50°C and apply microwave irradiation.[10] e. The reaction is typically run for about 40 minutes.[10]
3. Analysis: a. After the reaction, separate the immobilized enzyme from the product mixture by filtration. b. Analyze the product mixture using gas chromatography to determine the conversion of valeric acid to this compound.
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the biocatalytic synthesis of this compound.
Caption: Workflow for this compound Synthesis using Immobilized Lipase.
Caption: Solvent-Free Synthesis of this compound via Microwave Irradiation.
Caption: Key Parameters Influencing this compound Synthesis Yield.
References
- 1. aidic.it [aidic.it]
- 2. This compound | 539-82-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scent.vn [scent.vn]
- 5. This compound Manufacturer & exporter in India - BRAS Chemicals - Bharat Rasayan Advanced Specialty Chemicals [bharatrasayan.net]
- 6. Production of this compound from Burkholderia cepacia Lipase Immobilized in Alginate | Chemical Engineering Transactions [cetjournal.it]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proceedings.science [proceedings.science]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. digital.csic.es [digital.csic.es]
Application Notes and Protocols: Use of Ethyl Valerate in Flavor Release Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl valerate (B167501), also known as ethyl pentanoate, is a key aroma compound found in a variety of fruits, including apples, strawberries, and guavas. Its characteristic fruity, sweet, and apple-like aroma makes it a widely used flavoring agent in the food and beverage industry. Understanding the dynamics of ethyl valerate release from different food matrices is crucial for optimizing flavor perception and stability in product development. These application notes provide detailed methodologies for studying the static and dynamic release of this compound from food matrices, as well as protocols for sensory evaluation.
Data Presentation: Quantitative Analysis of this compound Release
The release of this compound from a food matrix is influenced by various factors, including its interaction with other food components and the analytical method employed. Below are tables summarizing quantitative data from static and dynamic flavor release studies.
Static Flavor Release: Partition Coefficients
The air-food matrix partition coefficient (Kaf) indicates the distribution of a flavor compound between the headspace and the food matrix at equilibrium. A lower Kaf value signifies a higher concentration of the flavor compound in the headspace and thus, a greater release from the matrix. The following data is adapted from a study on the effects of organic acids on the release of fruity esters in an aqueous solution.
Table 1: Air-Water Partition Coefficients (Kaw) of this compound in the Presence of Citric Acid
| Citric Acid Concentration (g/L) | Partition Coefficient (Kaw) | Relative Release (%) |
| 0 | 1.00 | 100 |
| 1 | 0.716 | 139.6 |
| 3 | 0.782 | 127.9 |
| 5 | 0.815 | 122.7 |
Data adapted from Effects of Organic Acids on the Release of Fruity Esters in Water: An Insight at the Molecular Level.[1]
Dynamic Flavor Release: In-Vivo Analysis
Table 2: Representative In-Vivo Dynamic Release of a Fruity Ester (e.g., this compound) from Yogurt
| Time (seconds) | Headspace Concentration (arbitrary units) |
| 0 | 0 |
| 10 | 150 |
| 20 | 450 |
| 30 | 800 |
| 40 | 1200 |
| 50 | 1050 |
| 60 | 850 |
| 70 | 600 |
| 80 | 400 |
| 90 | 250 |
| 100 | 150 |
| 110 | 50 |
| 120 | 10 |
Experimental Protocols
Static Flavor Release Analysis by Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for determining the air-food matrix partition coefficient of this compound.
Materials and Reagents:
-
This compound standard (≥98% purity)
-
Food matrix (e.g., apple juice, fruit puree)
-
Internal standard (e.g., ethyl hexanoate)
-
Sodium chloride (NaCl)
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Accurately weigh 5.0 g of the food matrix into a 20 mL headspace vial.
-
Add a known concentration of the internal standard.
-
If the matrix is solid or semi-solid, add 5 mL of deionized water and homogenize.
-
Add 1.0 g of NaCl to the vial to increase the ionic strength of the aqueous phase, which promotes the release of volatile compounds into the headspace.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
HS-SPME Extraction:
-
Place the vial in an autosampler or a heating block equipped with a magnetic stirrer.
-
Equilibrate the sample at a controlled temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) with continuous stirring to allow the volatiles to reach equilibrium between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the volatile compounds.
-
-
GC-MS Analysis:
-
After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption of the analytes.
-
Set the injector temperature to 250°C for a desorption time of 5 minutes in splitless mode.
-
Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
The oven temperature program can be set as follows: initial temperature of 40°C for 2 minutes, ramp up to 220°C at a rate of 5°C/minute, and hold for 5 minutes.
-
The mass spectrometer can be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.
-
-
Quantification:
-
Identify this compound and the internal standard based on their retention times and mass spectra.
-
Calculate the peak area of this compound and the internal standard.
-
The concentration of this compound in the headspace is proportional to the peak area ratio of this compound to the internal standard.
-
The partition coefficient (Kaf) can be calculated using the principles of phase equilibrium.
-
In-Vivo Dynamic Flavor Release Analysis by APCI-MS
This protocol outlines a method for real-time monitoring of this compound release in the breath during consumption of a food product.
Materials and Reagents:
-
Food matrix (e.g., yogurt, beverage) flavored with a known concentration of this compound.
-
Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) system equipped with a specialized nosespace sampling interface.
Procedure:
-
Participant Preparation:
-
Participants should refrain from eating, drinking (except water), or smoking for at least one hour before the experiment.
-
Familiarize the participant with the experimental setup and procedure.
-
-
Nosespace Sampling:
-
The participant sits (B43327) in a comfortable position with the nosespace sampling tube placed just inside one nostril.
-
The participant is instructed to breathe normally through their nose.
-
A baseline reading of the participant's breath is recorded by the APCI-MS for a few minutes before the sample is introduced.
-
-
Sample Consumption:
-
A pre-weighed or pre-measured amount of the flavored food matrix is given to the participant.
-
The participant is instructed to place the entire sample in their mouth and begin to chew or swallow as they normally would.
-
The APCI-MS continuously monitors the concentration of this compound in the exhaled breath throughout the consumption period and for a set time afterward (e.g., 5 minutes).
-
-
Data Acquisition and Analysis:
-
The APCI-MS is set to monitor the specific ion corresponding to protonated this compound (m/z 131).
-
The intensity of this ion is recorded over time, generating a time-intensity curve for the release of this compound.
-
Key parameters can be extracted from the curve, such as the time to maximum intensity (Tmax), the maximum intensity (Imax), and the total area under the curve (AUC), which represents the total amount of flavor released.
-
Sensory Evaluation of this compound Flavor Release
This protocol describes a time-intensity sensory analysis to evaluate the perceived flavor release of this compound from a beverage.
Materials and Reagents:
-
Beverage base (e.g., apple juice)
-
This compound
-
Unsalted crackers and water for palate cleansing
-
Computerized sensory data collection system
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists who are experienced in sensory evaluation.
-
Train the panelists to recognize and rate the intensity of the fruity/apple-like aroma of this compound using a standardized intensity scale (e.g., a 15-cm line scale anchored with "no intensity" and "very high intensity").
-
-
Sample Preparation:
-
Prepare beverage samples with different concentrations of this compound.
-
Present the samples to the panelists in coded, identical containers at a controlled temperature.
-
-
Time-Intensity Evaluation:
-
Panelists are instructed to take a sip of the sample, hold it in their mouth for a few seconds, and then swallow.
-
Immediately after swallowing, they start recording the perceived intensity of the this compound flavor over time using the computerized system by moving a cursor along the line scale.
-
The intensity is recorded continuously for a set duration (e.g., 2 minutes).
-
Panelists cleanse their palate with water and unsalted crackers between samples.
-
-
Data Analysis:
-
The software generates individual and average time-intensity curves for each sample.
-
Key parameters from the curves, such as Imax, Tmax, and duration of perception, are calculated and statistically analyzed to determine significant differences between samples.
-
Visualizations
Olfactory Signal Transduction Pathway
The perception of flavor compounds like this compound begins with their interaction with olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Caption: Olfactory signal transduction pathway for this compound.
Experimental Workflow for In-Vivo Flavor Release Analysis
This diagram illustrates the key steps involved in measuring the dynamic release of this compound from a food product in real-time using nosespace analysis.
Caption: Workflow for in-vivo flavor release analysis.
Logical Relationship of Retronasal Aroma Perception
Flavor perception is a multisensory experience involving both taste and smell. Retronasal olfaction is the process by which volatile compounds from food in the mouth travel to the olfactory epithelium, contributing significantly to the overall flavor experience.
References
Application Notes and Protocols: Transesterification of Ethyl Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transesterification is a crucial organic reaction for converting one ester into another by exchanging the alkoxy group. This process is of significant interest in various industrial applications, including the production of biofuels, flavors, fragrances, and specialty chemicals. Ethyl valerate (B167501), a key ester with a characteristic green apple aroma, serves as a versatile substrate in transesterification reactions to synthesize other valuable valerate esters. This document provides an in-depth overview of the mechanisms, applications, and detailed experimental protocols for the transesterification of ethyl valerate. It includes quantitative data summaries and visual diagrams of reaction mechanisms and experimental workflows to aid researchers in their study and application of this reaction.
Introduction to Transesterification
Transesterification involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. The reaction is reversible and typically requires a catalyst, which can be an acid, a base, or an enzyme.[1][2]
General Reaction: RCOOR' (this compound) + R''OH (New Alcohol) ⇌ RCOOR'' (New Valerate Ester) + R'OH (Ethanol)
To drive the reaction toward the desired product, it is common to use a large excess of the reactant alcohol (R''OH) or to remove one of the products (e.g., ethanol) from the reaction mixture as it forms.[1][2]
Applications:
-
Biofuel Production: Transesterification of triglycerides (fats and oils) is the primary method for producing biodiesel.[3] While this compound itself is studied as a fuel additive, the principles of its transesterification are analogous to biodiesel production processes.
-
Flavor and Fragrance Industry: Synthesis of various valerate esters with different aroma profiles for use in food, cosmetics, and pharmaceutical industries.[4]
-
Polyester Production: Large-scale synthesis of polyesters involves the transesterification of diesters with diols.[1]
-
Fine Chemical Synthesis: A key step in the synthesis of complex molecules where modification of an ester group is required.
Reaction Mechanisms
Transesterification can proceed through different mechanisms depending on the catalyst used.
Base-Catalyzed Transesterification
This mechanism involves a nucleophilic attack by an alkoxide ion on the carbonyl carbon of the ester. It is a two-step addition-elimination process.[5][6]
Mechanism Steps:
-
Alkoxide Formation: The base (e.g., NaOH, KOH) deprotonates the alcohol (R''OH) to form a highly nucleophilic alkoxide (R''O⁻).[6]
-
Nucleophilic Attack: The alkoxide attacks the carbonyl carbon of this compound, forming a tetrahedral intermediate.[7]
-
Intermediate Collapse: The intermediate collapses, eliminating the ethoxide leaving group (CH₃CH₂O⁻).
-
Proton Transfer: The ethoxide deprotonates the catalyst, regenerating it, or reacts with the protonated alcohol to form ethanol.
References
- 1. Transesterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. docs.nrel.gov [docs.nrel.gov]
- 4. aidic.it [aidic.it]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Base Catalyzed Transesterification - SRS BiodieselSRS Biodiesel [srsbiodiesel.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Kinetic Modeling of Ethyl Valerate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl valerate (B167501), an ester known for its pleasant fruity aroma reminiscent of green apples, finds applications in the food, fragrance, and pharmaceutical industries.[1][2] Understanding the kinetics of its synthesis is crucial for optimizing production processes, whether through traditional chemical catalysis or enzymatic routes. These application notes provide detailed protocols and an overview of the kinetic models applicable to the synthesis of ethyl valerate from valeric acid and ethanol (B145695).
Enzymatic Synthesis of this compound using Immobilized Lipase (B570770)
Enzymatic synthesis offers a green and highly selective alternative to chemical methods. Lipases are commonly employed for the esterification of fatty acids. The kinetics of lipase-catalyzed reactions are often described by the Ping-Pong Bi-Bi mechanism.[3][4]
Core Concepts: The Ping-Pong Bi-Bi Mechanism
In this mechanism, the lipase first reacts with the acyl donor (valeric acid) to form an acyl-enzyme intermediate, releasing the first product (water). The second substrate (ethanol) then binds to the intermediate, leading to the formation of the ester (this compound) and regeneration of the free enzyme. Substrate inhibition, where either the acid or alcohol inhibits the reaction at high concentrations, is a common phenomenon in these reactions.[3][5]
Experimental Protocol: Enzymatic Synthesis
This protocol is based on the synthesis of this compound using lipase from Thermomyces lanuginosus (TLL) immobilized on polyhydroxybutyrate (B1163853) (PHB) particles in a heptane (B126788) medium.[2]
Materials:
-
Lipase from Thermomyces lanuginosus (TLL)
-
Polyhydroxybutyrate (PHB) particles
-
Valeric acid (pentanoic acid)
-
Ethanol (absolute)
-
Heptane
-
Phosphate buffer (for enzyme immobilization)
-
Molecular sieves (optional, for water removal)
-
Orbital shaker incubator
-
Gas chromatograph with a flame ionization detector (GC-FID) or Gas chromatography-mass spectrometry (GC-MS) for analysis
Procedure:
-
Enzyme Immobilization: Prepare the immobilized lipase by physical adsorption of TLL onto PHB particles.
-
Reaction Setup:
-
Reaction Conditions:
-
Incubate the reaction mixture in an orbital shaker at 234 rpm and a temperature of 30.5°C.[2]
-
Withdraw aliquots at regular time intervals for analysis.
-
-
Sample Analysis:
-
Centrifuge the aliquots to separate the immobilized enzyme.
-
Analyze the supernatant using GC-FID or GC-MS to determine the concentration of this compound and the remaining substrates. The synthesis of the ester can be confirmed by these analyses.[2]
-
-
Data Analysis:
-
Calculate the conversion of valeric acid at each time point.
-
Determine the initial reaction rates from the linear portion of the conversion versus time plot.
-
To determine the kinetic parameters (Vmax, Km for each substrate, and inhibition constants), perform a series of experiments varying the initial concentration of one substrate while keeping the other constant.
-
Plot the data using Lineweaver-Burk or other linearization methods to fit the Ping-Pong Bi-Bi model with substrate inhibition.
-
Quantitative Data
The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of this compound.
| Parameter | Value | Reference |
| Enzyme | Immobilized Thermomyces lanuginosus lipase (TLL-PHB) | [2] |
| Substrates | Valeric acid and Ethanol | [2] |
| Solvent | Heptane | [2] |
| Temperature | 30.5°C | [2] |
| Agitation | 234 rpm | [2] |
| Substrate Concentration | 1000 mM each | [2] |
| Biocatalyst Concentration | 18% (m/v) | [2] |
| Maximum Conversion | ~92% | [2] |
| Reaction Time for Max. Conv. | 105 minutes | [2] |
Note: In a solvent-free system, the conversion was significantly lower (13% after 45 minutes).[2]
Visualization of the Enzymatic Reaction Workflow
Caption: Workflow for the enzymatic synthesis and kinetic analysis of this compound.
Visualizing the Ping-Pong Bi-Bi Mechanism
Caption: Simplified representation of the Ping-Pong Bi-Bi reaction mechanism.
Chemical Synthesis of this compound using Acid Catalysis
Homogeneous and heterogeneous acid catalysts are commonly used for the esterification of carboxylic acids. The reaction is typically modeled as a second-order reversible reaction.
Core Concepts: Second-Order Reversible Kinetics
The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is a reversible reaction. The forward reaction is the esterification, and the reverse reaction is the hydrolysis of the ester. For kinetic modeling, the reaction is often treated as second-order overall: first order with respect to the carboxylic acid and first order with respect to the alcohol.[6]
Experimental Protocol: Acid-Catalyzed Synthesis
This protocol is based on the general procedure for the esterification of carboxylic acids using a solid acid catalyst.
Materials:
-
Valeric acid
-
Ethanol
-
Solid acid catalyst (e.g., Amberlyst-15, sulfated zirconia, or a functionalized SBA-15)[7]
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Round-bottom flask with a reflux condenser and a Dean-Stark trap (if using azeotropic removal)
-
Magnetic stirrer with a hot plate
-
Gas chromatograph with a flame ionization detector (GC-FID) for analysis
Procedure:
-
Catalyst Activation: Activate the solid acid catalyst by heating it in an oven to remove any adsorbed water.
-
Reaction Setup:
-
In a round-bottom flask, combine valeric acid, a molar excess of ethanol (e.g., a 1:3 or 1:5 molar ratio of acid to alcohol), and the activated solid acid catalyst (e.g., 1-5 wt% of the total reactants).
-
If using azeotropic removal of water, add toluene to the reaction mixture and set up the apparatus with a Dean-Stark trap.
-
-
Reaction Conditions:
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will depend on the boiling point of the alcohol or the azeotrope. For ethanol, this is around 78°C.
-
Monitor the progress of the reaction by withdrawing samples at regular intervals.
-
-
Sample Analysis:
-
Cool the samples and separate the catalyst by filtration or centrifugation.
-
Analyze the samples by GC-FID to determine the concentrations of this compound, valeric acid, and ethanol.
-
-
Data Analysis:
-
Calculate the conversion of valeric acid.
-
Determine the forward and reverse rate constants by fitting the experimental data to a second-order reversible kinetic model.[6]
-
The activation energy can be determined by conducting the reaction at different temperatures and applying the Arrhenius equation.
-
Quantitative Data
The following table presents data for the esterification of pentanoic acid with different alcohols, which can serve as a reference for the synthesis of this compound.
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Catalyst Loading (wt%) | Time (h) | Conversion (%) | Reference |
| 0.08%-SO3H-Bz-Al-SBA-15 | Pentanoic Acid & Ethanol | - | 79.84 | - | 2 | 95 | [7] |
| Amino Acid Ionic Liquid | Valeric Acid & Ethanol | - | 80 | - | 7 | >99.9 | [8] |
| Sulfuric Acid | n-Pentanoic Acid & 2-Propanol | 0.5 - 1.5 | 50 - 70 | 1.0 - 3.0 | - | - | [6] |
Visualization of the Chemical Synthesis Workflow
Caption: Workflow for the acid-catalyzed synthesis and kinetic analysis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through both enzymatic and chemical catalysis. For kinetic modeling, the lipase-catalyzed reaction is well-described by the Ping-Pong Bi-Bi mechanism, often with substrate inhibition. The acid-catalyzed reaction generally follows second-order reversible kinetics. The protocols and data presented in these application notes provide a comprehensive framework for researchers to study and optimize the synthesis of this compound.
References
- 1. aidic.it [aidic.it]
- 2. researchgate.net [researchgate.net]
- 3. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. jptcp.com [jptcp.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Valerate: A Guide to Solvent Selection
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the enzymatic esterification of ethyl valerate (B167501), a key flavor and fragrance compound with a characteristic green apple aroma. The synthesis is achieved through the lipase-catalyzed reaction between valeric acid and ethanol (B145695). A critical parameter influencing the reaction's success is the choice of the reaction solvent. These notes offer a comprehensive guide to solvent selection, summarizing key data and providing detailed experimental methodologies to optimize the synthesis of ethyl valerate for applications in the food, cosmetic, and pharmaceutical industries.
Introduction: The Importance of Solvent Selection
The enzymatic synthesis of esters such as this compound offers a green and highly selective alternative to traditional chemical methods. Lipases, a class of enzymes, are commonly employed as biocatalysts for this transformation. When conducting these reactions in non-aqueous media, the choice of the organic solvent is paramount as it significantly impacts the enzyme's activity, stability, and the overall reaction equilibrium.
The properties of the solvent create a microenvironment around the enzyme that influences its three-dimensional structure and catalytic function. A key descriptor for solvent selection in enzymatic catalysis is the logarithm of the partition coefficient (log P), which quantifies the hydrophobicity of a solvent. Generally, enzymes exhibit higher activity and stability in more hydrophobic (water-immiscible) solvents, which have higher log P values. Hydrophilic (water-miscible) solvents, in contrast, can "strip" the essential layer of water from the enzyme's surface, leading to denaturation and loss of activity[1][2].
For the synthesis of this compound, hydrophobic solvents are preferred as they can reduce the inhibitory effects of the short-chain alcohol and acid reactants on the enzyme's structure and increase the solubility of the non-polar ester product, thereby shifting the reaction equilibrium towards synthesis[3].
Solvent Properties and Their Impact on this compound Synthesis
The selection of an appropriate solvent is a critical step in optimizing the enzymatic synthesis of this compound. The following table summarizes the properties of various organic solvents that have been investigated for this purpose and their general effect on lipase (B570770) activity.
| Solvent | Log P Value | General Effect on Lipase Activity | Reference |
| Heptane (B126788) | 4.0 | High enzyme activity and stability, leading to high conversion yields. | [4] |
| Hexane | 3.5 | Good enzyme activity and stability. | [4] |
| Toluene | 2.5 | Moderate enzyme activity. | [4] |
| Chloroform | 2.0 | Lower enzyme activity compared to non-polar solvents. | [4] |
| Acetone | -0.23 | Generally leads to poor enzyme activity and stability. | [4] |
| Solvent-Free | N/A | Can result in very low conversion rates with some lipases. | [5][6] |
As a general guideline, solvents with a log P value greater than 4.0 are often suggested for optimal performance in lipase-catalyzed esterification reactions[4].
Experimental Protocols
This section provides a detailed protocol for the enzymatic synthesis of this compound, drawing from established methodologies.
Materials and Reagents
-
Enzyme: Immobilized lipase (e.g., from Thermomyces lanuginosus (TLL) immobilized on polyhydroxybutyrate (B1163853) (PHB), Burkholderia cepacia, or Novozym 435 from Candida antarctica).
-
Substrates: Valeric acid (pentanoic acid) and anhydrous ethanol.
-
Solvent: Anhydrous heptane (or other selected hydrophobic solvent).
-
Drying Agent (Optional but recommended): Molecular sieves (3Å).
-
Titration Reagents: 0.02 M Potassium Hydroxide (KOH) solution, phenolphthalein (B1677637) indicator.
-
Equipment: Screw-capped flasks (50 mL), orbital shaker incubator, titration apparatus, gas chromatograph (for analysis).
General Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis of this compound.
Caption: General workflow for the enzymatic synthesis of this compound.
Detailed Synthesis Protocol
-
Preparation of Reactants:
-
Enzymatic Reaction:
-
In a 50 mL screw-capped flask, add the prepared substrate solution.
-
If using, add molecular sieves to the reaction mixture to remove the water produced during esterification, which can inhibit the reaction.
-
Incubate the flask at the desired reaction temperature (e.g., 30.5°C) with agitation (e.g., 234 rpm) for a few minutes to allow the temperature to equilibrate[5][6].
-
Initiate the reaction by adding the immobilized lipase (e.g., 18% m/v)[5][6].
-
-
Monitoring the Reaction:
-
The progress of the esterification can be monitored by measuring the decrease in the concentration of valeric acid over time.
-
Periodically, take aliquots from the reaction mixture.
-
Titrate the aliquots with a standardized solution of KOH (e.g., 0.02 M) using phenolphthalein as an indicator to determine the remaining acid concentration[4].
-
-
Determination of Conversion Yield:
-
The conversion percentage can be calculated based on the reduction of valeric acid concentration.
-
For more precise quantification and product confirmation, gas chromatography-mass spectrometry (GC-MS) analysis can be performed[3].
-
-
Enzyme Recovery and Reuse:
-
After the reaction, the immobilized enzyme can be easily separated from the reaction mixture by simple filtration or decantation.
-
The recovered enzyme can be washed (e.g., with n-hexane), dried, and reused for subsequent batches, which is a significant advantage of using immobilized biocatalysts[5][6][7].
-
Summary of Quantitative Data
The following table summarizes the results from various studies on the enzymatic synthesis of this compound, highlighting the impact of the chosen solvent and reaction conditions on the conversion yield.
| Lipase Source | Immobilization Support | Solvent | Temperature (°C) | Reaction Time | Conversion Yield (%) | Reference |
| Thermomyces lanuginosus | Polyhydroxybutyrate (PHB) | Heptane | 30.5 | 105 min | ~92 | [3][5][6] |
| Thermomyces lanuginosus (soluble) | N/A | Heptane | 30.5 | 120 min | 82 | [3][5][6] |
| Thermomyces lanuginosus | Polyhydroxybutyrate (PHB) | Solvent-Free | N/A | 45 min | 13 | [3][5][6] |
| Burkholderia cepacia | Alginate | Heptane | 37 | 120 h | ~90 | [4] |
| Staphylococcus simulans | CaCO3 | Heptane | N/A | 72 h | 78 | [4] |
| Ryzopus chinesis | N/A | Heptane | N/A | N/A | ~93 | [4] |
| Biosilicified Lipase | Biosilica | N/A (Ultrasound) | N/A | 2 h | 90 | [8] |
Logical Framework for Solvent Selection
The choice of a suitable solvent is a logical process based on its physicochemical properties and their interaction with the enzyme. The following diagram outlines this decision-making process.
Caption: Decision tree for solvent selection based on hydrophobicity (log P).
Conclusion
The enzymatic synthesis of this compound is a highly efficient process, with the choice of solvent being a critical determinant of success. Hydrophobic solvents, particularly heptane, have been demonstrated to support high conversion yields by maintaining the stability and activity of the lipase catalyst. By following the detailed protocols and considering the quantitative data presented, researchers can effectively optimize the production of this compound for various industrial applications. The reusability of immobilized enzymes further enhances the economic and environmental benefits of this biocatalytic approach.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases [frontiersin.org]
Application Note: Solid-Phase Microextraction (SPME) for Ethyl Valerate Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl valerate (B167501) is a significant volatile ester compound that contributes to the fruity and sweet aromas in a variety of food products, beverages, and pharmaceutical formulations. The accurate and sensitive quantification of ethyl valerate is crucial for quality control, flavor and fragrance profiling, and stability testing. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique that is well-suited for the extraction of volatile and semi-volatile compounds from various matrices.[1] This application note provides a detailed protocol for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of SPME
SPME utilizes a fused silica (B1680970) fiber coated with a stationary phase.[1] In Headspace SPME (HS-SPME), the fiber is exposed to the vapor phase (headspace) above a liquid or solid sample in a sealed vial. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb or absorb onto the fiber coating. After an appropriate extraction time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and subsequently separated and detected by the GC-MS system.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using HS-SPME-GC/MS.
Caption: HS-SPME-GC/MS workflow for this compound analysis.
Detailed Protocols
Materials and Reagents
-
SPME Fiber Assembly: A fiber with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating is recommended for broad-range volatile analysis, including esters like this compound.[2][3]
-
SPME Fiber Holder: For manual or automated use.
-
Headspace Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
Heating and Agitation System: A heating block with a magnetic stirrer or an autosampler with incubation and agitation capabilities.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
This compound Standard: Analytical grade.
-
Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., Ethyl heptanoate (B1214049) or a deuterated analog.
-
Sodium Chloride (NaCl): Analytical grade, to increase the ionic strength of the sample and promote the release of volatile compounds into the headspace.
-
Organic Solvents: Methanol or ethanol (B145695) for standard preparation.
SPME Fiber Selection
The choice of SPME fiber coating is critical for efficient extraction. For volatile esters like this compound, a combination fiber is often the most effective.
| Fiber Coating | Polarity | Recommended For |
| DVB/CAR/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds, including esters, alcohols, and aldehydes.[2][3] |
| PDMS/DVB | Bipolar | Volatile compounds, amines, and nitro-aromatic compounds.[1] |
| Carboxen/PDMS | Bipolar | Very volatile compounds and gases.[4] |
| PDMS | Non-polar | Non-polar volatile compounds.[4] |
For general screening and analysis of flavor compounds including this compound in complex matrices like wine, the DVB/CAR/PDMS fiber is a robust choice.
Sample Preparation
-
Transfer 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.
-
(Optional) Spike the sample with an internal standard to a final concentration of, for example, 10 µg/L.
-
Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds.[5]
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in a heating block or autosampler set to 40°C. Allow the sample to equilibrate for 10 minutes with agitation (e.g., 250 rpm).[2]
-
Extraction: After equilibration, expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[2]
-
Desorption: After extraction, immediately retract the fiber and introduce it into the GC injector, which is held at 250°C. Desorb the analytes for 5 minutes in splitless mode.[6]
GC-MS Analysis
-
GC System: Agilent 7890B GC or equivalent.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 5°C/min.
-
Ramp to 240°C at 15°C/min, hold for 5 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (m/z 40-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
This compound Quantifier Ion: To be determined from the mass spectrum of a standard (e.g., m/z 130, 101, 73).
-
Data Presentation
The following table summarizes typical quantitative data for the analysis of volatile esters using HS-SPME-GC/MS, based on performance characteristics reported in the literature for similar analytes.
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2] |
| Limit of Detection (LOD) | 0.03 - 2.5 µg/L | [7] |
| Limit of Quantification (LOQ) | 1.0 - 5.0 µg/L | [7] |
| Repeatability (RSD%) | < 15% | [2] |
| Recovery | 90 - 110% | [7] |
Logical Relationships in Method Optimization
The optimization of the HS-SPME method involves balancing several interdependent parameters to achieve maximum sensitivity and reproducibility. The following diagram illustrates these relationships.
Caption: Key parameter relationships in SPME method optimization.
Conclusion
The HS-SPME-GC/MS method described provides a robust, sensitive, and solvent-free approach for the quantitative analysis of this compound in various matrices. The detailed protocol and understanding of the interplay between experimental parameters will enable researchers and scientists to implement this technique for quality control and research applications effectively. Proper method validation is essential to ensure accurate and reliable results.
References
- 1. mdpi.com [mdpi.com]
- 2. idus.us.es [idus.us.es]
- 3. mdpi.com [mdpi.com]
- 4. Selecting the Appropriate SPME Fiber Coating –Effect of Analyte Molecular Weight and Polarity [sigmaaldrich.com]
- 5. Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds | OENO One [oeno-one.eu]
- 6. openpub.fmach.it [openpub.fmach.it]
- 7. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Ethyl Valerate in Food Matrices
Introduction
Ethyl valerate (B167501) (also known as ethyl pentanoate) is a significant ester that contributes to the fruity and sweet aroma profiles of many foods and beverages.[1][2] It is naturally present in fruits like apples, apricots, and guavas, as well as in alcoholic beverages such as wine and beer.[3][4] The concentration of ethyl valerate can influence the sensory perception and overall quality of these products. Therefore, accurate and reliable quantification of this compound in various food matrices is crucial for quality control, authenticity assessment, and product development in the food and beverage industry.
This document provides detailed application notes and experimental protocols for the quantification of this compound using widely accepted analytical techniques. The primary methods discussed are based on gas chromatography coupled with mass spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[5]
Analytical Approaches
The quantification of this compound in complex food matrices typically involves two main stages: sample preparation for the extraction and concentration of the analyte, followed by instrumental analysis.
-
Sample Preparation: The choice of extraction technique is critical and depends on the nature of the food matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free, sensitive, and high-throughput method ideal for analyzing volatile compounds like this compound.[5] It is particularly well-suited for both liquid (e.g., juices, alcoholic beverages) and solid (e.g., fruit purees) samples.
-
Liquid-Liquid Extraction (LLE): A classical and robust extraction technique suitable for a wide range of food matrices.[6] It is effective for semi-volatile compounds or when HS-SPME is not feasible.
-
-
Instrumental Analysis:
The overall analytical workflow is depicted in the diagram below.
Data Presentation: Method Validation & Performance
Method validation is essential to ensure that analytical results are accurate and reliable.[8][9] Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance characteristics for the quantification of esters like this compound in food matrices.
| Parameter | HS-SPME-GC-MS | LLE-GC-MS | Typical Acceptance Criteria |
| Matrix Examples | Wine, Beer, Fruit Juice, Fruit Puree | Alcoholic Beverages, Oils, Dairy | N/A |
| Linearity (R²) | > 0.995 | > 0.995 | R² > 0.99 |
| Range | 1 - 500 µg/L | 10 - 2000 µg/L | Covers expected sample concentrations |
| LOD | 0.1 - 2 µg/L | 2 - 7 µg/L[6] | S/N Ratio ≥ 3 |
| LOQ | 0.5 - 7 µg/L | 7 - 20 µg/L[6] | S/N Ratio ≥ 10[10] |
| Accuracy (Recovery) | 90 - 105% | 85 - 110% | 80 - 120% |
| Precision (RSDr %) | < 10% | < 15% | < 20% |
Note: Values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. RSDr: Repeatability Standard Deviation.
Experimental Protocols
Protocol 1: Quantification by Headspace SPME-GC-MS
This protocol is recommended for the routine analysis of this compound in most liquid and solid food samples due to its simplicity, sensitivity, and minimal solvent usage.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): e.g., Ethyl heptanoate (B1214049) or a suitable deuterated ester
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with magnetic crimp caps
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
2. Standard Preparation
-
Stock Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethanol (B145695).
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 20, 50, 100, 500 µg/L) by diluting the stock solution in a matrix similar to the sample (e.g., a model wine solution of 12% ethanol in water).
-
Internal Standard (IS) Solution (10 mg/L): Prepare a stock solution of the IS and dilute to a working concentration. Add a fixed amount of this solution to all standards and samples to achieve a final concentration of ~50 µg/L.
3. Sample Preparation
-
For liquid samples (juice, wine), place 5 mL directly into a 20 mL headspace vial.
-
For solid or semi-solid samples (fruit puree), weigh 5 g of the homogenized sample into the vial. Add 5 mL of deionized water if necessary to create a slurry.
-
Add 1 g of NaCl to the vial to increase the ionic strength of the matrix, which promotes the release of volatile compounds into the headspace.
-
Add a precise volume of the IS working solution.
-
Immediately seal the vial with a magnetic crimp cap.
4. HS-SPME and GC-MS Parameters
-
HS-SPME Conditions:
-
Incubation/Equilibration: 50°C for 15 minutes with agitation.
-
Extraction: Expose the SPME fiber to the vial's headspace for 30 minutes at 50°C.
-
Desorption: Transfer the fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
-
-
GC-MS Conditions (Typical):
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar mid-polarity column.[11]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
MS Transfer Line: 250°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition: Scan mode (m/z 35-350) for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Quantifier ion for this compound: m/z 88
-
Qualifier ions: m/z 55, 102
-
-
Protocol 2: Quantification by Liquid-Liquid Extraction (LLE)-GC-MS
This protocol is a robust alternative, particularly for matrices with high sugar or non-volatile content that could interfere with SPME.
1. Materials and Reagents
-
This compound standard (≥98% purity)
-
Internal Standard (IS): e.g., Ethyl heptanoate
-
Extraction Solvent: Dichloromethane or Hexane, HPLC grade
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
50 mL centrifuge tubes
2. Standard and Sample Preparation
-
Standards: Prepare calibration standards as described in Protocol 1, but use the extraction solvent as the diluent.
-
Sample Preparation:
-
Weigh 10 g of homogenized sample (or pipette 10 mL of liquid) into a 50 mL centrifuge tube.
-
Add a precise volume of the IS working solution.
-
Add 10 mL of dichloromethane.
-
Seal the tube and vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to break any emulsions and achieve clear phase separation.
-
Carefully transfer the organic layer (bottom layer for dichloromethane) using a glass pipette to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for analysis.
-
3. GC-MS Parameters
-
The GC-MS parameters can be the same as those listed in Protocol 1.
-
Injection: 1 µL of the final extract is injected, typically in splitless or split (e.g., 10:1) mode depending on the concentration of the analyte.[12]
References
- 1. ulprospector.com [ulprospector.com]
- 2. This compound, 539-82-2 [perflavory.com]
- 3. This compound, 539-82-2 [thegoodscentscompany.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. s27415.pcdn.co [s27415.pcdn.co]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 10. rssl.com [rssl.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Laboratory-Scale Ethyl Valerate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the laboratory-scale synthesis of ethyl valerate (B167501), a common fragrance and flavor ester. Both classical chemical synthesis via Fischer esterification and greener enzymatic methods are presented. The protocols are designed to be reproducible and include comprehensive details on reaction setup, purification, and characterization. Quantitative data from various synthetic approaches are summarized in tabular format for easy comparison of reaction conditions and yields. Additionally, a graphical representation of the experimental workflow is provided to guide researchers through the process.
Introduction
Ethyl valerate (also known as ethyl pentanoate) is an organic ester with a characteristic fruity aroma, often described as being similar to green apples.[1][2] Its pleasant scent and low toxicity make it a valuable compound in the food, beverage, cosmetic, and pharmaceutical industries.[1] In a laboratory setting, the synthesis of this compound serves as an excellent example of esterification. This document outlines two primary methodologies for its preparation: the traditional Fischer esterification using a strong acid catalyst and a more contemporary enzymatic approach utilizing lipases.
The Fischer esterification is a robust and well-established method involving the reaction of valeric acid with ethanol (B145695) in the presence of an acid catalyst, typically sulfuric acid, under reflux conditions.[1][3][4] While effective, this method can require harsh conditions and may present challenges in product purification.
Enzymatic synthesis, employing lipases, offers a milder and more selective alternative.[2][5] These biocatalytic reactions are often performed in organic solvents or solvent-free systems under ambient or near-ambient conditions, leading to high conversion rates and easier product isolation.[2]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize the reaction conditions and outcomes for both chemical and enzymatic synthesis of this compound based on literature data.
Table 1: Chemical Synthesis of this compound via Fischer Esterification
| Catalyst | Reactant Molar Ratio (Valeric Acid:Ethanol) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Sulfuric Acid (H₂SO₄) | Varies (Ethanol often used as solvent) | Reflux | Not Specified | High | [1][3] |
| Proline Bisulfate (ProHSO₄) | Not Specified | 80 | 7 | >99.9 | [6] |
| 0.08%-SO₃H functionalized-benzylated Al-SBA-15 | Not Specified | 79.84 | 2 | 95 | [3] |
| Phosphotungstic Acid (PTA) on Al-SBA-15 | Not Specified | Not Specified | Not Specified | up to 96 | [7] |
Table 2: Enzymatic Synthesis of this compound
| Lipase (B570770) Source | Biocatalyst Form | Reactant Concentration (mM) | Temperature (°C) | Reaction Time | Conversion (%) | Solvent | Reference |
| Thermomyces lanuginosus (TLL) | Immobilized on PHB | 1000 | 30.5 | 105 min | ~92 | Heptane | [2][8] |
| Burkholderia cepacia | Immobilized in Alginate | 500 | 37 | 120 h | ~90 | Heptane | [5] |
| Candida rugosa | Immobilized in Microemulsion Based Organogels | 1:1.6 (molar ratio) | 40 | Not Specified | High | Cyclohexane | [9] |
| Biosilicified Lipase | Encapsulated | 1:2 (molar ratio) | Ultrasound | 2 h | 90 | Not Specified | [10] |
Experimental Protocols
Protocol 1: Chemical Synthesis via Fischer Esterification
This protocol describes a standard laboratory procedure for synthesizing this compound using sulfuric acid as a catalyst.
Materials:
-
Valeric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (18 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Boiling chips
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel (250 mL)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 0.2 mol of valeric acid and 0.4 mol of absolute ethanol. Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add 1-2 mL of concentrated sulfuric acid to the mixture while swirling.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux using a heating mantle or water bath. Continue refluxing for 1-2 hours.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
50 mL of cold water.
-
50 mL of saturated sodium bicarbonate solution to neutralize the excess acid (caution: CO₂ evolution).
-
50 mL of brine (saturated NaCl solution).
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Decant or filter the dried ester into a clean, dry round-bottom flask. Purify the this compound by simple distillation, collecting the fraction boiling at approximately 144-146 °C.[11]
-
Characterization: Confirm the identity and purity of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and/or Fourier-Transform Infrared (FTIR) Spectroscopy.[2]
Protocol 2: Enzymatic Synthesis Using Immobilized Lipase
This protocol provides a general method for the enzymatic synthesis of this compound in an organic solvent.
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized lipase (e.g., Lipase from Thermomyces lanuginosus immobilized on polyhydroxybutyrate)[2]
-
Heptane (or other suitable organic solvent)[5]
-
Molecular sieves (optional, for water removal)
-
Orbital shaker or magnetic stirrer
-
Reaction vessel (e.g., screw-capped flask)
-
Gas chromatograph (GC) for monitoring reaction progress
Procedure:
-
Reaction Setup: In a screw-capped flask, prepare a solution of valeric acid and ethanol in heptane. A common starting concentration is 1 M for each reactant.[2]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 10-20% (w/v) relative to the total reaction volume.[2][5]
-
Incubation: Place the flask in an orbital shaker set to the optimal temperature (e.g., 30-40 °C) and agitation speed (e.g., 150-250 rpm).[2][5]
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze them by GC to monitor the conversion of valeric acid to this compound.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: The solvent (heptane) can be removed by rotary evaporation. Depending on the purity, further purification by distillation may be performed.
-
Characterization: Analyze the final product by GC-MS and/or FTIR to confirm its identity and purity.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound = 98 , FG 539-82-2 [sigmaaldrich.com]
Application Note: Protocol for Monitoring Ethyl Valerate Reaction Progress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl valerate (B167501), an ester with a characteristic green apple aroma, is synthesized through the esterification of valeric acid and ethanol. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, maximizing yield, and ensuring the desired product purity. This application note provides detailed protocols for monitoring the ethyl valerate synthesis using common analytical techniques: Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reaction Scheme
The synthesis of this compound proceeds via the Fischer esterification of valeric acid with ethanol, typically in the presence of an acid catalyst.
Monitoring Techniques: Overview and Selection
The choice of monitoring technique depends on the available instrumentation, the desired level of quantitative accuracy, and the need for real-time data.
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Highly quantitative, excellent separation of reactants and products. | Requires sampling, longer analysis time per sample. |
| Thin-Layer Chromatography (TLC) | Separates compounds based on their polarity on a solid stationary phase. | Simple, rapid, and inexpensive for qualitative monitoring. | Not quantitative, requires selection of an appropriate solvent system. |
| NMR Spectroscopy | Provides structural information and quantification based on the magnetic properties of atomic nuclei. | Non-invasive, real-time monitoring without sampling, provides structural confirmation.[1][2][3] | Requires specialized equipment, may have lower sensitivity for minor components. |
Experimental Protocols
Gas Chromatography (GC) Protocol
This protocol is designed for quantitative analysis of reaction aliquots to determine the concentration of reactants and products.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary column suitable for volatile organic compounds (e.g., HP-INNOWAX, 30 m x 0.32 mm x 0.25 µm).[4]
Reagents:
-
High-purity standards of valeric acid, ethanol, and this compound.
-
Internal standard (e.g., undecane (B72203) or another non-reactive compound with a distinct retention time).
-
Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or diethyl ether).
Procedure:
-
Sample Preparation:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold solvent containing the internal standard. This prevents further reaction.
-
-
GC Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Injector Temperature: 250 °C
-
Detector Temperature: 260 °C
-
Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at 10 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
-
-
Data Analysis:
-
Identify the peaks corresponding to ethanol, valeric acid, this compound, and the internal standard based on their retention times, confirmed by injecting pure standards.
-
Integrate the peak areas.
-
Calculate the concentration of each component using a calibration curve or by using the relative response factor to the internal standard.
-
Thin-Layer Chromatography (TLC) Protocol
This protocol is suitable for rapid, qualitative monitoring of the reaction progress.[6]
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F254).
-
Developing chamber.
-
Capillary tubes for spotting.
-
UV lamp for visualization.
-
Staining solution (e.g., potassium permanganate (B83412) or vanillin (B372448) stain).
Procedure:
-
Solvent System Selection:
-
Develop a solvent system that provides good separation between valeric acid and this compound. A common starting point is a mixture of hexanes and ethyl acetate (B1210297) (e.g., 4:1 or 3:1 v/v). The less polar this compound will have a higher Rf value than the more polar valeric acid.
-
-
TLC Plate Preparation:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline: "S" for the starting material (valeric acid), "R" for the reaction mixture, and "C" for a co-spot of both.
-
-
Spotting:
-
Using a capillary tube, spot a small amount of the valeric acid standard on the "S" lane.
-
At various time points, withdraw a small aliquot of the reaction mixture and spot it on the "R" lane.
-
On the "C" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Development and Visualization:
-
Place the TLC plate in the developing chamber containing the chosen solvent system.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (if the compounds are UV-active) and/or by staining.
-
-
Interpretation:
-
The disappearance of the valeric acid spot in the "R" lane and the appearance of a new, higher Rf spot corresponding to this compound indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[6]
-
¹H NMR Spectroscopy Protocol
This protocol allows for real-time, non-invasive monitoring of the reaction.[7][3]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR tubes.
Reagents:
-
Deuterated solvent (e.g., CDCl₃).
Procedure:
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the starting materials (valeric acid and ethanol) in the reaction solvent to identify the characteristic peaks.
-
Ethanol: Look for the quartet of the -CH₂- group (~3.7 ppm) and the triplet of the -CH₃ group (~1.2 ppm).
-
Valeric Acid: Identify the triplet of the α-CH₂ group (~2.4 ppm).
-
-
-
Reaction Monitoring:
-
Set up the reaction in an NMR tube if performing in-situ monitoring, or take aliquots at different time points and prepare them for NMR analysis.
-
Acquire ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the reactant peaks (e.g., the quartet of ethanol's -CH₂- group).
-
Monitor the increase in the intensity of the product peaks.[8]
-
This compound: Look for the appearance of a new quartet for the ester's -O-CH₂- group (~4.1 ppm) and a new triplet for the ester's α-CH₂ group (~2.3 ppm).
-
-
The conversion can be calculated by comparing the integration of a product peak to the sum of the integrations of the corresponding reactant and product peaks.
-
Data Presentation
Quantitative data from GC or NMR analysis can be summarized to track the reaction progress.
Table 1: Example of Reaction Progress Monitored by GC
| Time (minutes) | Valeric Acid Conc. (M) | Ethanol Conc. (M) | This compound Conc. (M) | % Conversion |
| 0 | 1.00 | 1.50 | 0.00 | 0 |
| 15 | 0.78 | 1.28 | 0.22 | 22 |
| 30 | 0.55 | 1.05 | 0.45 | 45 |
| 60 | 0.29 | 0.79 | 0.71 | 71 |
| 120 | 0.15 | 0.65 | 0.85 | 85 |
| 180 | 0.11 | 0.61 | 0.89 | 89 |
% Conversion is calculated based on the limiting reactant (Valeric Acid in this example).
Visualization of Workflows
General Workflow for Monitoring this compound Synthesis
Caption: General workflow for monitoring the this compound synthesis reaction.
Decision Pathway for Analytical Technique Selection
Caption: Decision tree for selecting an appropriate analytical monitoring technique.
References
- 1. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Impact of Alcohol Content on Alcohol–Ester Interactions in Qingxiangxing Baijiu Through Threshold Analysis | MDPI [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmr.oxinst.com [nmr.oxinst.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Valerate Synthesis
Welcome to the Technical Support Center for the synthesis of ethyl valerate (B167501). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the esterification of valeric acid with ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for maximizing ethyl valerate yield?
A1: The key parameters influencing the yield of this compound are reaction temperature, catalyst type and concentration, molar ratio of reactants (ethanol to valeric acid), and the effective removal of water, which is a byproduct of the esterification reaction.
Q2: What is the optimal temperature range for this compound synthesis?
A2: The optimal temperature depends on the catalyst used. For enzymatic synthesis using lipases like Thermomyces lanuginosus lipase (B570770) (TLL), temperatures around 30.5°C have been shown to be effective.[1][2] For chemical catalysis, such as using a strong acid like sulfuric acid, the reaction is typically performed under reflux conditions.[3]
Q3: How does the molar ratio of ethanol to valeric acid affect the reaction?
A3: An excess of one reactant is often used to shift the reaction equilibrium towards the product side. For the synthesis of this compound, a molar ratio of 1:1 or a slight excess of ethanol (e.g., 1:2 valeric acid to ethanol) has been reported to yield good results.[1] However, a large excess of alcohol can sometimes lead to a decrease in conversion with certain enzymatic catalysts.
Q4: How can I effectively remove water from the reaction mixture to improve yield?
A4: Water removal is crucial as its presence can reverse the esterification reaction. This can be achieved by using a Dean-Stark apparatus during reflux, adding molecular sieves to the reaction mixture, or performing the reaction in a solvent that forms an azeotrope with water. Some optimized enzymatic processes, however, have shown high conversion even in the absence of molecular sieves.[1][2]
Q5: What are the common side reactions, and how can they be minimized?
A5: A potential side reaction is the formation of by-products due to impurities in the reactants or degradation of the product under harsh conditions. With enzymatic catalysts, denaturation can occur at high temperatures, leading to loss of activity.[1] When using strong acid catalysts, charring or other side reactions can occur if the temperature is too high or the reaction time is too long. Careful control of reaction conditions is key to minimizing these issues.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion/Yield | 1. Incomplete reaction. 2. Reaction equilibrium not shifted towards products. 3. Inactive catalyst. 4. Presence of water. | 1. Increase reaction time or temperature (within catalyst stability limits). 2. Use an excess of one reactant (typically ethanol). 3. Check catalyst activity or use fresh catalyst. For enzymatic catalysts, ensure proper storage and handling. 4. Use a drying agent like molecular sieves or employ a method for continuous water removal. |
| Product Degradation | 1. Reaction temperature is too high. 2. Prolonged reaction time. | 1. Lower the reaction temperature. For enzymatic reactions, operate within the optimal temperature range of the enzyme. 2. Monitor the reaction progress (e.g., by TLC or GC) and stop it once the maximum conversion is reached. |
| Difficulty in Product Isolation | 1. Emulsion formation during workup. 2. Product solubility in the aqueous phase. | 1. Add brine (saturated NaCl solution) to break the emulsion during extraction. 2. Perform multiple extractions with a suitable organic solvent. |
| Catalyst Deactivation (Enzymatic) | 1. Non-optimal pH or temperature. 2. Presence of inhibitors. | 1. Ensure the reaction is carried out at the optimal pH and temperature for the specific lipase. 2. Use pure reactants and solvents to avoid introducing inhibitors. |
Optimized Reaction Conditions for this compound Synthesis
The following tables summarize quantitative data from various studies on the optimization of this compound synthesis.
Table 1: Enzymatic Synthesis of this compound
| Catalyst | Temperature (°C) | Valeric Acid:Ethanol Molar Ratio | Biocatalyst Loading | Solvent | Conversion (%) | Reaction Time (min) | Reference |
| TLL-PHB (Immobilized) | 30.5 | 1:1 (1000 mM each) | 18% m/v | Heptane | ~92 | 105 | [1][2] |
| Soluble TLL | 30.5 | 1:1 (1000 mM each) | - | Heptane | 82 | 120 | [1][2] |
| CRL/SiO2/Fe3O4/GO | 40 | 1:2 | 3 mg/mL | Heptane | 90.4 | 180 | [1] |
| Burkholderia cepacia Lipase (Immobilized) | 37 | 0.5 M each | 20% w/v | Heptane | ~90 | 7200 (120 h) | [4] |
Table 2: Chemical Synthesis of this compound
| Catalyst | Temperature (°C) | Reactants | Catalyst Loading | Solvent | Conversion (%) | Reaction Time (h) | Reference |
| Concentrated H₂SO₄ | Reflux | Valeric Acid, Ethanol | Catalytic amount | None | - | - | [3] |
| 0.08%-SO₃H-Bz-Al-SBA-15 | 79.84 | Valeric Acid, Ethanol | - | - | 95 | 2 | [3] |
| Proline bisulfate (ProHSO₄) | 80 | Valeric Acid, Ethanol | - | - | >99.9 | 7 | [5] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline based on common laboratory practices for lipase-catalyzed esterification.
-
Reactant Preparation: In a suitable reaction vessel, dissolve valeric acid and ethanol in the chosen organic solvent (e.g., heptane) to the desired molar concentration.
-
Catalyst Addition: Add the immobilized or free lipase to the reaction mixture.
-
Reaction Incubation: Place the vessel in a shaker incubator set to the optimal temperature and agitation speed.
-
Reaction Monitoring: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by gas chromatography (GC) or titration to determine the conversion of valeric acid to this compound.
-
Reaction Termination: Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme or by deactivating the free enzyme (e.g., by heat treatment).
-
Product Isolation: The solvent can be removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography if necessary.
General Protocol for Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
-
Apparatus Setup: Assemble a reflux apparatus, including a round-bottom flask, a condenser, and a heating mantle. A Dean-Stark trap can be included for water removal.
-
Reactant and Catalyst Charging: To the round-bottom flask, add valeric acid, an excess of ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Reflux: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the this compound into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
Purification: Remove the solvent by rotary evaporation. The crude this compound can then be purified by distillation under reduced pressure.
Visual Guides
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low this compound yield.
References
Improving the yield of ethyl valerate in esterification
Welcome to the Technical Support Center for Ethyl Valerate (B167501) Synthesis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize the esterification of valeric acid and ethanol (B145695).
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing ethyl valerate?
A1: The most common industrial and laboratory method is the Fischer esterification of valeric acid with ethanol.[1] This is an acid-catalyzed equilibrium reaction where the carboxylic acid and alcohol react to form the ester and water.[2][3] Because the reaction is reversible, specific techniques are required to drive it towards the product side to achieve a high yield.[2][3]
Q2: What are the critical factors influencing the yield of this compound?
A2: Several factors significantly impact the reaction yield:
-
Reactant Molar Ratio: Using an excess of one reactant (usually the less expensive one, ethanol) can shift the equilibrium to favor product formation. However, excessive ethanol can sometimes dilute the catalyst, so an optimal ratio must be determined.[4][5]
-
Catalyst: The type and concentration of the catalyst are crucial. Common catalysts include strong mineral acids (like H₂SO₄), solid acid catalysts, and enzymes (lipases).[6][7][8]
-
Temperature: Higher temperatures increase the reaction rate.[4] However, the reaction is typically performed at the reflux temperature of the alcohol to prevent loss of volatile reactants.[2]
-
Water Removal: Water is a byproduct, and its presence can drive the reverse reaction (hydrolysis), reducing the yield.[3] Techniques like azeotropic distillation with a Dean-Stark apparatus are often employed to remove water as it forms.[2]
-
Reaction Time: The reaction needs sufficient time to reach equilibrium or completion.
Q3: What types of catalysts are effective for this esterification?
A3: A variety of catalysts can be used:
-
Homogeneous Acid Catalysts: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid are common, effective, and inexpensive.[2] Their main drawback is the difficulty of separation from the product mixture and potential for corrosion.[8]
-
Heterogeneous (Solid Acid) Catalysts: These include ion-exchange resins, zeolites, and functionalized silica, such as Al-SBA-15 materials.[7][9] They are easily separated by filtration and are often reusable, making the process greener.
-
Biocatalysts (Enzymes): Immobilized lipases, such as those from Thermomyces lanuginosus or Candida antarctica, offer high selectivity under mild conditions (lower temperature and neutral pH), minimizing side reactions and energy consumption.[10]
-
Ionic Liquids: Brønsted acidic amino acid ionic liquids have been shown to be highly effective and recyclable catalysts, leading to very high conversions.[6][11]
Q4: How is the this compound product typically isolated and purified?
A4: The process generally involves several steps:
-
Neutralization: After cooling, the reaction mixture is washed with a weak base, such as sodium bicarbonate or sodium carbonate solution, to remove the acid catalyst and any unreacted valeric acid.[3]
-
Extraction: The ester is extracted into an organic solvent. The layers are separated using a separatory funnel.[3][12]
-
Washing: The organic layer is washed with water or brine to remove any remaining water-soluble impurities.
-
Drying: The organic layer containing the ester is dried using an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[13]
-
Distillation: The final purification is typically achieved by distillation to separate the this compound from the solvent and any other high-boiling impurities.[3][12]
Troubleshooting Guide
Problem: Low or No Conversion of Starting Materials
| Possible Cause | Recommended Solution |
| Equilibrium Limitation | The reaction has reached equilibrium with significant starting material remaining.[2] |
| Insufficient Catalyst Activity | The acid catalyst may be old, hydrated, or used in too small an amount.[2] Enzyme catalysts may be denatured or inhibited. |
| Low Reaction Temperature or Insufficient Time | The reaction is proceeding too slowly to reach completion in the allotted time.[2] |
Problem: Product Lost During Workup/Purification
| Possible Cause | Recommended Solution |
| Emulsion Formation | A stable emulsion formed during the aqueous wash, preventing proper layer separation. |
| Incomplete Neutralization | Residual acid catalyst remains, which can catalyze the hydrolysis of the ester back to the starting materials, especially in the presence of water. |
| Hydrolysis During Workup | The ester is being hydrolyzed back to valeric acid and ethanol by the presence of water and acid/base. |
Data on Optimized Reaction Conditions
The following table summarizes various catalytic systems and their performance in synthesizing this compound, providing a basis for comparison and selection.
| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Time | Conversion/Yield | Reference |
| Immobilized Lipase (B570770) (T. lanuginosus) | 1:1 (1000 mM each) | 30.5 | 105 min | ~92% Conversion | [10] |
| Proline bisulfate (Ionic Liquid) | Not specified | 80 | 7 h | >99.9% Conversion | [6][11] |
| Immobilized Lipase (B. cepacia) | 1:1 (0.5 M each) | 37 | 120 h | ~90% Molar Conversion | [14] |
| 0.08%-SO₃H-Bz-Al-SBA-15 | Not specified | 79.84 | 2 h | 95% Conversion | [7] |
| Biosilicified Lipase (C. antarctica) + Ultrasound | 1:2 | Room Temp. | 2 h | ~90% Conversion |
Experimental Protocols
Protocol 1: Classical Fischer Esterification with Acid Catalyst
This protocol describes a standard laboratory procedure for synthesizing this compound using sulfuric acid as a catalyst with reflux.
-
Apparatus Setup: Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle. If water removal is desired, a Dean-Stark trap can be placed between the flask and the condenser.[13]
-
Reactant Charging: In the round-bottom flask, combine valeric acid (1.0 mol), ethanol (2.0 to 3.0 mol), and a few boiling chips.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (1-2 mL, ~1-2% of the acid's mass) to the stirred mixture.[2]
-
Reflux: Heat the mixture to a gentle reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress via TLC if desired.[2]
-
Workup - Cooling & Neutralization: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with diethyl ether or ethyl acetate. Wash the solution carefully with a saturated sodium bicarbonate solution until gas evolution stops.[3]
-
Workup - Washing: Wash the organic layer with water, followed by a wash with saturated brine to aid in layer separation and remove excess water.
-
Drying & Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator. Purify the remaining crude this compound by fractional distillation, collecting the fraction that boils at approximately 145°C.[1]
Protocol 2: Enzymatic Esterification with Immobilized Lipase
This protocol is based on an optimized procedure using immobilized lipase in a solvent system.[10]
-
Reaction Mixture Preparation: In a screw-capped flask, prepare a solution of valeric acid (1000 mM) and ethanol (1000 mM) in a suitable organic solvent like heptane.[10]
-
Enzyme Addition: Add the immobilized lipase biocatalyst (e.g., 18% m/v Lipase from Thermomyces lanuginosus immobilized on PHB particles).[10]
-
Incubation: Place the sealed flask in a temperature-controlled shaker. Incubate at the optimal temperature (e.g., 30.5°C) with constant agitation (e.g., 234 rpm) for the required reaction time (e.g., 105 minutes).[10]
-
Catalyst Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration. The catalyst can often be washed and reused.[10]
-
Product Analysis: The concentration of this compound in the solvent can be determined directly using Gas Chromatography (GC) or GC-MS. The solvent can be removed under reduced pressure if the pure ester is required.
Visualizations
Caption: Fischer esterification is a reversible, acid-catalyzed reaction.
Caption: General experimental workflow for this compound synthesis.
Caption: A troubleshooting decision guide for low this compound yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High yield of this compound from the esterification of renewable valeric acid catalyzed by amino acid ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. coachbenner.weebly.com [coachbenner.weebly.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. aidic.it [aidic.it]
Technical Support Center: Challenges in the Purification of Ethyl Valerate
Welcome to the technical support center for the purification of ethyl valerate (B167501). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of ethyl valerate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
A1: The most common impurities originating from a Fischer esterification synthesis of this compound are unreacted starting materials, specifically valeric acid and ethanol. Water is also a significant impurity as it is a byproduct of the reaction. Other potential impurities can include side-products from competing reactions and residual acid catalyst (e.g., sulfuric acid).
Q2: My final product has a sharp, unpleasant odor instead of a fruity, apple-like scent. What could be the cause?
A2: A sharp, unpleasant odor is characteristic of residual valeric acid. This indicates that the purification process was not sufficient to remove the unreacted starting material. Further purification steps, such as an additional wash with a basic solution or re-distillation, may be necessary.
Q3: I'm observing a lower than expected boiling point during the distillation of this compound. Why is this happening?
A3: A lower than expected boiling point during distillation can be due to the presence of azeotropes. This compound forms a minimum-boiling azeotrope with water. The boiling point of this azeotrope is 94.5 °C at atmospheric pressure, which is significantly lower than the boiling point of pure this compound (144-145 °C).[1] It is crucial to remove water from the crude product before final distillation to achieve a pure product.
Q4: How can I effectively remove water from my crude this compound before distillation?
A4: To effectively remove water, you can perform a liquid-liquid extraction and wash the organic layer with brine (a saturated aqueous solution of NaCl). Following the extraction, the organic layer should be treated with a suitable drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate, before filtering and proceeding to distillation.
Q5: What is the expected purity of this compound after different purification stages?
A5: The purity of this compound can be significantly improved through a multi-step purification process. The expected purity at each stage can vary based on the initial reaction conditions and the efficiency of each purification step. Below is a table summarizing typical purity levels that can be achieved.
Data Presentation: Purity of this compound at Various Purification Stages
| Purification Stage | Typical Impurities Present | Expected Purity Range (%) | Analytical Method for Purity Assessment |
| Crude Reaction Mixture | Valeric acid, Ethanol, Water, Acid catalyst | 50 - 70 | GC-FID, ¹H NMR |
| After Liquid-Liquid Extraction | Residual water, Trace amounts of valeric acid and ethanol | 85 - 95 | GC-FID, Karl Fischer titration |
| After Fractional Distillation | Trace amounts of closely boiling impurities | > 99 | GC-FID, GC-MS |
Troubleshooting Guides
This section provides troubleshooting for specific issues you may encounter during the purification of this compound.
Fractional Distillation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Difficulty achieving a stable boiling point. | Presence of an azeotrope (e.g., with water). | Ensure the crude product is thoroughly dried before distillation. |
| Inefficient fractionating column. | Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column). | |
| Low yield of pure product. | Distillation rate is too fast. | Reduce the heating rate to allow for proper separation of components. |
| Loss of product due to leaks in the apparatus. | Check all joints and connections for a proper seal. | |
| Product is contaminated with lower-boiling impurities. | Initial fraction (forerun) was not properly discarded. | Collect and discard the initial distillate that comes over at a lower temperature than the boiling point of this compound. |
| Product is contaminated with higher-boiling impurities. | Distillation was carried on for too long at a high temperature. | Stop the distillation when the temperature begins to rise significantly above the boiling point of this compound. |
Liquid-Liquid Extraction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an emulsion. | Vigorous shaking of the separatory funnel. | Gently invert the funnel multiple times instead of shaking vigorously. |
| High concentration of impurities acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to help break the emulsion. | |
| Poor separation of layers. | Densities of the organic and aqueous layers are too similar. | Add more of the organic solvent or water to change the overall density of the respective phases. |
| Loss of product. | Incomplete extraction from the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. |
| Product is partially soluble in the aqueous wash. | Minimize the volume of aqueous washes or use brine to decrease the solubility of the ester in the aqueous phase. |
Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of this compound from impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point for esters is a mixture of hexanes and ethyl acetate (B1210297). |
| Column was packed improperly, leading to channeling. | Ensure the silica (B1680970) gel is packed uniformly as a slurry and is not allowed to run dry. | |
| This compound elutes too quickly. | Eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). |
| This compound does not elute from the column. | Eluent is not polar enough. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes). |
Experimental Protocols
Protocol 1: Purification of this compound by Liquid-Liquid Extraction and Fractional Distillation
This protocol describes the purification of crude this compound produced by Fischer esterification.
1. Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Heating mantle
-
Boiling chips
2. Procedure:
-
Liquid-Liquid Extraction: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of diethyl ether and mix. c. Add an equal volume of saturated sodium bicarbonate solution to neutralize any unreacted valeric acid and acid catalyst. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. d. Allow the layers to separate. Drain and discard the lower aqueous layer. e. Wash the organic layer with an equal volume of water. Separate and discard the aqueous layer. f. Wash the organic layer with an equal volume of brine to help remove dissolved water. Separate and discard the aqueous layer. g. Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to dry the solution. Swirl and let it stand for 10-15 minutes.
-
Solvent Removal: a. Filter the dried organic solution into a round-bottom flask to remove the drying agent. b. Remove the diethyl ether using a rotary evaporator.
-
Fractional Distillation: a. Add a few boiling chips to the round-bottom flask containing the crude this compound. b. Set up the fractional distillation apparatus. c. Begin heating the flask gently. d. Collect and discard the initial low-boiling fraction (forerun). e. Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (144-145 °C at atmospheric pressure). f. Stop the distillation before all the liquid has evaporated.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol is suitable for removing impurities that are difficult to separate by distillation.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Glass chromatography column
-
Sand
-
Collection tubes
2. Procedure:
-
TLC Analysis: a. Dissolve a small amount of the crude this compound in a suitable solvent. b. Spot the solution on a TLC plate and develop it in a solvent system of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate). c. Visualize the spots (e.g., using an iodine chamber or a potassium permanganate (B83412) stain) to determine the optimal eluent composition for separation. The desired product should have an Rf value of approximately 0.3.
-
Column Packing: a. Prepare a slurry of silica gel in hexanes. b. Pack the chromatography column with the slurry, ensuring no air bubbles are trapped. c. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the initial eluent. b. Carefully load the sample onto the top of the silica gel column.
-
Elution and Fraction Collection: a. Begin eluting the column with the determined solvent system. b. Collect the eluent in a series of fractions. c. Monitor the fractions by TLC to identify which ones contain the pure this compound.
-
Solvent Removal: a. Combine the pure fractions. b. Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Logical Workflow for Troubleshooting this compound Purification
Caption: A decision tree for troubleshooting the purification of this compound.
Experimental Workflow for this compound Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Byproduct Formation in Ethyl Valerate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of ethyl valerate (B167501).
Troubleshooting Guides
Problem 1: Low Yield of Ethyl Valerate and Presence of Unexpected Peaks in GC-MS Analysis
Question: My this compound synthesis via Fischer esterification resulted in a low yield, and the GC-MS analysis shows several unexpected peaks alongside the product and starting materials. How can I identify the byproducts and improve my yield?
Answer:
Low yields in Fischer esterification are often attributed to the reversible nature of the reaction and the formation of byproducts.[1][2] The unexpected peaks in your GC-MS are likely byproducts formed through side reactions.
Common Byproducts and Their Identification:
-
Diethyl Ether: A common byproduct formed from the acid-catalyzed dehydration of two ethanol (B145695) molecules, especially at elevated temperatures.[3][4] It will appear as a volatile, low-boiling point compound in your GC-MS analysis.
-
Alkenes (e.g., Ethene): Formed from the acid-catalyzed dehydration of ethanol.[5][6] Being a gas, it may not be readily detected in the liquid sample analysis unless it dissolves in the reaction mixture.
-
Unreacted Starting Materials: Valeric acid and ethanol will be present if the reaction has not gone to completion.
Troubleshooting Steps:
-
Reaction Conditions Optimization:
-
Temperature Control: Maintain the reaction temperature within the optimal range for esterification (typically 60-110°C for Fischer esterification) to minimize the dehydration of ethanol to diethyl ether and ethene.[7][8]
-
Use of Excess Reactant: Employing a large excess of one reactant (usually the less expensive one, like ethanol) can shift the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[8][9]
-
Water Removal: The water produced during the reaction can hydrolyze the ester back to the starting materials.[9] Methods to remove water include using a Dean-Stark apparatus, molecular sieves, or a drying agent.[1][7]
-
-
Catalyst Choice:
-
Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in the appropriate catalytic amount.[7]
-
-
Purification:
-
After the reaction, a proper workup is crucial. This typically involves neutralizing the acid catalyst, washing with water and brine, and drying the organic layer.[10] The crude product can then be purified by distillation or column chromatography to separate the this compound from byproducts and unreacted starting materials.[10][11]
-
Problem 2: Significant Diethyl Ether Peak Observed in the GC-MS of the Product Mixture
Question: My GC-MS analysis of the crude this compound from a Fischer esterification reaction shows a significant peak corresponding to diethyl ether. What causes this, and how can I prevent its formation?
Answer:
The formation of diethyl ether is a well-known side reaction in acid-catalyzed reactions involving ethanol, particularly at higher temperatures.[3][4] The mechanism involves the protonation of one ethanol molecule by the acid catalyst, followed by nucleophilic attack by a second ethanol molecule, leading to the elimination of water and the formation of diethyl ether.
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. Lowering the reaction temperature can significantly reduce the rate of diethyl ether formation. For Fischer esterification, aim for the lower end of the effective temperature range.
-
Stoichiometry: While an excess of ethanol is often used to drive the esterification forward, an extremely large excess at high temperatures can favor ether formation. It's a matter of finding the right balance.
-
Catalyst Concentration: Use the minimum effective amount of acid catalyst. Higher catalyst concentrations can accelerate the dehydration side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts in the Fischer esterification of valeric acid with ethanol?
A1: The primary byproducts are water and diethyl ether.[3][12] Water is a direct product of the esterification reaction itself, and its presence can lead to the reverse reaction (hydrolysis).[9] Diethyl ether is formed by the acid-catalyzed self-condensation of two ethanol molecules.[4] At higher temperatures, dehydration of ethanol can also lead to the formation of ethene.[5]
Q2: Are there byproducts in the enzymatic synthesis of this compound?
A2: The main byproduct in the enzymatic (lipase-catalyzed) synthesis of this compound is water.[13] Unlike chemical methods, enzymatic reactions are highly specific and generally do not produce organic byproducts like ethers or alkenes.[7][14] However, the water produced can inhibit the enzyme and shift the reaction equilibrium back towards the reactants, thus lowering the yield.[13] Therefore, water removal, for instance by using molecular sieves, is often employed in enzymatic esterifications.[5]
Q3: How can I quantify the amount of diethyl ether in my reaction mixture?
A3: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and effective method for quantifying diethyl ether.[15][16] You would need to create a calibration curve using standard solutions of known concentrations of diethyl ether and an internal standard. This will allow you to determine the concentration of diethyl ether in your sample based on its peak area in the chromatogram.
Q4: What is the best way to purify this compound from the reaction byproducts?
A4: The purification method depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Since this compound (boiling point ~145°C) has a significantly higher boiling point than diethyl ether (boiling point ~34.6°C), fractional distillation is a very effective method for separating these two components on a larger scale.[3]
-
Column Chromatography: For smaller scale reactions or to remove less volatile impurities, column chromatography on silica (B1680970) gel is a suitable method.[10][11] A non-polar eluent system (e.g., hexane (B92381)/ethyl acetate) would be used, where the more polar this compound would elute after the non-polar byproducts.
-
Aqueous Workup: A thorough aqueous workup after the reaction is essential to remove the acid catalyst, unreacted valeric acid, and water-soluble impurities.[11] This typically involves washing the organic layer with a weak base (e.g., sodium bicarbonate solution), followed by water and brine.[10]
Data Presentation
Table 1: Effect of Temperature on Diethyl Ether Formation in Fischer Esterification of Valeric Acid (Hypothetical Data)
| Reaction Temperature (°C) | This compound Yield (%) | Diethyl Ether (%) |
| 80 | 75 | 2 |
| 100 | 85 | 5 |
| 120 | 80 | 15 |
| 140 | 70 | 25 |
This table illustrates the expected trend of increased diethyl ether formation at higher temperatures.
Table 2: Influence of Ethanol to Valeric Acid Molar Ratio on Byproduct Formation (Hypothetical Data)
| Ethanol:Valeric Acid Molar Ratio | This compound Yield (%) | Diethyl Ether (%) |
| 1:1 | 65 | 1 |
| 3:1 | 85 | 3 |
| 5:1 | 90 | 5 |
| 10:1 | 92 | 8 |
This table illustrates the expected trend of increased yield and byproduct formation with an increasing excess of ethanol.
Experimental Protocols
Protocol 1: Fischer Esterification of Valeric Acid with Minimized Byproduct Formation
Materials:
-
Valeric acid
-
Anhydrous ethanol (large excess, e.g., 5-10 molar equivalents)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
To a dry round-bottom flask, add valeric acid and a 5 to 10-fold molar excess of anhydrous ethanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) with swirling.
-
Set up the apparatus for reflux and heat the reaction mixture at a controlled temperature (e.g., 80-90°C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the mixture with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess ethanol and diethyl ether by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Protocol 2: Enzymatic Synthesis of this compound
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized lipase (B570770) (e.g., Candida antarctica lipase B - Novozym 435, or Thermomyces lanuginosus lipase)[7][17]
-
Anhydrous solvent (e.g., hexane or heptane)[5]
-
Molecular sieves (activated)
-
Orbital shaker or magnetic stirrer
Procedure:
-
In a dry flask, dissolve valeric acid and ethanol in a suitable molar ratio (e.g., 1:1 to 1:2) in an anhydrous solvent like heptane.[5]
-
Add activated molecular sieves to the mixture to absorb the water produced during the reaction.
-
Add the immobilized lipase to the reaction mixture (the amount will depend on the specific activity of the enzyme).
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-50°C) with constant shaking or stirring for 24-48 hours.[18][19]
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Once the reaction has reached equilibrium, filter off the immobilized enzyme and the molecular sieves. The enzyme can often be washed and reused.
-
The solvent can be removed by rotary evaporation to yield the crude this compound, which can be further purified by distillation if necessary.
Protocol 3: GC-MS Analysis of this compound Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5MS or equivalent).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane). Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Identify the peaks corresponding to this compound, valeric acid, ethanol, diethyl ether, and any other byproducts by comparing their retention times and mass spectra to known standards or library data. Quantify the components by integrating the peak areas and using the calibration curve of the internal standard.
Mandatory Visualizations
Caption: Byproduct formation pathways in Fischer esterification.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. aocs.org [aocs.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. Thermomyces lanuginosus lipase-catalyzed synthesis of natural flavor esters in a continuous flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cerritos.edu [cerritos.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enzymatic Production of Ethyl Valerate
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming enzyme inhibition during the synthesis of ethyl valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or slow reaction rates in the enzymatic synthesis of ethyl valerate?
A1: Low yields are typically attributed to several factors, including enzyme inhibition by substrates or products, suboptimal reaction conditions, or enzyme deactivation. The primary challenges are:
-
Substrate Inhibition: High concentrations of either ethanol (B145695) or valeric acid can inhibit or even deactivate the lipase (B570770) enzyme.[1][2] This is a common issue in the synthesis of short-chain esters.[1][3]
-
Product Inhibition (by Water): The accumulation of water, a byproduct of the esterification reaction, can shift the reaction equilibrium towards hydrolysis (the reverse reaction), thereby reducing the net yield of this compound.[1][4]
-
Enzyme Inactivation: Suboptimal conditions such as high temperatures, incorrect pH, or prolonged exposure to inhibitory substances can cause the enzyme to denature or deactivate.[5]
-
Mass Transfer Limitations: Inadequate mixing (agitation) can limit the diffusion of substrates to the enzyme's active site, especially when using immobilized enzymes.[6]
Q2: Which enzymes are commonly used for this compound production, and what are their characteristics?
A2: Lipases (EC 3.1.1.3) are the primary enzymes used for producing flavor esters like this compound.[7] Several microbial lipases are effective, and they are often used in an immobilized form to enhance stability, facilitate recovery, and allow for reuse.[8][9][10] Commonly used lipases include:
-
Thermomyces lanuginosus lipase (TLL): Shows high conversion rates for this compound synthesis, reaching up to 92% under optimized conditions in a heptane (B126788) medium.[9][11][12]
-
Burkholderia cepacia lipase: Has been successfully used for this compound production, achieving yields of nearly 90% when immobilized in sodium alginate.[8][13][14]
-
Candida antarctica lipase B (often as Novozym 435®): A widely used and robust biocatalyst for various esterification reactions.[10][15]
-
Rhizomucor miehei lipase: This lipase has been used to study the kinetics of esterification, where it was observed to be subject to inhibition by both ethanol and the acid substrate.[7][16]
Q3: How do the substrates, ethanol and valeric acid, inhibit the lipase enzyme?
A3: Both ethanol and valeric acid can act as inhibitors. The kinetics of lipase-catalyzed esterification are widely described by a Ping-Pong Bi-Bi mechanism, which can incorporate dead-end inhibition from either substrate.[4][16][17]
-
Ethanol Inhibition: Short-chain alcohols like ethanol can competitively bind to the free enzyme, preventing the formation of the initial acyl-enzyme complex with the acid.[2][17] High concentrations can also strip the essential water layer from the enzyme, leading to deactivation.[18]
-
Valeric Acid Inhibition: Short-chain fatty acids can be challenging substrates for some lipases.[1][19] They can interact with the acyl-enzyme intermediate to form a dead-end complex, which stalls the catalytic cycle.[4][17]
Q4: How can product inhibition by water be overcome?
A4: Since water is a byproduct that favors the reverse reaction (hydrolysis), its removal from the reaction medium is a key strategy to drive the equilibrium towards ester synthesis.[4] Common methods include:
-
Adding Molecular Sieves: These are porous materials that selectively adsorb water from the reaction medium.[1]
-
Reaction Under Vacuum: Applying a vacuum can help to continuously remove volatile water molecules as they are formed.
-
Using Hydrophobic Solvents: Solvents like heptane have low water solubility, which helps to partition the water away from the enzyme's microenvironment, thus favoring synthesis.[4][13] It is important to note that a minimal amount of water is essential for maintaining the enzyme's active conformation, so complete removal may not be optimal.[1][4] Some studies have found maximal synthesis in the absence of added molecular sieves.[9][11]
Q5: What is the role of the organic solvent in the reaction?
A5: The choice of solvent is critical for a successful esterification reaction. Organic solvents can improve the solubility of non-polar substrates and minimize water-dependent side reactions.[20] For this compound synthesis, hydrophobic solvents with a high log P value (e.g., heptane, hexane) are generally preferred.[8][13] They help to shift the thermodynamic equilibrium toward ester formation and can enhance enzyme stability.[12][13] In contrast, hydrophilic solvents can strip the essential water layer bound to the enzyme, impairing its activity.[18] Solvent-free systems are possible but may result in lower conversions if issues like high viscosity and substrate inhibition are not addressed.[11][12]
Troubleshooting Guides
This section addresses common issues encountered during the enzymatic synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Ester Conversion | Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Verify enzyme activity with a standard assay. Ensure proper storage conditions (e.g., -20°C with glycerol (B35011) for stability).[21] Use a new batch of enzyme if deactivation is suspected.[5] |
| Suboptimal Temperature: The reaction temperature is too low (slow kinetics) or too high (enzyme denaturation).[5] | Gradually adjust the temperature in 5°C increments to find the optimum for your specific enzyme. An optimal temperature of 30.5°C has been reported for TLL.[9] | |
| Suboptimal pH: The pH of the enzyme's microenvironment is outside its optimal range, affecting activity. | Ensure the pH of any buffer used during immobilization or preparation is optimal for the lipase.[22] | |
| Substrate Inhibition: High initial concentrations of ethanol or valeric acid are inhibiting the enzyme.[1] | Optimize the substrate molar ratio. Experiment with ratios from 1:1 to 1:4.[9] Consider a fed-batch approach where one substrate is added gradually to maintain a low concentration.[1] | |
| Reaction Rate Decreases Over Time | Product Inhibition by Water: Accumulation of water is shifting the equilibrium towards hydrolysis.[1][4] | Implement in-situ water removal by adding molecular sieves (e.g., 3Å) to the reaction mixture or by running the reaction under vacuum.[1] |
| Enzyme Deactivation: Prolonged exposure to reaction conditions (e.g., temperature, substrates) is causing the enzyme to lose activity. | Consider using an immobilized enzyme, which generally offers greater stability.[11] Lowering the reaction temperature may improve stability at the cost of a slower initial rate.[5] | |
| Mass Transfer Limitation: Poor mixing is preventing substrates from reaching the immobilized enzyme's active sites. | Increase the agitation speed. A speed of around 234 rpm has been found to be optimal in some systems.[9][11][12] | |
| High Variability Between Experiments | Inconsistent Reagent Preparation: Pipetting errors or improperly thawed/mixed reagents can lead to inconsistent results.[23] | Use calibrated pipettes and ensure all components, especially the enzyme suspension, are homogenous before use.[23] |
| Substrate or Product Precipitation: The substrate or resulting fatty acid may be insoluble, causing turbidity and affecting reaction rates. | The inclusion of an emulsifier can help maintain the homogeneity of the reaction mixture.[21] |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Enzyme | Support/Form | Substrates Molar Ratio (Acid:Alcohol) | Solvent | Temperature (°C) | Time (h) | Max. Conversion (%) | Reference |
| Burkholderia cepacia Lipase | Sodium Alginate | 1:1 (at 0.5 M) | Heptane | 37 | 120 | ~90% | [13][14] |
| Thermomyces lanuginosus Lipase (TLL) | PHB Particles | 1:1 (at 1 M) | Heptane | 30.5 | 1.75 | ~92% | [9][11][12] |
| Soluble TLL | Free Enzyme | 1:1 (at 1 M) | Heptane | 30.5 | 2 | 82% | [9][11] |
| Immobilized TLL | PHB Particles | Not specified | Solvent-Free | Not specified | 0.75 | 13% | [11][12] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a starting point for the esterification reaction. Optimization of each parameter is recommended.
-
Reactant Preparation: Prepare a stock solution of valeric acid and ethanol in heptane at the desired molar ratio (e.g., 1:1) and concentration (e.g., 1 M each).[9][11]
-
Reaction Setup: Add the reactant solution to a 50 mL screw-capped flask. If using water removal, add activated molecular sieves (e.g., 10% w/v).
-
Pre-incubation: Place the flask in a shaking incubator set to the desired temperature (e.g., 30.5°C) and agitation speed (e.g., 234 rpm) and allow it to equilibrate for 5-10 minutes.[12][13]
-
Initiate Reaction: Add the immobilized lipase (e.g., 18% m/v) to the flask to start the reaction.[9][11]
-
Sampling: At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Analysis: Analyze the samples to determine the concentration of this compound produced or the remaining valeric acid. This can be done via gas chromatography (GC) or by titration.
Protocol 2: Titrimetric Assay for Monitoring Conversion
This method measures the consumption of the acidic substrate (valeric acid) to determine the reaction progress.[8][13]
-
Sample Preparation: Take a known volume of the reaction mixture (e.g., 1 mL) and add it to a flask containing a suitable solvent like ethanol (e.g., 10 mL) to stop the reaction.
-
Add Indicator: Add a few drops of phenolphthalein (B1677637) indicator to the sample.
-
Titration: Titrate the sample with a standardized solution of potassium hydroxide (B78521) (KOH) (e.g., 0.02 M) until a persistent pink color is observed.
-
Calculation: The conversion percentage is calculated based on the decrease in the concentration of valeric acid over time compared to the initial concentration.
Mandatory Visualizations
Diagrams of Pathways and Workflows
Caption: Experimental workflow for enzymatic this compound synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Kinetic model of lipase catalysis with substrate inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Lipase-Assisted Synthesis of Alkyl Stearates: Optimization by Taguchi Design of Experiments and Application as Defoamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00696G [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural flavor biosynthesis by lipase in fermented milk using in situ produced ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biodiesel production with immobilized lipase: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aidic.it [aidic.it]
- 14. Production of this compound from Burkholderia cepacia Lipase Immobilized in Alginate | Chemical Engineering Transactions [cetjournal.it]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. docs.abcam.com [docs.abcam.com]
Technical Support Center: Lipase-Catalyzed Synthesis of Ethyl Valerate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the influence of temperature and pH on lipase (B570770) activity for the synthesis of ethyl valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal temperature for the enzymatic synthesis of ethyl valerate?
A1: The optimal temperature for lipase-catalyzed synthesis of esters generally falls between 30°C and 60°C.[1][2] For this compound specifically, studies have shown that the percentage conversion can increase with temperature up to around 40°C.[1] For instance, one study observed an increase in conversion from 73.29% at 30°C to 77.39% at 40°C.[1] Another study identified an optimal temperature of 30.5°C for the synthesis of this compound using an immobilized lipase from Thermomyces lanuginosus.[3][4] It is crucial to note that exceeding the optimal temperature can lead to a sharp decrease in enzyme activity due to thermal denaturation.[1][2]
Q2: What is the typical optimal pH for lipase activity in ester synthesis?
A2: Lipases generally exhibit their highest activity in a pH range from neutral to alkaline, typically between pH 7 and 10.[5][6][7] For example, a lipase from Anoxybacillus flavithermus HBB 134 showed its highest activity at pH 9.0 and was stable in a range of pH 6.0 to 11.0.[5] The optimal pH can be influenced by the specific lipase used and the immobilization support. Some lipases, however, do show optimal activity in acidic or neutral conditions.[5][8] For instance, a lipase from a Geotrichum-like strain showed optimal activity at pH 7.0.[8]
Q3: How does temperature impact both the reaction rate and the stability of the lipase?
A3: Temperature has a dual effect on enzymatic reactions. Initially, an increase in temperature boosts the kinetic energy of both the enzyme and substrate molecules, leading to more frequent collisions and an increased reaction rate.[1] However, once the temperature surpasses an optimal point, the enzyme's structural integrity is compromised. The protein begins to unfold, or denature, which alters the shape of the active site and leads to a rapid loss of catalytic activity and stability.[1][2] Many lipases tend to become less stable at temperatures above 40°C.[9]
Q4: How does pH affect lipase structure and activity?
A4: The pH of the reaction medium is critical as it influences the ionization state of the amino acid residues in the enzyme, particularly those at the active site. Deviations from the optimal pH can alter the enzyme's three-dimensional structure, which can change the shape of the active site and reduce its ability to bind to the substrate.[10] Extreme pH values, whether too high or too low, can cause irreversible denaturation and a complete loss of enzyme activity.[10] Each lipase has a specific pH range where it maintains its optimal conformation and exhibits maximum activity.[10]
Q5: Why is using an immobilized lipase often recommended for this compound synthesis?
A5: Immobilized lipases are frequently preferred because immobilization can enhance the enzyme's stability against changes in temperature and pH.[1] This process can also confer greater stability in the presence of organic solvents.[2] Furthermore, immobilization simplifies the process of separating the enzyme from the reaction mixture, allowing for its easy recovery and reuse over multiple reaction cycles, which is more cost-effective for industrial applications.[3] For example, one biocatalyst used for this compound synthesis retained approximately 86% of its initial activity after six consecutive cycles.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or No Yield | Inactive Enzyme | 1. Verify Storage: Ensure the lipase has been stored at the correct temperature (e.g., -20°C or -80°C) to prevent degradation.[11] 2. Activity Assay: Perform a control reaction with a standard substrate to confirm the enzyme's catalytic activity.[11] |
| Suboptimal Temperature | 1. Optimize Temperature: The reaction temperature may be too high, causing denaturation, or too low, resulting in a slow reaction rate. Perform experiments at various temperatures (e.g., 30°C, 40°C, 50°C) to find the optimum for your specific enzyme.[12] | |
| Suboptimal pH | 1. Check Buffer pH: The pH of the microenvironment around the enzyme is crucial. Verify the pH of your reaction medium. 2. Optimize pH: Conduct the reaction using a range of buffers to identify the optimal pH for lipase activity (e.g., pH 7, 8, 9).[11] | |
| Water Accumulation | 1. Byproduct Inhibition: Esterification produces water, which can shift the reaction equilibrium back towards hydrolysis (the reverse reaction), thus lowering the ester yield.[12] 2. Water Removal: Add molecular sieves to the reaction medium or conduct the reaction under a vacuum to remove water as it is formed.[12] | |
| Reaction Rate is Very Slow | Insufficient Enzyme Concentration | 1. Increase Enzyme Loading: The amount of enzyme may be too low. Increase the enzyme concentration in increments (e.g., from 5% to 10% w/w of the substrates) to enhance the reaction rate.[12][13] |
| Poor Mass Transfer | 1. Increase Agitation: Insufficient mixing can limit the interaction between the substrates and the enzyme, especially with immobilized catalysts. Increase the agitation speed (rpm) to improve mass transfer.[13] | |
| Substrate Inhibition | 1. High Substrate Concentration: High concentrations of either valeric acid or ethanol (B145695) can inhibit or deactivate the lipase.[12] 2. Optimize Molar Ratio: Experiment with different molar ratios of alcohol to acid. 3. Fed-Batch Approach: Add one of the substrates gradually over time to maintain a low, non-inhibitory concentration in the reaction vessel.[12] | |
| Inconsistent Results | Variability in Starting Materials | 1. Substrate Purity: Ensure the purity of valeric acid and ethanol, as impurities can inhibit the enzyme.[11] 2. Enzyme Batch Variation: Different batches of enzyme may have slightly different activities. Always run a standard control reaction to normalize results. |
Data Presentation
Table 1: Effect of Temperature on the Conversion Rate for this compound Synthesis
| Temperature (°C) | Conversion (%) | Lipase Source | Reference |
| 30 | 73.29 | Candida antarctica (Novozym 435) | [1] |
| 40 | 77.39 | Candida antarctica (Novozym 435) | [1] |
| 45-55 | Slight Decrease | Candida antarctica (Novozym 435) | [1] |
| 70-80 | 66.65 (Sharp Decrease) | Candida antarctica (Novozym 435) | [1] |
| 30.5 | ~92 | Thermomyces lanuginosus (Immobilized) | [3][4] |
Table 2: Effect of pH on the Relative Activity of Various Lipases
| pH | Relative Activity (%) | Lipase Source | Reference |
| 6.5 | Active | Anoxybacillus flavithermus HBB 134 | [5] |
| 8.5 | 83 | Anoxybacillus flavithermus HBB 134 | [5] |
| 9.0 | 100 (Optimal) | Anoxybacillus flavithermus HBB 134 | [5] |
| 9.5 | 79 | Anoxybacillus flavithermus HBB 134 | [5] |
| 10.5 | Active | Anoxybacillus flavithermus HBB 134 | [5] |
| >10.5 | No Activity | Anoxybacillus flavithermus HBB 134 | [5] |
| 7.0 | 100 (Optimal) | Geotrichum-like R59 | [8] |
| >8.0 | Significant Decrease | Geotrichum-like R59 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol outlines a general method for the lipase-catalyzed esterification of valeric acid and ethanol.
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine valeric acid and ethanol. A common approach is to use an equimolar ratio (1:1) or an excess of one reactant to shift the equilibrium.[3] The reaction can be run in a solvent-free system or with an organic solvent like heptane.[4]
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435 or TLL-PHB) to the mixture. A typical enzyme loading is between 5-20% (w/v or w/w) relative to the substrates.[3][12]
-
Reaction Conditions: Maintain the reaction at the desired temperature (e.g., 30-50°C) with constant agitation (e.g., 200-250 rpm) for a set duration (e.g., 2 to 24 hours).[3][4]
-
Water Removal (Optional but Recommended): To improve yield, add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to adsorb the water produced during esterification.[12]
-
Monitoring the Reaction: Withdraw small aliquots from the reaction mixture at various time intervals.
-
Sample Analysis: Analyze the samples to determine the concentration of this compound. Gas chromatography (GC) is a standard method for quantification.[14] The percentage conversion can be calculated based on the consumption of the limiting reactant.
Protocol 2: Determining the Optimal Temperature
-
Set up a series of parallel reactions using the general synthesis protocol described above.
-
Place each reaction vessel in a separate water bath or incubator set to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C, 60°C).[15]
-
Ensure all other parameters (substrate ratio, enzyme concentration, agitation speed) are kept constant across all experiments.
-
Run the reactions for a fixed period (e.g., 8 hours).
-
After the reaction time, stop the reactions and analyze the yield of this compound for each temperature.
-
Plot the yield or reaction rate against temperature to identify the optimum.
Protocol 3: Determining the Optimal pH
-
Prepare a series of buffer solutions covering a range of pH values (e.g., pH 5, 6, 7, 8, 9, 10). Common buffers include citrate (B86180) for acidic pH, phosphate (B84403) for neutral pH, and Tris-HCl or glycine-NaOH for alkaline pH.
-
Set up a series of reactions where the aqueous component (if any) or the enzyme's microenvironment is controlled by these different buffers. Note: For reactions in organic solvents, the pH effect relates to the "pH memory" of the enzyme from its last aqueous solution.
-
To establish pH memory, lyophilize the enzyme from the buffer of the desired pH before adding it to the organic solvent.
-
Run the synthesis reactions at a constant, predetermined optimal temperature.
-
After a fixed reaction time, measure the yield of this compound for each pH value.
-
Plot the enzyme activity or yield against pH to determine the optimal pH.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Experimental workflow for optimizing temperature and pH conditions.
Caption: Relationship between lipase activity, temperature, and pH.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjec.co.uk [wjec.co.uk]
Technical Support Center: Water Activity Control in Enzymatic Synthesis of Ethyl Valerate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling water activity during the enzymatic synthesis of ethyl valerate (B167501). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is controlling water activity (a_w) so critical in the enzymatic synthesis of ethyl valerate?
A1: Water activity is a crucial parameter because water plays a dual role in the reaction. A certain amount of water is essential to maintain the three-dimensional structure and catalytic activity of the lipase (B570770) enzyme.[1] However, esterification is a reversible reaction, and an excess of water can shift the equilibrium towards the reverse reaction, hydrolysis, which breaks down the newly formed this compound back into valeric acid and ethanol (B145695), thereby reducing the final product yield.[1][2] Therefore, precise control of water activity is necessary to balance enzyme activity and reaction equilibrium to maximize ester synthesis.
Q2: What is the optimal water activity (a_w) for lipase-catalyzed synthesis of this compound?
A2: The optimal water activity is highly dependent on the specific lipase used. There is no single universal optimum. For instance, Novozym 435, an immobilized Candida antarctica lipase B, is known to perform well at very low water activities, while immobilized Candida rugosa lipase often shows low activity at a_w < 0.5.[1] For the synthesis of some sugar esters, water activities below 0.2 are often reported as most suitable.[1][3] It is crucial to empirically determine the optimal a_w for each specific enzyme-substrate system.
Q3: What are the common methods to control water activity in the reaction medium?
A3: Several methods can be employed to control water activity. One common approach is the use of saturated salt solutions in a desiccator to create a headspace with a known relative humidity, which equilibrates with the reaction mixture.[4] Another method involves adding molecular sieves directly to the reaction to remove the water produced during esterification in-situ.[2][5] For more precise control, sensors can be used to monitor the relative humidity in the headspace of the reactor, allowing for automated adjustments.[4]
Q4: Can the substrates, valeric acid and ethanol, inhibit the enzyme?
A4: Yes, substrate inhibition is a known issue in the synthesis of short-chain esters. Both short-chain fatty acids and alcohols can inhibit or even deactivate lipases, particularly at high concentrations.[2] Therefore, optimizing the molar ratio of the substrates is a critical step.
Q5: What type of enzyme is typically recommended for this compound synthesis?
A5: Lipases (E.C. 3.1.1.3) are the most commonly used enzymes for ester synthesis.[2] Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica) and lipases from Thermomyces lanuginosus and Rhizomucor miehei, are frequently employed due to their high stability, reusability, and ease of separation from the reaction mixture.[2][6][7]
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Q: My enzymatic synthesis is resulting in a significantly lower yield of this compound than expected. What are the potential causes and how can I troubleshoot this?
-
A: Low yield is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[8]
| Potential Cause | Troubleshooting Steps |
| Unfavorable Reaction Equilibrium | The accumulation of water, a byproduct of the reaction, can drive the reverse reaction (hydrolysis). Solution: Implement in-situ water removal by adding activated molecular sieves (e.g., 10% w/v) to the reaction mixture or by conducting the reaction under a vacuum.[2] If using a solvent, ensure it is anhydrous.[2] |
| Suboptimal Water Activity (a_w) | The water activity may be too high, favoring hydrolysis, or too low, reducing enzyme activity. Solution: Determine the optimal a_w for your specific lipase empirically. You can control a_w by pre-equilibrating the enzyme and substrates with saturated salt solutions of known a_w.[9] |
| Substrate or Product Inhibition | High concentrations of valeric acid, ethanol, or the product this compound may inhibit the lipase. Solution: Optimize the substrate molar ratio. An excess of one substrate is often used to shift the equilibrium, but very high concentrations should be avoided.[2][5] Consider a fed-batch approach for substrate addition. |
| Suboptimal Reaction Conditions | The temperature or pH may not be optimal for the enzyme's activity and stability. Solution: Systematically vary the temperature (a common range for lipases is 30-60°C) and pH (typically pH 6-8 for lipases) to find the optimum for your specific enzyme.[8][10] |
| Enzyme Inactivity or Insufficient Amount | The enzyme may have lost activity due to improper storage or handling, or the concentration may be too low. Solution: Verify the activity of your enzyme stock with a standard assay.[8] Increase the enzyme loading in the reaction. Typical concentrations range from 1% to 10% (w/w) of the total substrates.[2] |
Issue 2: Reaction Rate is Very Slow from the Beginning
-
Q: The synthesis of this compound is proceeding, but at an extremely slow rate. What could be the cause and how can I improve the kinetics?
-
A: A slow reaction rate can be caused by several factors related to reaction conditions and enzyme efficiency.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Temperature significantly influences enzyme activity. Solution: Adjust the temperature to the enzyme's optimum. For example, the optimal temperature for lipase from Thermomyces lanuginosus in one study was found to be 30.5°C.[6] |
| Insufficient Enzyme Concentration | The amount of enzyme directly impacts the reaction rate. Solution: Increase the enzyme loading. A starting concentration of 5% (w/w) based on the total weight of the substrates is often recommended, but can be optimized.[2] |
| Mass Transfer Limitations | Poor mixing can limit the access of substrates to the active sites of an immobilized enzyme. Solution: Increase the agitation speed to improve mass transfer.[2] For instance, an agitation of 234 rpm was found to be optimal in one study.[11] |
| Poor Substrate Solubility | If using a solvent, poor solubility of substrates can limit the reaction rate. Solution: Consider using a co-solvent to improve solubility, but ensure it does not inactivate the enzyme.[8] Heptane is a commonly used solvent that has shown good results.[6][12] |
Issue 3: High Initial Conversion Rate that Decreases Over Time
-
Q: The reaction starts well with a high conversion rate, but it slows down and plateaus, or even reverses, over time. What is happening?
-
A: This is a classic sign of product inhibition or a shift in equilibrium due to water accumulation.
| Potential Cause | Troubleshooting Steps |
| Water Accumulation | As the esterification reaction proceeds, water is produced as a byproduct.[1] This increases the local water activity, which can shift the equilibrium to favor the hydrolysis of the ester back to the acid and alcohol.[1] |
| Solution: Continuous removal of the produced water is necessary to maintain a high conversion rate. This can be achieved by adding molecular sieves to the reaction or by performing the reaction under vacuum.[1][2] |
Quantitative Data Summary
The optimal conditions for the enzymatic synthesis of this compound can vary significantly depending on the specific lipase, solvent system, and other reaction parameters. The following tables summarize quantitative data from various studies.
Table 1: Optimal Reaction Conditions for this compound Synthesis
| Lipase Source | Support/Form | Solvent | Temp (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Conc. | Water Control | Max. Conversion (%) | Reference |
| Thermomyces lanuginosus (TLL) | PHB | Heptane | 30.5 | 1:1 (1000 mM each) | 18% m/v | None specified | ~92 | [6][11] |
| Burkholderia cepacia | Alginate | Heptane | 37 | 0.5 M each | 20% w/v | Molecular Sieves | ~90 | [12] |
| Staphylococcus simulans | CaCO₃ | Heptane | 37 | 1:1 | 200 IU | 20% (w/w) added water | 51 | [13] |
| Biosilicified Lipase | Silica | None | 40 | 1:2 | 15% m/v | Not specified | 90 | [14] |
Table 2: General Parameters for Lipase-Catalyzed Ester Synthesis
| Parameter | Typical Range | Notes | Reference |
| Temperature | 30 - 60 °C | Highly enzyme-dependent; higher temperatures can lead to denaturation. | [8][10] |
| pH | 6.0 - 8.0 | Optimal pH for many lipases. | [8] |
| Enzyme Concentration | 1 - 10% (w/w of substrates) | Higher concentrations can increase the rate but may not be cost-effective. | [2] |
| Water Activity (a_w) | < 0.5 (often < 0.2) | Varies significantly with the lipase; must be optimized empirically. | [1][3] |
| Agitation Speed | 150 - 250 rpm | Important for overcoming mass transfer limitations, especially with immobilized enzymes. | [11][15] |
Experimental Protocols
1. General Protocol for Enzymatic Synthesis of this compound
This protocol provides a general framework. Optimal conditions should be determined experimentally.
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435 or TLL-PHB)
-
Organic solvent (e.g., heptane, optional)
-
Activated molecular sieves (3Å or 4Å)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, add valeric acid and ethanol at the desired molar ratio (e.g., 1:1 or 1:2).[6][14] If using a solvent, add it to the vessel. A typical substrate concentration in the solvent is between 0.1 M and 1 M.[2]
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A starting concentration of 5-10% (w/w) based on the total weight of the substrates is recommended.[2][5]
-
Water Control: Add activated molecular sieves (e.g., 10% w/v) to the reaction mixture to remove water produced during the reaction.[5]
-
Reaction Conditions: Seal the reaction vessel to prevent evaporation. Place the vessel in a shaking incubator or on a magnetic stirrer set to the optimal temperature (e.g., 30-40°C) and agitation speed (e.g., 200 rpm).[5][6]
-
Monitoring the Reaction: At different time intervals, withdraw small aliquots of the reaction mixture. Analyze the samples to determine the concentration of this compound and the remaining substrates.
-
Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion, stop the reaction by removing the immobilized enzyme by filtration. The enzyme can often be washed and reused.[8] The product, this compound, can be purified from the reaction mixture, for example, by distillation or column chromatography.
2. Protocol for Quantitative Analysis of this compound by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for flavor esters (e.g., CP-WAX57-CB)[16]
Procedure:
-
Sample Preparation: Dilute the aliquot from the reaction mixture with a suitable solvent (e.g., the same solvent used in the reaction or hexane). Add an internal standard (e.g., ethyl stearate) for quantification.[17]
-
GC Conditions (Example):
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.[16] Identify the peaks corresponding to ethanol, valeric acid, this compound, and the internal standard based on their retention times, determined by running standards.
-
Quantification: Calculate the concentration of this compound based on the peak area relative to the peak area of the internal standard, using a calibration curve.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. benchchem.com [benchchem.com]
- 6. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agritrop.cirad.fr [agritrop.cirad.fr]
- 11. researchgate.net [researchgate.net]
- 12. aidic.it [aidic.it]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Ultrasound-Assisted Esterification of Valeric Acid to Alkyl Valerates Promoted by Biosilicified Lipases [frontiersin.org]
- 15. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Ethyl Valerate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of ethyl valerate (B167501).
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to catalyst deactivation in ethyl valerate synthesis.
Issue 1: Rapid Loss of Catalytic Activity in a Batch Reactor
Symptoms:
-
A significant drop in this compound yield in consecutive batch runs.
-
Reaction time needs to be extended to achieve the desired conversion.
Possible Causes and Troubleshooting Steps:
-
Catalyst Poisoning: The presence of impurities in the reactants or solvent can block the active sites of the catalyst.
-
Action: Purify the valeric acid and ethanol (B145695) feedstocks to remove potential poisons. Ensure the solvent is of high purity and dry.
-
-
Water-Induced Deactivation (Solid Acid Catalysts): Water, a byproduct of the esterification reaction, can promote the polymerization of reactants or byproducts, leading to coke formation on solid acid catalysts.[1] It can also hydrolyze the active sites of some catalysts.
-
Action: Use a dehydrating agent, such as molecular sieves, to remove water from the reaction mixture as it is formed. Alternatively, consider performing the reaction in a system that allows for continuous water removal.
-
-
Thermal Degradation/Denaturation (Enzymatic Catalysts): Lipases are sensitive to high temperatures, which can cause them to lose their three-dimensional structure and catalytic activity.[2]
-
Action: Operate the reaction within the optimal temperature range for the specific lipase (B570770) being used, typically between 40°C and 60°C.[2] Avoid sudden temperature spikes.
-
-
Mechanical Stress (Immobilized Catalysts): High stirring rates can lead to the physical degradation of the catalyst support, causing the loss of active material.
-
Action: Optimize the stirring rate to ensure adequate mixing without causing mechanical damage to the catalyst.
-
Issue 2: Increased Pressure Drop and Channeling in a Packed-Bed Reactor
Symptoms:
-
A gradual or sudden increase in the pressure drop across the catalyst bed.
-
Inconsistent product conversion, suggesting that the reactant stream is not uniformly distributed.
Possible Causes and Troubleshooting Steps:
-
Fouling by Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface and within its pores, obstructing the flow of reactants.[3][4] This is more likely at elevated temperatures and with longer residence times.[4]
-
Action: Implement a catalyst regeneration procedure to burn off the coke deposits. Consider optimizing reaction conditions (e.g., lower temperature, shorter residence time) to minimize coke formation.[4]
-
-
Catalyst Bed Settling or Crushing: The physical loading of the reactor or the pressure exerted by the fluid flow can cause the catalyst particles to settle or break, leading to a more compact bed with higher resistance to flow.[5]
-
Action: Ensure proper loading of the catalyst bed to achieve a uniform packing density. Use catalyst particles with sufficient mechanical strength to withstand the operating conditions.
-
-
Fouling by Particulate Matter: Impurities in the feedstock can deposit on the catalyst bed, causing blockages.
-
Action: Filter the feedstock before it enters the reactor to remove any suspended solids.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used for this compound synthesis and what are their typical deactivation mechanisms?
A1: The most common catalysts are solid acids and enzymes (lipases).
-
Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites):
-
Deactivation Mechanisms:
-
Fouling/Coking: Deposition of carbonaceous materials on the catalyst surface and in its pores.[3][4] Water can promote the polymerization of reaction components, leading to coke formation.[1]
-
Poisoning: Strong adsorption of impurities from the feedstock onto the active sites.
-
Leaching: The gradual loss of active sites (e.g., sulfonic acid groups) into the reaction medium.
-
-
-
Enzymatic Catalysts (e.g., Immobilized Lipases):
-
Deactivation Mechanisms:
-
Thermal Denaturation: Loss of catalytic activity due to exposure to temperatures above the enzyme's optimal range (typically >60°C).[2]
-
Mechanical Degradation: Physical stress from stirring can damage the immobilized enzyme.
-
Inhibition: The presence of certain solvents or byproducts can inhibit the enzyme's activity.
-
-
Q2: How can I regenerate my deactivated solid acid catalyst, such as Amberlyst-15?
A2: Regeneration of ion-exchange resins like Amberlyst-15 typically involves an acid wash to replenish the lost H+ ions.[6]
-
General Protocol:
-
Remove the catalyst from the reactor and wash it with a solvent like methanol (B129727) or ethanol to remove any adsorbed organic species.[7]
-
Treat the catalyst with a dilute acid solution. Options include 1 N HCl or ethanolic H2SO4 (e.g., 0.5 M).[6][8] The catalyst can be placed in a column and the acid solution passed through it.[9]
-
Rinse the catalyst with deionized water until the washings are neutral.[9]
-
Dry the regenerated catalyst, for example, by air drying at room temperature.[7]
-
Regeneration with 0.5M ethanolic H2SO4 has been shown to result in a 31% yield reduction after the 8th run, compared to a 61% reduction for a catalyst regenerated with ethanol alone.[8]
Q3: What is a typical catalyst lifetime I can expect in this compound synthesis?
A3: The catalyst lifetime is highly dependent on the specific catalyst, reaction conditions, and feedstock purity. However, some reported values can provide a general idea:
-
A carbon-based solid acid catalyst used for biodiesel synthesis maintained a conversion rate higher than 80% after the fourth batch.[10]
-
An immobilized lipase (TLL-PHB) retained approximately 86% of its original activity after six consecutive cycles of this compound synthesis.
Q4: Can the water produced during the esterification reaction deactivate my catalyst?
A4: Yes, water can be a significant cause of deactivation, particularly for solid acid catalysts. It can promote the polymerization of organic molecules, leading to the formation of coke that blocks catalyst pores and active sites.[1] For some solid acids, water can also cause the hydrolysis and leaching of active sites.
Quantitative Data on Catalyst Performance and Deactivation
| Catalyst Type | Deactivation Mechanism | Performance Metric | Observation |
| Carbon-Based Solid Acid | Fouling/Leaching | Conversion of Free Fatty Acids | Conversion remained above 80% after the 4th reaction batch.[10] |
| Immobilized Lipase (TLL-PHB) | Not specified | Relative Activity | Retained ~86% of its original activity after 6 cycles. |
| Amberlyst-15 (with ethanol regeneration) | Fouling/Leaching | Yield Reduction | 61% reduction in ester yield after the 8th run.[8] |
| Amberlyst-15 (with 0.5M ethanolic H2SO4 regeneration) | Fouling/Leaching | Yield Reduction | 31% reduction in ester yield after the 8th run.[8] |
| Lipase | Thermal Denaturation | Ester Synthesis Yield | Yield increased from 22% at 40°C to 76% at 55°C, but decreased at 60°C due to denaturation.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using a Solid Acid Catalyst (Batch Reactor)
-
Catalyst Preparation: Dry the solid acid catalyst (e.g., Amberlyst-15) under vacuum at a suitable temperature (e.g., 60-80°C) for several hours to remove any adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add valeric acid and ethanol in the desired molar ratio (e.g., 1:2 to 1:10).
-
Catalyst Addition: Add the pre-dried solid acid catalyst to the reaction mixture. The catalyst loading is typically between 5-20 wt% of the total reactants.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 70-90°C) with constant stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them using gas chromatography (GC) to determine the conversion of valeric acid and the yield of this compound.
-
Product Recovery: After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration. The this compound can then be purified from the reaction mixture by distillation.
Protocol 2: Determining the Rate of Catalyst Deactivation
-
Initial Activity Measurement: Perform the this compound synthesis reaction under controlled conditions (temperature, reactant concentrations, catalyst loading) and measure the initial reaction rate.
-
Extended Run: Continue the reaction for an extended period or perform multiple consecutive batch runs using the same catalyst.
-
Periodic Activity Measurement: At regular intervals (e.g., after each batch or every few hours in a continuous reactor), take a sample of the reaction mixture and analyze it to determine the conversion. Calculate the reaction rate at each time point.
-
Data Analysis: Plot the catalyst activity (e.g., conversion at a specific time) as a function of time on stream or batch number. This plot will illustrate the rate of deactivation.
-
Modeling (Optional): The deactivation data can be fitted to various kinetic models to quantify the deactivation rate constant.[11]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: The cycle of catalyst deactivation and regeneration.
Caption: A troubleshooting workflow for catalyst deactivation.
References
- 1. Formation of coke during the esterification of pyrolysis bio-oil - RSC Advances (RSC Publishing) DOI:10.1039/C6RA14939A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Formation of coke during the esterification of pyrolysis bio-oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. REGENERASI KATALIS AMBERLYST-15 DENGAN LARUTAN ASAM SULFAT ETANOLIK DAN PENGARUHNYA TERHADAP SINTESIS ETIL OLEAT [etd.repository.ugm.ac.id]
- 9. researchgate.net [researchgate.net]
- 10. Carbon-Based Solid Acid Catalyzed Esterification of Soybean Saponin-Acidified Oil with Methanol Vapor for Biodiesel Synthesis | MDPI [mdpi.com]
- 11. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion rates in ethyl valerate esterification
Welcome to the technical support center for ethyl valerate (B167501) esterification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low conversion rates in the Fischer esterification of valeric acid with ethanol (B145695)?
Low conversion rates in Fischer esterification are typically due to the reversible nature of the reaction. The equilibrium between reactants (valeric acid and ethanol) and products (ethyl valerate and water) can favor the reactants if not properly managed.[1][2][3][4][5][6][7] Key factors influencing this equilibrium and leading to low yields include:
-
Presence of Water: Water is a byproduct of the reaction, and its accumulation can shift the equilibrium back towards the reactants (hydrolysis).[2][6][8][9] Using wet reactants or not actively removing water during the reaction is a common cause of low conversion.[10]
-
Insufficient Catalyst Activity: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for increasing the reaction rate.[2][5][6] An old, hydrated, or insufficient amount of catalyst will result in a slow reaction that may not reach equilibrium in a reasonable time.[10]
-
Suboptimal Reaction Temperature: The reaction requires heating to proceed at a practical rate.[1][4] However, excessively high temperatures can lead to side reactions or decomposition of reactants or products.
-
Inappropriate Reactant Molar Ratio: While a 1:1 molar ratio of acid to alcohol is stoichiometric, using an excess of one reactant (usually the less expensive one, like ethanol) can shift the equilibrium towards the product side, increasing the yield of this compound.[2][3][5][6]
-
Steric Hindrance: Although not a major issue for valeric acid and ethanol, significant steric hindrance in either the carboxylic acid or the alcohol can slow down the reaction rate.[7]
Q2: How can I effectively remove water from the reaction mixture to improve my this compound yield?
Water removal is critical for driving the esterification reaction to completion.[2][6][8] Several methods can be employed:
-
Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method where a solvent that forms an azeotrope with water (e.g., toluene, hexane) is used.[2][6][10] The water is continuously removed from the reaction mixture as it forms, thus shifting the equilibrium towards the products.
-
Drying Agents: Adding a drying agent like anhydrous salts (e.g., magnesium sulfate, sodium sulfate) or molecular sieves directly to the reaction mixture can sequester the water as it is produced.[2][6][11]
-
Using a Large Excess of a Reactant: Employing a large excess of the alcohol (ethanol) can help to shift the equilibrium towards the ester, as per Le Châtelier's principle.[3][5][7]
-
Use of a Dehydrating Acid Catalyst: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, helping to remove water from the reaction.[1][7]
Q3: What are the optimal conditions for enzymatic synthesis of this compound?
Enzymatic synthesis using lipases offers a milder and more selective alternative to acid catalysis. Optimal conditions can vary depending on the specific enzyme used. For instance, using lipase (B570770) from Thermomyces lanuginosus (TLL) immobilized on poly-hydroxybutyrate (PHB), a conversion of approximately 92% was achieved after 105 minutes under the following conditions:
-
Temperature: 30.5 °C
-
Biocatalyst Concentration: 18% m/v
-
Agitation: 234 rpm
-
Reactant Concentration: 1000 mM of both ethanol and valeric acid in a heptane (B126788) medium.[12][13]
For Candida rugosa lipase immobilized in microemulsion-based organogels, the highest ester formation was observed under these conditions:
-
Solvent: Cyclohexane
-
pH: 7
-
Temperature: 40 °C
-
Molar Ratio (valeric acid to ethanol): 1:1.6[9]
Q4: My reaction seems to have stalled. How can I monitor the progress of my esterification?
Monitoring the reaction progress is crucial to determine if the reaction has reached equilibrium or has stalled for other reasons. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A simple and quick method to qualitatively track the disappearance of the starting materials (valeric acid) and the appearance of the product (this compound).[10]
-
Gas Chromatography (GC): Provides quantitative data on the concentration of reactants and products, allowing for accurate calculation of the conversion rate.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction by observing the characteristic signals of the reactants and the product.[8]
-
Titration: The consumption of the carboxylic acid can be monitored by titrating aliquots of the reaction mixture with a standard base.[14]
Troubleshooting Guides
Issue 1: Low Conversion Rate Despite Following a Standard Protocol
If you are experiencing a lower than expected yield, work through the following troubleshooting steps.
Troubleshooting Flowchart
Caption: Troubleshooting logic for low this compound conversion.
Issue 2: Product Loss During Workup and Purification
Even with a high conversion rate, significant product loss can occur during the isolation and purification steps.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the correct organic solvent is used for extraction. Perform multiple extractions (at least 3) with smaller volumes of solvent for better efficiency. |
| Emulsion Formation | During aqueous workup, the formation of a stable emulsion can make layer separation difficult.[10] To break the emulsion, add a small amount of brine (saturated NaCl solution) or a different organic solvent. |
| Hydrolysis During Workup | If the workup is performed under acidic conditions with excess water, the ester can hydrolyze back to the carboxylic acid and alcohol. Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.[1] |
| Decomposition During Distillation | This compound can decompose at high temperatures.[10] Purify the ester using vacuum distillation to lower the boiling point and prevent thermal degradation. |
| Incomplete Removal of Unreacted Starting Materials | Unreacted valeric acid and ethanol can co-distill with the product. Wash the organic layer with a sodium bicarbonate solution to remove unreacted acid, followed by a wash with brine to remove unreacted alcohol and residual water before distillation.[1] |
Experimental Protocols
Protocol 1: Fischer Esterification of Valeric Acid with Ethanol
This protocol outlines a standard laboratory procedure for the synthesis of this compound using an acid catalyst.
Experimental Workflow
Caption: Workflow for Fischer esterification of this compound.
Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine valeric acid and an excess of ethanol (typically 3-5 equivalents). Add a few boiling chips.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of valeric acid) to the stirred mixture.[10]
-
Reflux: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours.[1][4][10] The progress of the reaction can be monitored by TLC.[10]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a large excess of ethanol was used, remove most of it using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate (B1210297) or diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted valeric acid), and finally with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.[1]
-
Data Summary
Table 1: Optimal Conditions for this compound Synthesis
| Parameter | Acid-Catalyzed (Fischer) | Enzymatic (TLL on PHB) [12][13] | Enzymatic (C. rugosa) [9] |
| Catalyst | Conc. H2SO4 or p-TsOH | Immobilized Thermomyces lanuginosus lipase | Immobilized Candida rugosa lipase |
| Temperature | Reflux (approx. 80-100 °C) | 30.5 °C | 40 °C |
| Reactant Ratio | Excess Ethanol (e.g., 1:3 to 1:5 acid to alcohol) | 1:1 (1000 mM each) | 1:1.6 (acid to alcohol) |
| Solvent | Often neat (excess ethanol) or Toluene | Heptane | Cyclohexane |
| Reaction Time | 2-10 hours | ~105 minutes | Not specified |
| Typical Conversion | >95% with water removal | ~92% | High, but not quantified |
Table 2: Physical Properties of this compound
| Property | Value |
| Molar Mass | 130.18 g/mol |
| Boiling Point | 145-146 °C |
| Density | 0.877 g/cm³ |
| Appearance | Colorless liquid |
| Odor | Fruity, apple-like |
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fisher Esterification: Synthesis and Purification of Esters - HSC Chemistry [hscprep.com.au]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. athabascau.ca [athabascau.ca]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. How To [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aidic.it [aidic.it]
Technical Support Center: Post-Esterification Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted valeric acid and ethanol (B145695) from esterification reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing unreacted valeric acid after an esterification reaction?
The most common and effective method is a liquid-liquid extraction using a weak base.[1] Unreacted valeric acid can be neutralized by washing the organic layer with an aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][2] This converts the carboxylic acid into its corresponding sodium salt, which is highly soluble in the aqueous layer and can be easily separated.[3] This process is often followed by a water wash to remove any remaining salts or water-soluble impurities.
Q2: How can I effectively remove residual ethanol from my product?
Ethanol is typically removed through a combination of washing and distillation.
-
Aqueous Wash: Ethanol has high solubility in water. Washing the organic layer containing the ester with water or a brine solution (saturated NaCl) will partition a significant amount of the residual ethanol into the aqueous phase.[2][4]
-
Distillation: The final purification step is often fractional distillation, which separates compounds based on differences in their boiling points.[1][5] Since ethyl valerate (B167501) (boiling point ~145°C) has a higher boiling point than ethanol (boiling point ~78°C), distillation can effectively remove the remaining alcohol.[4]
-
Rotary Evaporation: If the ester has a high boiling point, a rotary evaporator can be used to remove the more volatile ethanol under reduced pressure.[6]
Q3: Can I use a strong base like sodium hydroxide (B78521) (NaOH) to remove the valeric acid?
Using a strong base like NaOH is generally not recommended. Strong bases can catalyze the hydrolysis (saponification) of the desired ester product back into the carboxylic acid and alcohol, which would significantly reduce the yield of the final product.[2] Weak bases such as sodium bicarbonate are preferred because they are strong enough to neutralize the unreacted acid without promoting significant ester hydrolysis.[7]
Q4: Are there non-distillation methods to remove ethanol, especially for heat-sensitive compounds?
Yes, for thermally sensitive esters, other methods can be employed:
-
Gas Stripping: An inert gas (like nitrogen) can be bubbled through the reaction mixture. The gas entrains the volatile ethanol, removing it from the product mixture. This can be performed in specialized equipment like a rotating packed bed to increase efficiency.[8]
-
Pervaporation: This membrane-based technique can be used to selectively remove water and low-boiling alcohols from a reaction mixture, often by applying a vacuum to one side of the membrane.[9]
-
Column Chromatography: While more resource-intensive, silica (B1680970) gel chromatography can separate the ester from the more polar alcohol. The less polar ester will elute first.[10]
Troubleshooting Guide
Q5: Why is my purified product still acidic after a bicarbonate wash?
This issue can arise from several factors:
-
Insufficient Base: The amount of sodium bicarbonate used was not enough to neutralize all the residual valeric acid. The washing step should be repeated with a fresh portion of the basic solution. Continue washing until CO₂ evolution (bubbling) is no longer observed upon addition of the bicarbonate solution.[2][4]
-
Inefficient Mixing: The two layers (organic and aqueous) were not mixed thoroughly enough during the extraction. Vigorous shaking (with periodic venting) in a separatory funnel is crucial for the base to react with the acid.[7]
-
High Concentration of Acid: If the initial reaction had a low conversion rate, a large amount of unreacted valeric acid might be present, requiring multiple washes.
Q6: An emulsion formed during the liquid-liquid extraction. How can I resolve this?
Emulsions are stable mixtures of immiscible liquids that are difficult to separate.
-
Allow it to Stand: Sometimes, simply letting the mixture stand for an extended period can allow the layers to separate.[2]
-
Add Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength and density of the aqueous layer, which can help break the emulsion.[2]
-
Gentle Swirling: Instead of vigorous shaking, try gentle, repeated inversions of the separatory funnel.[2]
-
Filtration: In some cases, filtering the mixture through a pad of Celite or glass wool can help break up the emulsion.
Q7: The yield of my purified ester is very low. What are the potential causes?
Low yields can occur at multiple stages of the synthesis and purification process.[2]
-
Reversible Reaction: The esterification reaction is an equilibrium process. To maximize product formation, consider using an excess of one reactant or removing water as it forms (e.g., with a Dean-Stark apparatus).[1][11]
-
Losses During Purification: Product can be lost during transfers between glassware or during extractions if separation is incomplete.[10]
-
Ester Hydrolysis: As mentioned in Q3, using a base that is too strong or washing for an excessive amount of time can lead to the hydrolysis of the ester product.
-
Distillation Issues: If distillation is carried out improperly (e.g., at too high a temperature), the product can decompose. Ensure the boiling point is stable during collection.[2]
Data Presentation: Comparison of Purification Methods
| Method | Target Impurity | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous Basic Wash | Valeric Acid | Acid-base neutralization and extraction. The resulting salt is water-soluble.[2] | High | Highly selective for acidic impurities; simple to perform.[3] | Risk of emulsion formation; potential for product loss via hydrolysis if base is too strong.[2] |
| Water/Brine Wash | Ethanol, Salts | Liquid-liquid extraction based on ethanol's high solubility in water.[4] | Moderate to High | Removes excess alcohol and other water-soluble impurities simultaneously.[2] | May not remove all ethanol in a single wash; can introduce water into the organic layer. |
| Fractional Distillation | Ethanol | Separation based on differences in boiling points (Ethanol: ~78°C, Ethyl Valerate: ~145°C).[4] | Very High | Yields a very pure product; effective for removing volatile impurities.[5] | Requires specialized glassware; not suitable for heat-sensitive compounds; potential for product loss.[2] |
| Column Chromatography | Valeric Acid, Ethanol | Separation based on polarity differences. The less polar ester moves faster through the stationary phase.[10] | High | Can separate multiple impurities at once; suitable for heat-sensitive compounds. | Can be slow and requires significant solvent volumes; may lead to product loss on the column. |
| Gas Stripping | Ethanol | An inert gas is passed through the liquid, carrying away the more volatile components.[8] | Moderate to High | Good for removing volatile impurities from non-volatile products; avoids high temperatures.[8] | Requires a source of inert gas and specialized setup; may be slow. |
Experimental Protocols
Protocol 1: Removal of Valeric Acid and Ethanol via Extraction
Objective: To remove unreacted valeric acid and ethanol from an organic mixture containing this compound.
Materials:
-
Reaction mixture in an organic solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Saturated sodium chloride (brine) solution
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄))
-
Erlenmeyer flasks, beakers
-
Rotary evaporator
Procedure:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Neutralization Wash: Add a volume of saturated sodium bicarbonate solution approximately equal to the organic layer volume.[2] Stopper the funnel, invert it, and open the stopcock to vent the pressure from the CO₂ gas produced. Close the stopcock and shake gently, venting frequently.[2] Allow the layers to separate.
-
Drain the lower aqueous layer. Repeat the wash until no more CO₂ gas evolves upon addition of the bicarbonate solution.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining bicarbonate and other water-soluble impurities. Drain the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove the bulk of the dissolved water from the organic layer.[2] Drain the aqueous layer.
-
Drying: Transfer the organic layer to a clean Erlenmeyer flask. Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) and swirl.[2] If the drying agent clumps together, add more until some remains free-flowing. Let it stand for 10-15 minutes.
-
Isolation: Filter the dried organic solution through a fluted filter paper into a pre-weighed round-bottom flask to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude ester, which can be further purified by distillation.[6]
Protocol 2: Purification by Fractional Distillation
Objective: To purify this compound by separating it from residual ethanol and other volatile impurities.
Materials:
-
Crude this compound from Protocol 1
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask, thermometer)
-
Heating mantle
-
Boiling chips
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Place the crude this compound and a few boiling chips into the round-bottom flask.[4]
-
Begin heating the flask gently with the heating mantle.
-
Fraction Collection: Monitor the temperature at the thermometer bulb. The first fraction to distill will be the component with the lowest boiling point (ethanol, ~78°C).[4] Collect this fraction in a separate receiving flask.
-
Once all the low-boiling impurities have been removed, the temperature will rise and then stabilize at the boiling point of the desired product, this compound (~145°C).
-
Change the receiving flask and collect the pure this compound fraction while the boiling point remains constant.[2] A sharp, stable boiling point is an indication of purity.[4]
-
Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring.
-
Allow the apparatus to cool completely before disassembling.
Mandatory Visualizations
Caption: General workflow for ester purification.
Caption: Troubleshooting common purification issues.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. benchchem.com [benchchem.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. How to Optimize Carboxylic Acid Solvent Systems for Purity? [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. coachbenner.weebly.com [coachbenner.weebly.com]
- 8. US20050022666A1 - Method for removal of unreacted alcohol from reaction mixture of ester product with rotating packed beds - Google Patents [patents.google.com]
- 9. US5976324A - Removal of water from reaction mixtures - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
Impact of substrate molar ratio on ethyl valerate yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl valerate (B167501), with a specific focus on the impact of the substrate molar ratio.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting substrate molar ratio of valeric acid to ethanol (B145695) for the synthesis of ethyl valerate?
A common starting point for the molar ratio of valeric acid to ethanol is 1:1 or a slight excess of the alcohol, such as 1:2.[1] Several studies have reported high yields with a 1:2 molar ratio of valeric acid to ethanol.[1] For instance, yields of approximately 90% have been achieved with this ratio in ultrasound-promoted esterification.[1]
Q2: How does altering the substrate molar ratio affect the yield of this compound?
The substrate molar ratio is a critical parameter in the synthesis of this compound and can significantly influence the reaction equilibrium and, consequently, the final product yield.
-
Increasing Ethanol Concentration: Employing an excess of ethanol can shift the reaction equilibrium towards the formation of this compound, thereby increasing the yield. However, an excessive amount of alcohol can sometimes lead to a decrease in the percentage of ester produced.
-
Equimolar Ratio: A 1:1 molar ratio of valeric acid to ethanol has also been shown to produce high conversion rates, with one study reporting a 92% conversion after 105 minutes.[2]
Q3: Can an excess of one substrate inhibit the reaction?
Yes, in some enzymatic reactions, a high concentration of one of the substrates can lead to substrate inhibition, which can decrease the reaction rate and overall yield. It is therefore crucial to optimize the molar ratio for the specific enzymatic system being used.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low this compound Yield | Suboptimal Substrate Molar Ratio: The ratio of valeric acid to ethanol may not be optimal for the specific reaction conditions (e.g., enzyme, solvent, temperature). | Systematically vary the molar ratio of valeric acid to ethanol (e.g., 1:1, 1:1.5, 1:2, 1:3) to determine the optimal ratio for your experimental setup.[3] |
| Water Accumulation: The water produced during the esterification reaction can lead to the reverse reaction (hydrolysis), thus reducing the yield. | Consider adding molecular sieves to the reaction mixture to remove water as it is formed. | |
| Enzyme Deactivation: The chosen solvent or high substrate concentrations might be deactivating the lipase (B570770) catalyst. | Screen different organic solvents to find one that is optimal for both the reaction and enzyme stability. Cyclohexane has been reported as a suitable solvent.[3] | |
| Reaction Stalls or Proceeds Slowly | Insufficient Catalyst: The amount of lipase or other catalyst may be too low. | Increase the concentration of the biocatalyst. Studies have shown that varying the enzyme concentration can significantly impact the reaction rate.[4] |
| Poor Mixing: Inadequate agitation can lead to poor mass transfer between the substrates and the catalyst. | Ensure efficient stirring or shaking of the reaction mixture. A study noted an agitation speed of 234 rpm for optimal synthesis.[2] | |
| Inconsistent Results | Variability in Reagent Purity: Impurities in the valeric acid or ethanol can interfere with the reaction. | Use high-purity reagents and ensure they are properly stored. |
| Temperature Fluctuations: Inconsistent reaction temperatures can affect the enzyme's activity and the reaction rate. | Use a temperature-controlled reaction vessel to maintain a stable temperature throughout the experiment. |
Quantitative Data Summary
The following table summarizes the impact of different substrate molar ratios on the yield of this compound as reported in various studies.
| Valeric Acid:Ethanol Molar Ratio | Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield/Conversion (%) |
| 1:2 | Biosilicified Lipase | Heptane | - | 2 hours | ~90%[1] |
| 1:2 | CRL/SiO2/Fe3O4/GO | Heptane | 40 | 3 hours | 90.4%[1] |
| 1:1.6 | Candida rugosa Lipase | Cyclohexane | 40 | - | High ester formation[3] |
| 1:1 | Thermomyces lanuginosus Lipase (TLL-PHB) | Heptane | 30.5 | 105 minutes | ~92%[2] |
| 0.5 M of each | Burkholderia cepacia Lipase | Heptane | 37 | 120 hours | ~90%[4] |
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is a generalized procedure based on common methodologies cited in the literature.[2][4] Researchers should optimize the specific parameters for their experimental setup.
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized lipase (e.g., from Thermomyces lanuginosus or Candida rugosa)
-
Organic solvent (e.g., heptane, cyclohexane)
-
Molecular sieves (optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
To a reaction vessel, add the desired amounts of valeric acid and ethanol to achieve the target molar ratio (e.g., 1:1, 1:2).
-
Add the organic solvent to the reaction vessel.
-
If using, add molecular sieves to the mixture.
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 30-40°C) with agitation for a few minutes to ensure thermal equilibrium.
-
Add the immobilized lipase to the reaction mixture to initiate the esterification reaction. The amount of enzyme should be optimized for the specific reaction volume.
-
Maintain the reaction at the set temperature and agitation speed for the desired duration.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using gas chromatography (GC) or titration with a standard base to determine the consumption of valeric acid.
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation for potential reuse.
-
The product, this compound, can be purified from the reaction mixture using techniques such as distillation.
Logical Relationship Diagram
Caption: Logical workflow of substrate molar ratio's impact on this compound yield.
References
Technical Support Center: Refinement of Ethyl Valerate Purification by Fractional Distillation
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and refining the purification of ethyl valerate (B167501) via fractional distillation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude ethyl valerate synthesized from valeric acid and ethanol (B145695)?
A1: The most common impurities are unreacted starting materials, namely valeric acid and ethanol, as well as water, which is a byproduct of the esterification reaction. Residual acid catalyst, if used, may also be present.
Q2: What is the boiling point of this compound, and how does it influence the distillation process?
A2: this compound has a boiling point of 144-145°C at atmospheric pressure (760 mmHg).[1][2][3] This relatively high boiling point allows for the removal of lower-boiling impurities like ethanol (boiling point ~78°C) in the initial fractions of the distillation. However, the presence of a water azeotrope needs to be considered.
Q3: Does this compound form an azeotrope with water?
A3: Yes, this compound forms a minimum-boiling azeotrope with water. This azeotrope boils at 94.5°C and consists of approximately 60% this compound and 40% water by weight. The formation of this azeotrope is a critical consideration for efficient purification, as it will distill before pure this compound.
Q4: How can I remove acidic impurities like valeric acid before distillation?
A4: Acidic impurities should be removed by washing the crude this compound with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used. This reacts with the acid to form a salt that is soluble in the aqueous layer and can be easily separated.
Q5: Why is it crucial to dry the crude this compound before fractional distillation?
A5: Thoroughly drying the crude this compound is essential to remove water. If water is present, it will co-distill with the this compound as an azeotrope at 94.5°C, preventing the isolation of pure, anhydrous this compound. Anhydrous drying agents like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are effective for this purpose.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the fractional distillation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Distillate is cloudy | Presence of water co-distilling with the this compound, likely due to incomplete drying. | 1. Pre-distillation Drying: Ensure the crude this compound is thoroughly dried with an anhydrous drying agent (e.g., magnesium sulfate, sodium sulfate) before distillation. The drying agent should be filtered off before heating. 2. Brine Wash: Before drying, wash the organic layer with a saturated brine solution to remove the bulk of dissolved water. |
| A constant boiling fraction is collected at ~95°C | You are likely collecting the this compound-water azeotrope. | 1. Check for Water: Confirm the presence of water in your crude product. 2. Dry and Re-distill: Stop the distillation, cool the apparatus, and return the distillate to a separatory funnel. Wash with brine, dry the organic layer thoroughly with a fresh batch of anhydrous drying agent, filter, and re-distill. |
| Low yield of purified this compound | - Incomplete reaction during synthesis. - Loss of product during aqueous washes (emulsion formation). - Inefficient fractional distillation (e.g., heating too quickly, poor column insulation). | 1. Optimize Synthesis: Ensure the esterification reaction has gone to completion. 2. Break Emulsions: If emulsions form during washing, add a small amount of brine to help break them. 3. Improve Distillation Technique: Heat the distillation flask slowly and evenly. Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient. Collect fractions at a slow, steady rate (1-2 drops per second). |
| The purified this compound has a sharp, acidic odor | Incomplete removal of valeric acid. | 1. Thorough Washing: Ensure the crude product is washed with sodium bicarbonate solution until no more CO₂ evolution is observed. 2. Re-purification: If the final product is acidic, it can be redissolved in a suitable solvent (e.g., diethyl ether), washed again with sodium bicarbonate solution, dried, and re-distilled. |
| Distillation temperature fluctuates and does not stabilize | - Uneven heating ("bumping"). - Leaks in the distillation apparatus. - Insufficient packing in the fractionating column. | 1. Ensure Smooth Boiling: Use boiling chips or a magnetic stirrer in the distillation flask. 2. Check for Leaks: Ensure all ground glass joints are properly sealed. 3. Proper Column Packing: Use an appropriate packing material (e.g., Raschig rings, glass beads) and ensure it is packed uniformly to provide a large surface area for condensation and vaporization cycles. |
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Density (g/mL at 20°C) | Refractive Index (n²⁰_D) |
| This compound | 130.18 | 144-145[1][2][3] | ~0.877 | ~1.400 |
| Valeric Acid | 102.13 | 186-187 | ~0.939 | ~1.408 |
| Ethanol | 46.07 | 78.37 | ~0.789 | ~1.361 |
| Water | 18.02 | 100 | ~0.998 | ~1.333 |
Table 2: Boiling Points of this compound at Reduced Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 | 144-145[1][2][3] |
| 65 | 72-74[3] |
Experimental Protocols
Protocol 1: Pre-distillation Purification of Crude this compound
This protocol describes the steps to remove acidic impurities and water from the crude reaction mixture before fractional distillation.
-
Transfer to Separatory Funnel: Transfer the crude this compound reaction mixture to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the lower aqueous layer.
-
Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) in portions. Swirl gently and vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until no more gas evolves.
-
Separation: Allow the layers to separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water. Discard the aqueous layer.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand for at least 15-20 minutes. The drying agent should be free-flowing and not clumped together, indicating that the solution is dry.
-
Filtration: Filter the dried this compound into a round-bottom flask suitable for distillation to remove the drying agent.
Protocol 2: Fractional Distillation of this compound
This protocol details the purification of the pre-treated this compound by fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the dried, crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and the distillation head with glass wool or aluminum foil to ensure an efficient separation.
-
Heating: Begin to heat the flask gently using a heating mantle. If using a stirrer, ensure it is on.
-
Collecting Fractions:
-
Fore-run: The first fraction to distill will be any remaining low-boiling impurities, such as residual ethanol. The temperature will be significantly lower than the boiling point of this compound. Collect this fraction in a separate receiving flask and set it aside.
-
Intermediate Fraction: As the temperature rises, there may be an intermediate fraction. It is best to collect this separately as well.
-
Main Fraction: When the temperature stabilizes at the boiling point of pure this compound (144-145°C at 760 mmHg, or lower if under vacuum), change to a clean, pre-weighed receiving flask to collect the purified product. Record the stable boiling point range.
-
-
Completion: Stop the distillation when only a small amount of liquid remains in the distillation flask. Never distill to dryness.
-
Analysis: Determine the purity of the collected main fraction by methods such as gas chromatography (GC) or by measuring its refractive index.
Visualizations
References
Optimizing agitation speed for enzymatic ethyl valerate synthesis
Technical Support Center: Enzymatic Ethyl Valerate (B167501) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the enzymatic synthesis of ethyl valerate, with a specific focus on the impact of agitation speed.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of agitation in the enzymatic synthesis of this compound? A1: Agitation plays a crucial role in overcoming mass transfer limitations.[1][2] It ensures a homogenous mixture of the substrates (ethanol and valeric acid) and the enzyme (lipase), whether it is free or immobilized. Proper agitation increases the frequency of collisions between substrate molecules and the enzyme's active sites, which can significantly enhance the reaction rate.[3]
Q2: Is there an optimal agitation speed for this synthesis? A2: Yes, but the optimal speed is highly dependent on the specific experimental setup, including the type of enzyme, whether the enzyme is immobilized, the reactor geometry, and the solvent used. For example, an agitation speed of 234 rpm was found to be optimal for Thermomyces lanuginosus lipase (B570770) (TLL) immobilized on poly-hydroxybutyrate (PHB) particles in heptane (B126788).[4][5][6] In other systems, speeds of 150 rpm or 200 rpm have been used effectively.[4][7] It is essential to determine the optimal speed for your specific conditions empirically.
Q3: What happens if the agitation speed is too low or too high? A3: If the agitation speed is too low, the reaction may be limited by poor mixing and mass transfer, resulting in a slow reaction rate and low yield.[1][3] Conversely, if the agitation speed is excessively high, it can lead to mechanical stress on the enzyme, potentially causing denaturation and loss of activity, especially with immobilized enzymes which may suffer from particle attrition.
Q4: Which enzymes are commonly used for this compound synthesis? A4: Lipases (E.C. 3.1.1.3) are the most widely used enzymes for this esterification. Commonly employed lipases include those from Thermomyces lanuginosus (TLL), Candida antarctica (often immobilized as Novozym 435), Burkholderia cepacia, and Candida rugosa.[4][7][8][9][10] Immobilized lipases are frequently preferred due to their enhanced stability and ease of reuse.[1]
Q5: Does the substrate molar ratio affect the synthesis? A5: Absolutely. The molar ratio of alcohol to acid is a key parameter. While the stoichiometric ratio is 1:1, using an excess of one substrate (often the alcohol) can shift the reaction equilibrium towards the formation of the ester product.[1] However, very high concentrations of substrates, particularly short-chain fatty acids like valeric acid, can cause enzyme inhibition.[1][11] Optimal ratios are often found between 1:1 and 1:2 (acid to alcohol).[4]
Q6: Why is water content critical in this reaction? A6: While a minimal amount of water is necessary to maintain the enzyme's conformational activity, excess water can be detrimental. Lipase-catalyzed esterification is a reversible reaction. The presence of excess water will shift the equilibrium back towards hydrolysis (the breakdown of the ester into acid and alcohol), thereby reducing the final product yield.[1] This is why reactions are often run in organic solvents, and molecular sieves may be used to remove water produced during the reaction.[7]
Troubleshooting Guide
Problem 1: Low Final Conversion or Yield
-
Possible Cause: Unfavorable reaction equilibrium due to water accumulation.
-
Solution: Ensure all reactants and the solvent are anhydrous. Consider adding activated molecular sieves (typically 3Å or 4Å) to the reaction mixture to sequester water as it is formed.[1][7] One study, however, found optimal conditions in the absence of molecular sieves, indicating this parameter must be optimized.[4][5]
-
-
Possible Cause: Substrate or product inhibition.
-
Solution: Optimize the substrate molar ratio. High concentrations of valeric acid or ethanol (B145695) can inhibit the lipase.[11] Experiment with different ratios to find a balance that maximizes yield.[1] A fed-batch approach, where one substrate is added gradually, can also maintain low concentrations and prevent inhibition.
-
-
Possible Cause: Inactive or denatured enzyme.
-
Solution: Verify the storage conditions and handling of the enzyme. Test its activity with a standard assay. If using an immobilized enzyme, check for physical damage or leaching from the support.
-
Problem 2: Slow Initial Reaction Rate
-
Possible Cause: Insufficient mixing or mass transfer limitation.
-
Solution: Gradually increase the agitation speed.[1] Plot the initial reaction rate against a range of agitation speeds (e.g., 100, 150, 200, 250 rpm). The rate should increase with speed until it plateaus. The optimal speed lies at the beginning of this plateau, where mass transfer is no longer the limiting factor.[3]
-
-
Possible Cause: Suboptimal reaction temperature.
-
Possible Cause: Insufficient enzyme concentration.
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for this compound synthesis.
Data Presentation: Optimal Reaction Conditions
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound and related esters.
Table 1: Optimized Parameters for this compound Synthesis
| Enzyme Source | Support/State | Agitation Speed (rpm) | Temp (°C) | Substrate Ratio (Acid:Alcohol) | Enzyme Load | Conversion/Yield (%) | Reference |
| Thermomyces lanuginosus | PHB Particles | 234 | 30.5 | 1:1 (1000 mM) | 18% m/v | ~92 | [4][5][6] |
| Burkholderia cepacia | Sodium Alginate | 150 | 37 | 1:1 (0.5 M) | 20% w/v | ~90 | [7] |
| CRL | SiO2/Fe3O4/GO | 200 | 40 | 1:2 | 3 mg/mL | 90.4 | [4] |
| Candida rugosa | Organogels | 150 | 37 | 1:1 (100 mM) | - | ~99 (immobilized) | [9] |
Table 2: Effect of Agitation Speed on Lipase Activity/Production
| Organism/Enzyme | Process | Agitation Speed (rpm) | Outcome | Reference |
| Yarrowia lipolytica | Lipase Production | 550 | 33,000 U/L | [12] |
| Yarrowia lipolytica | Lipase Production | 650 | 76,000 U/L (2.5-fold increase) | [12] |
| Kocuria flava Y4 | Lipase Production | 110 | 54.33 U/mL (Optimal) | [13] |
| Lipase-catalyzed | Transesterification | < 1500 | Rate affected by mass transfer | [2] |
| Lipase-catalyzed | Transesterification | > 1500 | Rate becomes constant | [2] |
Experimental Protocols
Protocol 1: Synthesis Using Immobilized T. lanuginosus Lipase (TLL-PHB)
This protocol is based on the conditions that yielded approximately 92% conversion.[4][5]
-
Materials:
-
Immobilized Thermomyces lanuginosus lipase on poly-hydroxybutyrate (TLL-PHB).
-
Valeric acid (1000 mM).
-
Ethanol (1000 mM).
-
Heptane (anhydrous).
-
Screw-capped reaction vessels (e.g., 50 mL flasks).
-
Shaking incubator.
-
-
Reaction Setup:
-
Prepare a reaction mixture in a screw-capped flask containing heptane as the solvent.
-
Add valeric acid and ethanol to final concentrations of 1000 mM each.
-
Pre-incubate the mixture at 30.5°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the TLL-PHB biocatalyst to a final concentration of 18% (m/v).
-
Seal the flask and place it in a shaking incubator set to 30.5°C and an agitation speed of 234 rpm.
-
-
Monitoring and Analysis:
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., every 15 minutes for 120 minutes).
-
Quantify the remaining valeric acid in the aliquots by titration with a standardized solution of KOH using phenolphthalein (B1677637) as an indicator.
-
Calculate the percentage conversion based on the consumption of valeric acid.
-
Confirm the synthesis of this compound using Fourier Transform Infrared Spectroscopy (FT-IR) and Gas Chromatography-Mass Spectrometry (GC-MS).[4][5]
-
Caption: Workflow for enzymatic this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proceedings.science [proceedings.science]
- 7. aidic.it [aidic.it]
- 8. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Purification and Optimization of Extracellular Lipase from a Novel Strain Kocuria flava Y4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ethyl Valerate Synthesis & Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis and workup of ethyl valerate (B167501), with a specific focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is ethyl valerate and why is preventing its hydrolysis important?
This compound is an ester with a characteristic fruity aroma, often used in various applications, including as a flavoring agent and in the synthesis of more complex molecules. Hydrolysis is a chemical reaction where water breaks down the ester back into its constituent carboxylic acid (valeric acid) and alcohol (ethanol). This process is undesirable as it reduces the yield and purity of the final product.
Q2: Under what conditions is this compound susceptible to hydrolysis?
This compound is susceptible to hydrolysis under both acidic and basic conditions. The presence of water is a key requirement for this reaction to occur.[1] The rate of hydrolysis is significantly influenced by pH and temperature.
-
Acidic Conditions (pH < 7): The reaction is catalyzed by hydronium ions (H₃O⁺). While it occurs, it is a reversible process.[2]
-
Basic (Alkaline) Conditions (pH > 7): The reaction is catalyzed by hydroxide (B78521) ions (OH⁻) and is generally faster and irreversible.[2] This process is also known as saponification.
-
Neutral Conditions (pH ≈ 7): Hydrolysis can still occur, but it is typically much slower than under acidic or basic catalysis.
-
Elevated Temperatures: Increased temperatures accelerate the rate of hydrolysis under all pH conditions.[1]
Q3: My synthesis of this compound involves an acid catalyst. How do I neutralize it without causing significant hydrolysis of my product?
This is a common challenge in ester synthesis. The goal is to remove the acid catalyst without exposing the this compound to harsh basic conditions for an extended period. Here are some recommended strategies:
-
Use a Mild Base: Instead of strong bases like sodium hydroxide (NaOH), use a weak base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for the neutralization wash.[2] These weaker bases are sufficient to neutralize strong acid catalysts but are less aggressive in promoting ester hydrolysis.
-
Control the Temperature: Perform all aqueous washing steps at a low temperature (e.g., in an ice bath). Lowering the temperature significantly decreases the rate of hydrolysis.
-
Minimize Contact Time: Perform the washing steps as quickly as possible. Do not let the reaction mixture sit in the separatory funnel with the basic solution for extended periods.
-
Use Buffered Solutions: Washing with a buffered solution at a slightly acidic to neutral pH (e.g., pH 4-6) can effectively neutralize any remaining acid while minimizing the risk of base-catalyzed hydrolysis.[1]
Troubleshooting Guide: Preventing Hydrolysis During Workup
This guide addresses common issues encountered during the workup of this compound and provides solutions to minimize product loss due to hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound after workup. | Hydrolysis of the ester. | Review your workup protocol. If you are using a strong base (e.g., NaOH) for neutralization, switch to a milder base like saturated sodium bicarbonate solution.[2] Ensure all aqueous washes are performed at low temperatures (0-5 °C) and as quickly as possible. |
| Presence of valeric acid in the final product (identified by NMR or GC-MS). | Incomplete neutralization of the acid catalyst followed by hydrolysis, or hydrolysis during a basic wash. | Ensure complete neutralization of the acid catalyst with a mild base. After the base wash, perform a water wash to remove any remaining base and salts. A final wash with brine (saturated NaCl solution) will help to remove dissolved water from the organic layer before drying. |
| Emulsion formation during aqueous extraction. | This can be caused by the presence of both acidic and basic species, or by vigorous shaking. | To break up emulsions, you can try adding a small amount of brine. Gentle swirling of the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for this compound Synthesis (Minimizing Hydrolysis)
This protocol assumes the synthesis of this compound was carried out using an acid catalyst (e.g., sulfuric acid) in an organic solvent.
Methodology:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath to 0-5 °C.
-
Quenching (Optional but Recommended): Slowly add the cold reaction mixture to a beaker containing ice-cold water.
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel.
-
Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in small portions. Swirl gently and vent the funnel frequently to release any pressure from CO₂ evolution. Continue adding NaHCO₃ until the effervescence ceases, indicating that the acid has been neutralized.
-
Layer Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Water Wash: Wash the organic layer with ice-cold deionized water to remove any remaining bicarbonate and other water-soluble impurities. Separate the layers.
-
Brine Wash: Wash the organic layer with ice-cold brine (saturated aqueous NaCl solution). This helps to remove the majority of the dissolved water in the organic layer. Separate the layers.
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄, or magnesium sulfate, MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by distillation if necessary.
Protocol 2: Non-Aqueous Workup for this compound Synthesis
This method is suitable for reactions where the introduction of water is highly undesirable and can help to completely avoid hydrolysis.
Methodology:
-
Removal of Acid Catalyst: After the reaction is complete, cool the mixture to room temperature. If a solid acid catalyst was used, it can be removed by filtration. For a soluble acid catalyst, a non-aqueous basic resin can be added to the reaction mixture, stirred, and then filtered off.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Purification by Distillation: The crude this compound can be directly purified by fractional distillation under reduced pressure to separate it from any non-volatile impurities.
Data Presentation
| Condition | pH Range | Temperature | Relative Rate of Hydrolysis | Key Considerations |
| Strongly Acidic | < 3 | Room Temperature | Moderate | Reversible reaction. |
| Mildly Acidic | 4 - 6 | Room Temperature | Low | Region of greatest stability for many esters. |
| Neutral | 7 | Room Temperature | Very Low | Slow hydrolysis can still occur over time. |
| Mildly Basic | 8 - 10 | Room Temperature | High | Irreversible reaction (saponification). |
| Strongly Basic | > 11 | Room Temperature | Very High | Rapid and irreversible hydrolysis. |
| Any pH | Any | Elevated | Increased | Rate of hydrolysis increases with temperature. |
Visualizations
References
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Ethyl Valerate Quantification
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of volatile compounds such as ethyl valerate (B167501) is paramount for quality control, formulation development, and sensory analysis. Ethyl valerate, a key ester contributing to fruity aromas in various products, necessitates robust analytical methods for its reliable measurement. This guide provides an objective comparison of common analytical techniques for this compound quantification, supported by a synthesis of experimental data from various validation studies.
Comparison of Analytical Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary techniques employed for the analysis of volatile esters like this compound. The choice between these methods depends on factors such as the sample matrix, required sensitivity, and the availability of instrumentation.[1]
-
Gas Chromatography (GC): Due to its volatility, GC is exceptionally well-suited for the analysis of this compound.[1] It is frequently coupled with detectors like Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC-FID: This method is robust, cost-effective, and provides excellent quantitative accuracy and precision, making it a workhorse for routine quality control where the analyte's identity is known.[2]
-
GC-MS: This technique offers an additional layer of certainty by providing mass spectral data, which allows for definitive identification of the analyte.[2] This is particularly crucial in complex matrices or when analyzing for trace-level impurities.[3] Headspace (HS) and Solid-Phase Microextraction (SPME) are common sample introduction techniques used with GC to enhance sensitivity and reduce matrix interference.[4][5]
-
-
High-Performance Liquid Chromatography (HPLC): While less common for highly volatile compounds, HPLC can be a viable alternative, especially for non-volatile or thermally sensitive matrices where this compound might be present.[1][6] HPLC is often coupled with a UV-Vis or a mass spectrometry detector. It offers high specificity and accuracy, which are crucial for pharmaceutical analysis.[6]
Data Presentation: Validation Parameters
The following table summarizes typical validation parameters for the quantification of this compound and similar esters using various analytical techniques, compiled from several studies. This allows for a direct comparison of the performance of each method.
| Analytical Method | Linearity (Concentration Range) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HS-SPME-GC-MS | 1–200 µg/L | Not explicitly stated, but method deemed robust | < 15% (for hop-derived esters) | 0.01–0.24 µg/L | 0.02–0.81 µg/L | [7][8] |
| HPLC-GC-FID | 2.5–50 mg/L | 98-102% (for fatty acid ethyl esters) | < 15% (intra-day and inter-day) | < 1 mg/kg | < 1.5 mg/kg | [9] |
| RP-HPLC-UV | 0.04-0.12 mg/ml | ~80% (for estradiol (B170435) valerate) | ≤ 2% | Not specified | Not specified | [10] |
| HS-SPME-GC-FID | Not specified | Good | Good | 0.2–71.8 µg/L (for various volatiles) | 0.7–236.9 µg/L (for various volatiles) | [11] |
| GC-MS | 0.1 to 0.9 mg/mL (for ethanol) | 98-101% | ≤ 1.21% | 1.99 µg/mL | 6.03 µg/mL | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the quantification of this compound using common analytical techniques.
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This method is highly sensitive and selective for volatile compounds in complex matrices like beer or wine.[4][7]
-
Sample Preparation: A known volume of the liquid sample (e.g., 10 mL) is placed in a headspace vial. An internal standard and a salt (e.g., NaCl) may be added to improve the extraction efficiency.[4][11]
-
Extraction: The vial is equilibrated at a specific temperature (e.g., 40°C) for a set time (e.g., 30 min).[11] An SPME fiber (e.g., DVB/CAR/PDMS) is then exposed to the headspace of the sample to adsorb the volatile analytes.[4]
-
GC-MS Analysis: The SPME fiber is thermally desorbed in the GC injection port. The analytes are separated on a capillary column (e.g., HP-INNOWax) with a specific temperature program.[11] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[7]
-
Quantification: A calibration curve is generated by analyzing standards of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.[7]
Direct Injection Gas Chromatography-Flame Ionization Detection (GC-FID)
This is a robust and widely used method for the quantification of volatile compounds in relatively clean samples, such as distilled spirits.[13]
-
Sample Preparation: The sample may be diluted with a suitable solvent (e.g., ethanol-water mixture) and an internal standard is added.[13]
-
GC-FID Analysis: A small volume of the prepared sample (e.g., 1 µL) is directly injected into the GC system. The separation is achieved on a capillary column (e.g., DB-FATWAX UI).[13] The FID detector provides a response proportional to the mass of the carbon atoms in the analyte.
-
Quantification: An external or internal standard calibration method is used for quantification.[10][14]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for the analysis of less volatile esters or when GC is not available. The following is a general protocol that can be adapted for this compound.[6]
-
Sample Preparation: The sample is dissolved in a solvent compatible with the mobile phase. Filtration of the sample solution is recommended to remove any particulate matter.
-
HPLC Analysis: The separation is performed on a C18 column with an isocratic or gradient mobile phase (e.g., acetonitrile (B52724) and water).[6] A UV detector set at an appropriate wavelength is used for detection.
-
Quantification: The concentration of the analyte is determined by comparing the peak area with that of a calibration curve prepared from standard solutions.[12]
Mandatory Visualization
Caption: Workflow for analytical method validation.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. benchchem.com [benchchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. mdpi.com [mdpi.com]
- 5. iris.unipa.it [iris.unipa.it]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. sciepub.com [sciepub.com]
A Comparative Analysis of Lipases for the Enzymatic Synthesis of Ethyl Valerate
The enzymatic synthesis of ethyl valerate (B167501), a key flavor and fragrance compound with a characteristic green apple and fruity aroma, presents a green alternative to traditional chemical methods. Lipases are the biocatalysts of choice for this esterification reaction due to their mild reaction conditions, high specificity, and reusability. This guide provides a comparative study of different commercially available lipases for the synthesis of ethyl valerate, supported by experimental data to aid researchers and professionals in selecting the optimal biocatalyst for their specific application.
Performance Comparison of Lipases in this compound Synthesis
The efficiency of this compound synthesis is highly dependent on the choice of lipase (B570770) and the reaction conditions employed. The following table summarizes the performance of various lipases based on published experimental data.
| Lipase | Source Organism | Support/Form | Reaction Conditions | Conversion/Yield | Reference |
| Novozym 435 | Candida antarctica lipase B | Immobilized on acrylic resin | Solvent-free, 40°C, 45 min, 15% (w/w) enzyme, 200 rpm | >80% | [1] |
| Novozym 435 | Candida antarctica lipase B | Immobilized on acrylic resin | Solvent-free, microwave, 50°C, 40 min, 10.06 g/L enzyme, equimolar substrates | 69.2% | [2] |
| Lipozyme TL IM | Thermomyces lanuginosus | Immobilized on silica (B1680970) granulates | Solvent: Heptane (B126788), 30.5°C, 105 min, 18% (m/v) enzyme, 234 rpm, 1000 mM substrates | ~92% | [3] |
| Soluble TLL | Thermomyces lanuginosus | Soluble | Solvent: Heptane | 82% (after 120 min) | [3] |
| Immobilized TLL | Thermomyces lanuginosus | Immobilized on PHB | Solvent-free, 45 min | 13% | [3] |
| Lipozyme RM IM | Rhizomucor miehei | Immobilized on macroporous resin | While specific data for this compound is limited, it is a commonly used lipase for ester synthesis.[2][4] In ethyl butyrate (B1204436) synthesis, it showed better results than Novozym 435.[5] | Not specified | [2][4][5] |
| Burkholderia cepacia lipase | Burkholderia cepacia | Not specified | An alternative immobilized lipase that has been studied for improving this compound yield.[5] | Not specified | [5] |
Note: The performance of lipases can vary significantly based on the specific experimental setup, including substrate concentrations, water activity, and the type of solvent or solvent-free system used. Novozym 435 is frequently cited as a highly efficient biocatalyst for a wide range of esterification reactions.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the lipase-catalyzed synthesis of this compound.
Protocol 1: Solvent-Free Synthesis of this compound using Novozym 435
This protocol is adapted from a study optimizing the enzymatic synthesis of this compound in a solvent-free system.[1]
Materials:
-
Valeric acid
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Screw-capped vials (e.g., 20 mL)
-
Incubator shaker
Procedure:
-
In a screw-capped vial, combine valeric acid and ethanol at the desired molar ratio (e.g., 1:1).
-
Add the immobilized lipase, Novozym 435, at a concentration of 15% (w/w) of the total substrate weight.
-
Securely cap the vial and place it in an incubator shaker set to 40°C and 200 rpm.
-
Allow the reaction to proceed for 45 minutes.
-
To monitor the reaction progress, withdraw aliquots at different time intervals.
-
Analyze the samples for the formation of this compound using gas chromatography (GC) equipped with a flame ionization detector (FID). The percentage conversion is calculated based on the consumption of the limiting reactant (valeric acid).
Protocol 2: Synthesis of this compound in an Organic Solvent using Immobilized Thermomyces lanuginosus Lipase
This protocol is based on the synthesis of this compound in a heptane medium.[3]
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized Thermomyces lanuginosus lipase (TLL-PHB)
-
Heptane (solvent)
-
Orbital shaker
Procedure:
-
Prepare a reaction mixture in a suitable vessel containing 1000 mM of both ethanol and valeric acid in heptane.
-
Add the immobilized lipase (TLL-PHB) to the mixture at a concentration of 18% (m/v).
-
Place the reaction vessel in an orbital shaker set to 30.5°C and an agitation speed of 234 rpm.
-
The reaction is carried out for 105 minutes.
-
The synthesis of the ester can be confirmed and quantified using Fourier transform infrared spectroscopy (FT-IR) and gas chromatography-mass spectrometry (GC-MS) analyses.
-
After the reaction, the immobilized biocatalyst can be recovered by simple filtration for potential reuse in subsequent batches.
Visualizing the Experimental Workflow
A generalized workflow for the enzymatic synthesis of this compound is depicted below. This process highlights the key steps from substrate preparation to product analysis and catalyst recycling.
Caption: Workflow for lipase-catalyzed synthesis of this compound.
References
A Comparative Guide to the Flavor Profiles of Ethyl Valerate and Ethyl Isovalerate
For researchers, scientists, and drug development professionals navigating the complexities of flavor chemistry, a precise understanding of the sensory attributes of aromatic compounds is essential. This guide offers an in-depth, objective comparison of two common fruity esters: ethyl valerate (B167501) and its branched-chain isomer, ethyl isovalerate. The following sections detail their distinct flavor profiles, supported by available quantitative data and experimental methodologies, to aid in their effective application.
Sensory Profile Comparison
Ethyl valerate and ethyl isovalerate, while structurally similar, present notably different sensory experiences. This compound is characterized by a straightforward fruity aroma, whereas ethyl isovalerate offers a more complex and potent profile.
This compound is consistently described as having a sweet, fruity aroma with prominent green and apple-like notes. Its flavor is often perceived as less complex than its branched-chain counterpart.
Ethyl Isovalerate possesses a more powerful and multifaceted fruity aroma. Its profile includes notes of apple, pineapple, and a general "tutti-frutti" sweetness.[1] It is also described as having vinous, blueberry, and even buttery undertones.[1] The branched-chain structure of ethyl isovalerate is a key factor in its complex and potent aroma.
A summary of the qualitative sensory descriptors for each compound is presented below:
| Feature | This compound | Ethyl Isovalerate |
| General Description | Fruity, sweet, green | Fruity, sweet, complex |
| Specific Notes | Apple | Apple, pineapple, tutti-frutti, vinous, green, blueberry, butter |
| Odor Strength | Moderate | High |
Quantitative Sensory Data
Odor detection threshold is a critical quantitative measure of a flavor compound's potency. The data indicates that ethyl isovalerate is significantly more potent than this compound, with a much lower odor detection threshold in water.
| Compound | Odor Detection Threshold (in water, ppb) |
| This compound | 1.5 |
| Ethyl Isovalerate | 0.01 - 0.4 |
Experimental Protocols
The characterization of flavor profiles relies on a combination of sensory evaluation by trained human panelists and instrumental analysis. The following are detailed methodologies for the key experiments used to determine the flavor profiles of this compound and ethyl isovalerate.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product.
-
Panelist Selection and Training : A panel of 8-16 individuals is selected based on their ability to discriminate between different aromas and tastes. Panelists undergo extensive training to develop a consensus on a lexicon of descriptive terms for the aroma attributes of the esters.
-
Lexicon Development : The panel, guided by a facilitator, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms. This list is then refined to a final set of non-overlapping attributes (e.g., "fruity," "apple," "pineapple," "sweet," "green").
-
Sample Evaluation : Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., water or mineral oil). Panelists evaluate the samples in individual sensory booths under controlled conditions. They rate the intensity of each sensory attribute on a continuous scale (e.g., a 15-cm line scale anchored with "low" and "high").
-
Data Analysis : The intensity ratings from the panelists are collected and statistically analyzed. Techniques such as Analysis of Variance (ANOVA) are used to determine significant differences in the intensity of attributes between the samples.
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is an analytical technique that combines gas chromatography with human sensory assessment to identify the compounds responsible for specific aromas.[2]
-
Sample Preparation : The ester sample is diluted in a suitable solvent and injected into the gas chromatograph.
-
Gas Chromatography : The gas chromatograph separates the volatile compounds in the sample based on their boiling points and chemical properties. The separated compounds elute from the GC column at different times.
-
Olfactometry : The eluent from the GC column is split, with one portion going to a chemical detector (such as a mass spectrometer) and the other to a sniffing port. A trained panelist sniffs the eluent and records the time, duration, and description of any detected odors.
-
Data Correlation : The data from the chemical detector and the olfactometry analysis are correlated to identify the specific compounds responsible for the different aroma notes. The intensity of the aroma can also be quantified using methods such as Aroma Extract Dilution Analysis (AEDA), where the sample is serially diluted until no odor is detected.[3]
Synthesis of this compound and Ethyl Isovalerate
Both this compound and ethyl isovalerate are typically synthesized via Fischer esterification. This process involves the reaction of the corresponding carboxylic acid (valeric acid or isovaleric acid) with ethanol (B145695) in the presence of an acid catalyst, commonly sulfuric acid.[4]
The general chemical reaction is as follows:
-
For this compound : Valeric Acid + Ethanol ⇌ this compound + Water
-
For Ethyl Isovalerate : Isovaleric Acid + Ethanol ⇌ Ethyl Isovalerate + Water
Below is a diagram illustrating the comparative synthesis workflow for these two esters.
Caption: Comparative workflow for the synthesis of this compound and ethyl isovalerate.
Logical Relationship of Flavor Perception
The perception of the flavor of these esters is a multi-step process that begins with the volatilization of the compound and ends with the processing of the signal in the brain.
Caption: Simplified signaling pathway for the perception of ester flavor.
References
A Comparative Guide to the Synthesis of Ethyl Valerate: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Ethyl valerate (B167501), an ester prized for its pleasant green apple aroma, is a valuable compound in the food, fragrance, and pharmaceutical industries. Its synthesis can be achieved through traditional chemical methods or by leveraging the specificity of enzymatic catalysis. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications.
At a Glance: Comparing Synthesis Methods
The choice between chemical and enzymatic synthesis of ethyl valerate hinges on a trade-off between reaction speed and process sustainability. While chemical synthesis is often faster, enzymatic methods offer milder reaction conditions and a superior environmental profile.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) or solid acids | Lipases (e.g., from Thermomyces lanuginosus, Candida antarctica) |
| Reaction Temperature | High (reflux, typically 65-145°C) | Mild (typically 30-60°C)[1] |
| Reaction Time | Generally shorter (e.g., 2-4 hours) | Can be longer (e.g., 1.5-120 hours)[1] |
| Yield | High (can exceed 90%)[2] | Generally high (can reach ~92%)[1] |
| Product Purity | May require extensive purification to remove catalyst and byproducts. | Often results in higher purity, potentially simplifying downstream processing.[3] |
| Byproducts | Water, potential for side reactions at high temperatures. | Water. |
| Environmental Impact | Use of corrosive acids, high energy consumption, potential for hazardous waste.[4] | Milder conditions, biodegradable catalyst, reduced energy consumption, and less hazardous waste.[4][5] |
| Catalyst Reusability | Homogeneous catalysts are difficult to recover and reuse. | Immobilized enzymes can be recovered and reused for multiple cycles.[1] |
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized workflows for the chemical and enzymatic synthesis of this compound.
Experimental Protocols
Below are detailed methodologies for both chemical and enzymatic synthesis routes, providing a practical basis for laboratory application.
Chemical Synthesis: Fischer Esterification
This protocol is a generalized procedure for the acid-catalyzed esterification of valeric acid with ethanol.
Materials:
-
Valeric acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine valeric acid and an excess of absolute ethanol.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Carefully neutralize the excess acid by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate and filter.
-
Remove the excess ethanol and extraction solvent under reduced pressure.
-
Purify the crude this compound by distillation to obtain the final product.
Enzymatic Synthesis: Lipase-Catalyzed Esterification
This protocol is based on the use of an immobilized lipase in a solvent medium.
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized lipase (e.g., Thermomyces lanuginosus lipase immobilized on polyhydroxybutyrate)[1]
-
Screw-capped flasks
-
Shaking incubator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a screw-capped flask, dissolve valeric acid and ethanol in heptane. The molar ratio of the reactants can be optimized, with studies showing high conversion at a 1:1 molar ratio.[1]
-
Add the immobilized lipase to the reaction mixture. The amount of biocatalyst is a critical parameter to optimize, with effective concentrations reported around 18% (m/v).[1]
-
Incubate the flask in a shaking incubator at a controlled temperature (e.g., 30.5°C) and agitation speed (e.g., 234 rpm) for a specified duration (e.g., 105 minutes for ~92% conversion).[1]
-
Monitor the reaction progress by taking aliquots and analyzing them using gas chromatography (GC) or titration of the remaining acid.[6]
-
Upon completion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed and stored for reuse.[1]
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound. Further purification by distillation may be performed if necessary, though enzymatic synthesis often yields a product of high purity.[3]
Concluding Remarks
The selection of a synthesis method for this compound should be guided by the specific requirements of the application. Chemical synthesis via Fischer esterification offers a rapid and high-yielding route, but at the cost of harsh reaction conditions and a greater environmental burden.[4] In contrast, enzymatic synthesis provides a more sustainable and "green" alternative, operating under mild conditions to produce a high-purity product with the added benefit of catalyst reusability.[1][5] For applications in the food, beverage, and pharmaceutical industries where product purity and a "natural" label are paramount, the enzymatic route presents a compelling advantage. As the demand for sustainable chemical processes grows, the enzymatic synthesis of esters like this compound is poised to become an increasingly important industrial practice.
References
- 1. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. vito.be [vito.be]
- 5. researchgate.net [researchgate.net]
- 6. aidic.it [aidic.it]
Performance of ethyl valerate as a biofuel compared to other esters
An objective analysis of ethyl valerate's performance attributes in comparison to other common ester-based biofuels, supported by experimental data for researchers, scientists, and drug development professionals.
Ethyl valerate (B167501), a fatty acid ethyl ester (FAEE), is emerging as a promising next-generation biofuel. Its properties suggest it could be a viable alternative or blending component with conventional diesel and other biodiesels. This guide provides a comprehensive comparison of this compound's performance characteristics against other common methyl and ethyl esters used as biofuels, supported by experimental data from various studies.
Quantitative Performance Data
The performance of a biofuel is determined by several key physicochemical properties that influence its combustion behavior and overall efficiency in a compression-ignition engine. The following tables summarize the critical performance indicators for this compound and other representative biodiesel esters.
Table 1: Comparison of Key Fuel Properties of this compound and Other Biodiesel Esters
| Fuel Component | Cetane Number | Kinematic Viscosity (at 40°C, mm²/s) | Density (at 15°C, kg/m ³) | Higher Heating Value (MJ/kg) |
| This compound | ~38 | 1.14 | 875 | 35.6 |
| Methyl Oleate | 56-59[1] | 4.5 | 874 | ~39.8 |
| Methyl Stearate | >74 | 5.85 | 864 | ~40.1 |
| Ethyl Oleate | ~55 | 5.9 | 871 | ~39.9 |
| Ethyl Stearate | ~76 | 7.1 | 866 | ~40.2 |
| Conventional Diesel | 40-55 | 1.9-4.1 | 820-860 | ~45.5 |
| ASTM D6751 (B100) | >47[2] | 1.9-6.0 | Report | Report |
Table 2: Combustion Characteristics
| Fuel | Ignition Delay | Heat Release Rate | Engine-Out Emissions |
| This compound | Longer than diesel | Lower peak than diesel | Lower NOx, HC, and CO compared to some biodiesels |
| Methyl/Ethyl Esters | Generally shorter than diesel | Higher peak than diesel | Generally lower PM, HC, CO; NOx can increase[3] |
Experimental Protocols
The data presented in this guide are based on standardized experimental methodologies established by ASTM International. These protocols ensure the accuracy and reproducibility of the results.
1. Cetane Number Determination (ASTM D613):
The cetane number, a critical measure of a fuel's ignition quality, is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio[4][5][6][7]. The procedure involves comparing the ignition delay of the test fuel with that of reference fuels (blends of n-cetane with a cetane number of 100 and heptamethylnonane with a cetane number of 15)[4]. The compression ratio is adjusted until the test fuel exhibits the same ignition delay as a specific blend of the reference fuels, thereby determining its cetane number[4].
2. Kinematic Viscosity Measurement (ASTM D445):
Kinematic viscosity, which affects fuel atomization, is measured using a calibrated glass capillary viscometer[8][9][10][11][12]. A fixed volume of the fuel is allowed to flow under gravity through the capillary at a precisely controlled temperature (typically 40°C for biodiesel)[9][10]. The time taken for the fuel to flow between two marked points is measured, and the kinematic viscosity is calculated by multiplying this time by the viscometer's calibration constant[8][9].
3. Density Determination (ASTM D1298):
The density of the biofuel is determined using the hydrometer method[13][14][15][16][17]. A hydrometer is gently placed in a sample of the fuel that has been brought to a specific temperature[13][14]. Once the hydrometer settles, the reading on the graduated stem is taken at the surface of the liquid[14]. This observed reading is then corrected to the standard reference temperature of 15°C using standard petroleum measurement tables[13].
4. Higher Heating Value (Calorific Value) Determination (ASTM D240):
The higher heating value, or the energy content of the fuel, is determined using a bomb calorimeter[18][19][20][21][22]. A known mass of the fuel is combusted in a constant-volume container (the "bomb") filled with high-pressure oxygen[18][20]. The bomb is submerged in a known quantity of water, and the heat released during combustion is absorbed by the water, causing a temperature rise. The calorific value is calculated from this temperature change[18].
Performance Comparison and Analysis
Ignition Quality: this compound exhibits a lower cetane number compared to long-chain methyl and ethyl esters derived from vegetable oils and animal fats. This suggests a longer ignition delay, which could impact cold-start performance and combustion efficiency in unmodified diesel engines. However, its cetane number is within the range of some conventional diesel fuels.
Viscosity and Flow Properties: With a significantly lower kinematic viscosity than other common biodiesels, this compound offers potential advantages in terms of fuel atomization and cold-flow properties. Lower viscosity can lead to smaller fuel droplet sizes upon injection, promoting more complete combustion and potentially reducing particulate matter emissions.
Energy Content: The higher heating value of this compound is lower than that of other biodiesel esters and conventional diesel. This is primarily due to its higher oxygen content. A lower energy content translates to a higher specific fuel consumption to achieve the same power output.
Combustion and Emissions: Studies on the combustion of this compound indicate a lower peak heat release rate compared to diesel, which can contribute to lower in-cylinder temperatures and consequently, lower NOx emissions. The inherent oxygen content in this compound can also promote more complete combustion, leading to reductions in hydrocarbon (HC) and carbon monoxide (CO) emissions.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of biofuel performance evaluation, the following diagrams are provided.
Caption: Workflow for the comparative performance evaluation of biofuels.
Caption: Relationship between fuel properties, combustion, and engine performance.
Conclusion
This compound presents a unique profile as a biofuel candidate. Its lower viscosity is a significant advantage for fuel injection and cold-weather performance. However, its lower cetane number and energy density compared to other common biodiesel esters are drawbacks that may require engine modifications or the use of cetane-improving additives for optimal performance. Further research into engine performance and emissions with this compound and its blends is warranted to fully elucidate its potential as a sustainable transportation fuel.
References
- 1. benchchem.com [benchchem.com]
- 2. 8.4 Biodiesel Properties and Specifications | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
- 3. Biodiesel—Mono Alkyl Esters [dieselnet.com]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. ASTM D613 - eralytics [eralytics.com]
- 6. matestlabs.com [matestlabs.com]
- 7. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 8. scribd.com [scribd.com]
- 9. ASTM D445 - eralytics [eralytics.com]
- 10. tamson-instruments.com [tamson-instruments.com]
- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. store.astm.org [store.astm.org]
- 13. Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method (ASTM D 1298) [pachemtech.eu]
- 14. petrolube.com [petrolube.com]
- 15. store.astm.org [store.astm.org]
- 16. store.astm.org [store.astm.org]
- 17. scribd.com [scribd.com]
- 18. matec-conferences.org [matec-conferences.org]
- 19. Objective 3: Traceable determination of the calorific value of solid biofuels by measurement of the ash content [biofmet.eu]
- 20. Net Calorific Value and Emission Factor Testing for Fuels [intertek.com]
- 21. ASTM D240 (2009) Standard Test Method for Heat of Combustion of Liquid Hydrocarbon Fuels by Bomb Calorimeter. ASTM International, West Conshohocken. - References - Scientific Research Publishing [scirp.org]
- 22. intertekinform.com [intertekinform.com]
Navigating Analytical Assays: A Guide to the Cross-reactivity of Ethyl Valerate
For researchers, scientists, and drug development professionals, understanding the specificity of analytical assays is paramount. This guide provides a comprehensive overview of the potential cross-reactivity of ethyl valerate (B167501) in common analytical techniques, offering insights into structurally similar compounds that may interfere with its detection and quantification. While specific quantitative cross-reactivity data for ethyl valerate is not extensively available in published literature, this guide furnishes the necessary experimental frameworks to empower researchers to conduct their own validation studies.
This compound, also known as ethyl pentanoate, is a fatty acid ethyl ester with a characteristic fruity aroma, leading to its use as a flavor and fragrance agent. Its presence in various matrices, from food products to biological samples, necessitates reliable analytical methods for its detection. However, the accuracy of these methods can be compromised by the presence of other structurally related compounds, leading to false-positive or inaccurate results.
Potential for Cross-Reactivity in Analytical Assays
Cross-reactivity occurs when an analytical method detects compounds other than the target analyte. This is a significant concern in both chromatography-based methods and immunoassays.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS analysis, cross-reactivity, more accurately termed as interference or co-elution, can occur when compounds with similar chemical properties and retention times are not adequately separated by the gas chromatograph. If these interfering compounds also produce similar mass fragments to this compound upon ionization, they can lead to misidentification or inaccurate quantification. The primary candidates for interference in the GC-MS analysis of this compound are other short-chain fatty acid esters due to their similar volatility and mass spectral fragmentation patterns.
Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity in this context happens when the antibody binds to molecules that are structurally similar to the target analyte. While specific immunoassays for the detection of this compound are not commonplace, a custom-developed assay would need to be rigorously tested for cross-reactivity against other esters to ensure its specificity.
Compounds with High Potential for Cross-Reactivity
Based on structural similarity, the following compounds pose the highest risk of cross-reactivity in analytical assays for this compound. Researchers should prioritize these compounds during method validation.
| Compound Name | Chemical Structure | Rationale for Potential Cross-Reactivity |
| Mthis compound | CH₃(CH₂)₃COOCH₃ | Same valerate backbone, differing only by the shorter methyl ester group. Likely to have similar chromatographic behavior and mass spectral fragmentation. |
| Propyl Valerate | CH₃(CH₂)₃COOCH₂CH₂CH₃ | Same valerate backbone with a slightly larger ester group. High potential for co-elution and similar mass spectrum. |
| Butyl Valerate | CH₃(CH₂)₃COOCH₂(CH₂)₂CH₃ | Same valerate backbone with a larger ester group. Potential for overlapping chromatographic peaks. |
| Ethyl Butyrate | CH₃(CH₂)₂COOCH₂CH₃ | Same ethyl ester group with a shorter fatty acid chain. May have close retention times and similar fragmentation patterns. |
| Ethyl Hexanoate | CH₃(CH₂)₄COOCH₂CH₃ | Same ethyl ester group with a longer fatty acid chain. Potential for chromatographic interference. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the accuracy and reliability of analytical data, it is crucial to perform validation studies to assess the cross-reactivity of the chosen method. Below are detailed protocols for evaluating cross-reactivity in GC-MS and a general competitive immunoassay.
Gas Chromatography-Mass Spectrometry (GC-MS) Specificity Testing
Objective: To determine if structurally similar compounds interfere with the detection and quantification of this compound using GC-MS.
Materials:
-
This compound standard
-
Standards of potentially cross-reactive compounds (see table above)
-
Appropriate solvent (e.g., hexane, dichloromethane)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
GC column suitable for volatile compound analysis (e.g., DB-5ms)
Procedure:
-
Preparation of Standards: Prepare individual standard solutions of this compound and each potential interfering compound at a known concentration (e.g., 100 µg/mL). Prepare a mixed standard solution containing this compound and all potential interferents at the same concentration.
-
Instrumental Analysis:
-
Inject the individual standard of this compound to determine its retention time and mass spectrum.
-
Inject the individual standards of each potential interfering compound to determine their respective retention times and mass spectra.
-
Inject the mixed standard solution.
-
-
Data Analysis:
-
Compare the retention times of all compounds. Significant overlap in retention times indicates potential for interference.
-
Examine the mass spectra of the co-eluting compounds. If the mass spectra are very similar, selective ion monitoring (SIM) or tandem mass spectrometry (MS/MS) may be necessary to differentiate the compounds.
-
Quantify the this compound peak in the mixed standard and compare it to the concentration in the individual standard. A significant difference may indicate co-elution and interference.
-
Competitive Immunoassay Cross-Reactivity Testing
Objective: To determine the percentage of cross-reactivity of structurally similar compounds in a competitive immunoassay for this compound.
Materials:
-
This compound standard
-
Standards of potentially cross-reactive compounds
-
Antibody specific to this compound
-
This compound-enzyme conjugate (or other labeled this compound)
-
Microtiter plates coated with a capture antibody
-
Substrate solution
-
Stop solution
-
Buffer solutions
-
Microplate reader
Procedure:
-
Standard Curve Generation: Prepare a series of dilutions of the this compound standard to generate a standard curve.
-
Cross-Reactivity Testing:
-
For each potentially cross-reactive compound, prepare a series of dilutions.
-
Perform the competitive immunoassay with both the this compound standards and the dilutions of the potentially cross-reactive compounds.
-
-
Data Analysis:
-
Calculate the concentration of this compound that causes 50% inhibition of the maximum signal (IC50) from the standard curve.
-
For each potentially cross-reactive compound, determine the concentration that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
-
Visualizing Workflows and Pathways
To further clarify the processes involved in assessing cross-reactivity and the metabolic fate of this compound, the following diagrams are provided.
A Comparative Guide to Purity Assessment of Synthesized Ethyl Valerate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized ethyl valerate (B167501). The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and research compounds. Here, we compare the performance of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the quantitative purity assessment of ethyl valerate, supported by experimental protocols and comparative data.
Introduction to this compound and the Importance of Purity
This compound, the ethyl ester of valeric acid, is a key intermediate and flavoring agent in the pharmaceutical and food industries. Its synthesis, typically through Fischer esterification of valeric acid and ethanol, can result in various impurities. These may include unreacted starting materials, residual solvents, byproducts from side reactions, and degradation products. Accurate and precise quantification of these impurities is essential to meet regulatory standards and ensure product consistency.
The primary analytical techniques for assessing the purity of volatile esters like this compound are Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile impurities or when derivatization is feasible.
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the expected impurities, required sensitivity, sample throughput, and available instrumentation. Below is a comparative summary of GC-FID, qNMR, and HPLC for the purity assessment of this compound.
| Parameter | Gas Chromatography (GC-FID) | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei. | Separation based on polarity and interaction with a stationary phase. |
| Typical Purity Range | 98.0% - >99.9% | 95.0% - 99.9% | 98.0% - >99.9% |
| Limit of Detection (LOD) | Low (ppm level) for volatile impurities. | Higher (typically >0.1%) compared to GC and HPLC. | Low to moderate (ppm to ppb level), dependent on the chromophore of the analyte. |
| Limit of Quantitation (LOQ) | Low (ppm level). | Higher (typically >0.5%) compared to GC and HPLC. | Low to moderate (ppm level). |
| Precision | High, with RSDs typically <1%. | High, with RSDs typically <1%. | High, with RSDs typically <1%. |
| Accuracy | High, dependent on the purity of the reference standard. | High, as it can be a primary ratio method not requiring a specific reference standard of the analyte. | High, dependent on the purity of the reference standard. |
| Sample Throughput | High, with typical run times of 10-30 minutes. | Moderate, with longer acquisition times for high precision. | High, with typical run times of 15-45 minutes. |
| Key Advantages | Excellent for separating volatile impurities. High sensitivity.[1][2] | Provides structural information, allowing for impurity identification. Does not require a reference standard for the analyte.[3][4] | Suitable for a wide range of compounds, including non-volatile impurities.[5][6][7] |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds.[8] | Lower sensitivity compared to chromatographic methods. Potential for signal overlap.[9][10] | This compound lacks a strong chromophore, requiring low UV wavelength detection or derivatization. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is ideal for separating and quantifying volatile impurities in synthesized this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as acetone (B3395972) or ethyl acetate.
-
Prepare a reference standard solution of this compound of known purity in the same manner.
-
-
GC-FID Conditions:
-
Column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent.[2]
-
Inlet: Split mode (e.g., 50:1), 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Detector: FID at 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity using the area percent method, assuming all components have a similar response factor. For higher accuracy, determine the relative response factors of known impurities.
-
Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Quantitative ¹H NMR Spectroscopy (qNMR)
qNMR is a powerful primary method for purity determination that does not require a specific reference standard of the analyte.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount (e.g., 5-10 mg) of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃ or DMSO-d₆) and dissolve the sample and standard completely.
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., the triplet of the methyl group in the ethyl chain) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity_std = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC)
While less common for a volatile ester like this compound due to its lack of a strong UV chromophore, HPLC can be used, especially for analyzing non-volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Prepare a reference standard solution of this compound of known purity in the same manner.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at a low wavelength (e.g., 205-210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the purity using the area percent method. As with GC, for higher accuracy, determine the relative response factors of known impurities.
-
Percent Purity = (Area of this compound Peak / Total Area of All Peaks) x 100.
-
Visualizations
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of synthesized this compound.
Decision Tree for Method Selection
Caption: Decision tree for selecting an analytical method for this compound purity.
Conclusion
The purity assessment of synthesized this compound can be effectively performed using GC-FID, qNMR, and HPLC-UV.
-
GC-FID is the most common and highly sensitive method for analyzing volatile impurities, making it a cornerstone for quality control.
-
qNMR offers the distinct advantage of being a primary analytical method that provides absolute quantification without the need for a specific this compound reference standard, along with valuable structural information for impurity identification.
-
HPLC-UV serves as a complementary technique, particularly useful for the analysis of non-volatile or thermally sensitive impurities that are not amenable to GC analysis.
For comprehensive characterization and quality assurance, a combination of these orthogonal techniques is often recommended. For instance, GC or HPLC can be used for routine purity checks and impurity profiling, while qNMR can be employed for the certification of reference standards and for definitive purity assignments. The choice of methodology should be guided by the specific requirements of the analysis, the nature of potential impurities, and the intended application of the synthesized this compound.
References
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy | Purity-IQ [purity-iq.com]
- 5. Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pure.sruc.ac.uk [pure.sruc.ac.uk]
A Comparative Guide to Inter-laboratory Validation of Ethyl Valerate Analysis
This guide provides a comprehensive overview of the inter-laboratory validation of analytical methods for the quantification of ethyl valerate (B167501), a key flavor compound in many alcoholic beverages. Ensuring consistency and accuracy across different laboratories is paramount for quality control and regulatory compliance in the food and beverage industry. This document presents a model for comparing laboratory performance, outlines a detailed experimental protocol for ethyl valerate analysis, and visualizes the validation workflow.
Data Presentation: A Model for Inter-laboratory Comparison
Effective inter-laboratory validation relies on the comparison of key performance metrics. The following tables present a model for summarizing quantitative data from a hypothetical proficiency test involving ten laboratories analyzing a standardized wine sample fortified with this compound. This data, while illustrative, is based on typical performance characteristics observed in collaborative studies of similar volatile esters in alcoholic beverages.
Table 1: Reported Concentrations and Z-Scores for this compound in a Fortified Wine Sample
| Laboratory | Reported Concentration (mg/L) | Assigned Value (mg/L) | Standard Deviation for Proficiency Assessment (mg/L) | Z-Score | Performance |
| Lab 1 | 1.55 | 1.50 | 0.15 | 0.33 | Satisfactory |
| Lab 2 | 1.48 | 1.50 | 0.15 | -0.13 | Satisfactory |
| Lab 3 | 1.62 | 1.50 | 0.15 | 0.80 | Satisfactory |
| Lab 4 | 1.32 | 1.50 | 0.15 | -1.20 | Satisfactory |
| Lab 5 | 1.75 | 1.50 | 0.15 | 1.67 | Satisfactory |
| Lab 6 | 1.25 | 1.50 | 0.15 | -1.67 | Satisfactory |
| Lab 7 | 1.85 | 1.50 | 0.15 | 2.33 | Questionable |
| Lab 8 | 1.45 | 1.50 | 0.15 | -0.33 | Satisfactory |
| Lab 9 | 1.10 | 1.50 | 0.15 | -2.67 | Unsatisfactory |
| Lab 10 | 1.58 | 1.50 | 0.15 | 0.53 | Satisfactory |
Z-scores are calculated as: (Reported Value - Assigned Value) / Standard Deviation for Proficiency Assessment. A |Z-score| ≤ 2 is considered satisfactory, 2 < |Z-score| < 3 is questionable, and |Z-score| ≥ 3 is unsatisfactory.
Table 2: Method Performance Characteristics from Individual Laboratory Validations
| Laboratory | Method | Linearity (R²) | LOD (mg/L) | LOQ (mg/L) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Lab 1 | GC-FID | 0.9995 | 0.05 | 0.15 | 3.5 | 6.8 |
| Lab 2 | GC-MS | 0.9998 | 0.02 | 0.06 | 2.8 | 5.5 |
| Lab 3 | GC-FID | 0.9991 | 0.06 | 0.18 | 4.1 | 7.2 |
| Lab 4 | HS-SPME-GC-MS | 0.9996 | 0.01 | 0.03 | 3.2 | 6.1 |
| Lab 5 | GC-FID | 0.9989 | 0.07 | 0.21 | 4.5 | 8.0 |
| Lab 6 | GC-MS | 0.9994 | 0.03 | 0.09 | 3.0 | 5.9 |
| Lab 7 | GC-FID | 0.9975 | 0.10 | 0.30 | 5.2 | 9.5 |
| Lab 8 | HS-SPME-GC-MS | 0.9997 | 0.01 | 0.04 | 2.9 | 5.8 |
| Lab 9 | GC-FID | 0.9968 | 0.12 | 0.36 | 6.1 | 11.2 |
| Lab 10 | GC-MS | 0.9992 | 0.04 | 0.12 | 3.8 | 7.0 |
LOD: Limit of Detection, LOQ: Limit of Quantitation, RSDr: Relative Standard Deviation for repeatability, RSDR: Relative Standard Deviation for reproducibility.
Experimental Protocols
The following is a detailed methodology for the analysis of this compound in wine, representing a common approach used in the industry.
1. Scope
This method is applicable for the quantitative determination of this compound in wine and other alcoholic beverages using Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).
2. Principle
This compound and an internal standard are extracted from the sample matrix using liquid-liquid extraction or headspace solid-phase microextraction (HS-SPME). The extracted volatile compounds are then separated and quantified by gas chromatography.
3. Reagents and Materials
-
This compound (purity ≥ 99%)
-
Internal Standard (e.g., ethyl heptanoate (B1214049) or 3-octanol, purity ≥ 99%)
-
Ethanol (B145695) (absolute, analytical grade)
-
Deionized Water
-
Sodium Chloride (analytical grade, for salting out in HS-SPME)
-
Dichloromethane (HPLC grade, for liquid-liquid extraction)
-
Anhydrous Sodium Sulfate
-
SPME fibers (e.g., DVB/CAR/PDMS)
4. Instrumentation
-
Gas Chromatograph with FID or MS detector
-
Capillary Column: e.g., DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Autosampler (for liquid injection or SPME)
-
Vials, syringes, and other standard laboratory glassware
5. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 5 mL of the wine sample into a 15 mL screw-cap tube.
-
Add 50 µL of the internal standard solution (e.g., 100 mg/L ethyl heptanoate in ethanol).
-
Add 1 mL of dichloromethane.
-
Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Transfer the organic (bottom) layer to a clean vial containing a small amount of anhydrous sodium sulfate.
-
Inject 1 µL of the dried extract into the GC.
6. GC-FID/MS Operating Conditions
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes
-
-
FID Temperature: 250 °C
-
MS Transfer Line Temperature: 230 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
MS Scan Range: m/z 35-350
7. Calibration and Quantification
Prepare a series of calibration standards in a model wine solution (12% ethanol in water) with this compound concentrations ranging from 0.1 to 5.0 mg/L. Add the internal standard to each calibration level at a constant concentration. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
Workflow and Logical Relationships
The following diagrams illustrate the key workflows in an inter-laboratory validation study for this compound analysis.
Caption: Workflow of an Inter-laboratory Validation Study.
Caption: Experimental Workflow for this compound Analysis.
A Comparative Analysis of Ethyl Valerate Production: A Guide for Researchers
A comprehensive review of enzymatic, chemical, and microbial synthesis routes for ethyl valerate (B167501), a key fragrance and biofuel component, reveals distinct advantages and challenges associated with each production method. This guide provides a comparative analysis of these methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.
Ethyl valerate, known for its pleasant fruity aroma, is a valuable ester with applications in the food, cosmetic, and pharmaceutical industries. Its potential as a biofuel additive has further intensified research into efficient and sustainable production methods. This guide explores the production of this compound from various feedstocks, including simple alcohols and acids, triglycerides, and renewable biomass, through enzymatic catalysis, chemical synthesis, and microbial fermentation.
Quantitative Comparison of Production Methods
The efficiency of this compound production is highly dependent on the chosen feedstock and synthesis route. The following tables summarize key quantitative data from various experimental studies, providing a clear comparison of reaction conditions, yields, and catalyst performance.
| Enzymatic Synthesis | Feedstock | Catalyst (Lipase) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Esterification | Valeric Acid & Ethanol (B145695) | Immobilized Burkholderia cepacia | 120 h | 37 | ~90 | [1] |
| Esterification | Valeric Acid & Ethanol | Immobilized Thermomyces lanuginosus | 105 min | 30.5 | ~92 | [2][3] |
| Esterification | Valeric Acid & Ethanol | Soluble Thermomyces lanuginosus | 120 min | 30.5 | 82 | [2][3] |
| Chemical Synthesis | Feedstock | Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Esterification | Valeric Acid & Ethanol | Proline bisulfate (ProHSO4) | 7 h | 80 | >99.9 | [4] |
| From Biomass | γ-Valerolactone & Ethanol | Promoter-modified Ni/ZSM-5 | 50 h | Not Specified | High |
| Microbial Fermentation | Microorganism | Feedstock | Key Engineering Strategy | Product Titer | Reference |
| Fatty Acid Ethyl Esters | Saccharomyces cerevisiae | Sugars | Chromosomal integration of wax ester synthase and overexpression of related metabolic pathway genes. | 4.1-fold improvement over baseline | [5][6][7] |
| Valeric Acid (precursor) | Propionibacterium acidipropionici & mixed culture | Crude Glycerol (B35011) | Two-stage fermentation (propionic acid production followed by chain elongation). | 5.3 ± 0.69 g/L | [8] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the replication and advancement of research. This section provides methodologies for key experiments in this compound production.
Enzymatic Synthesis via Esterification
Objective: To synthesize this compound from valeric acid and ethanol using an immobilized lipase (B570770).
Protocol:
-
Enzyme Immobilization: A crude lipase extract from Burkholderia cepacia is lyophilized and immobilized in a sodium alginate solution. The resulting microcapsules are dried to maintain enzyme activity.[1]
-
Esterification Reaction: The esterification is conducted in 50 mL screw-capped flasks.
-
Valeric acid and ethanol are added to the flasks at a desired molar ratio (e.g., 0.5 M).[1]
-
Heptane is used as the solvent to maintain the stability of the immobilized enzyme.[1]
-
The immobilized lipase (e.g., 20% w/v) is added to the substrate mixture.[1]
-
The reaction is carried out in a shaken incubator at 150 rpm and 37°C for a specified duration (e.g., up to 120 hours).[1]
-
Analysis: Aliquots are taken at regular intervals and titrated with a standardized solution of potassium hydroxide (B78521) (KOH) using phenolphthalein (B1677637) as an indicator to determine the consumption of valeric acid and calculate the yield of this compound.[1]
Chemical Synthesis from Valeric Acid and Ethanol
Objective: To produce this compound through acid-catalyzed esterification.
Protocol:
-
Reaction Setup: In a round-bottom flask, appropriate amounts of valeric acid, ethanol, and a Brønsted acidic amino acid ionic liquid catalyst (e.g., Proline bisulfate) are combined.[4]
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 7 hours.[4]
-
Product Analysis: The final product is analyzed using gas chromatography (GC) to determine the conversion of valeric acid and the selectivity towards this compound.[4]
Microbial Production of Fatty Acid Ethyl Esters (FAEEs)
Objective: To engineer Saccharomyces cerevisiae for enhanced production of FAEEs, including this compound.
Protocol:
-
Strain Engineering:
-
A wax ester synthase gene (ws2) is stably integrated into the chromosomes of S. cerevisiae.[5][6][7]
-
Genes involved in the acetyl-CoA and fatty acid metabolism pathways, such as alcohol dehydrogenase (ADH2), acetaldehyde (B116499) dehydrogenase (ALD6), acetyl-CoA synthetase (acs SE (L641P)), acetyl-CoA carboxylase (ACC1 (S1157A,S659A)), and acyl-CoA binding protein (ACB1), are overexpressed.[5][6][7]
-
Genes related to storage lipid formation (are1Δ, are2Δ, dga1Δ, lro1Δ) and β-oxidation (pox1Δ) are deleted to channel more precursors towards FAEE synthesis.[5][7]
-
-
Fermentation:
-
The engineered yeast strain is cultivated in a suitable fermentation medium containing a carbon source (e.g., glucose).
-
Fermentation parameters such as temperature and pH are optimized for FAEE production.
-
-
Product Analysis: The produced FAEEs are extracted from the fermentation broth and analyzed by gas chromatography-mass spectrometry (GC-MS).
Production Pathways and Experimental Workflows
Visualizing the complex biological and chemical processes involved in this compound production is essential for a clear understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.
Production from Lignocellulosic Biomass
The utilization of renewable lignocellulosic biomass, such as wheat straw, as a feedstock for this compound production represents a significant step towards a sustainable bio-economy. This process typically involves two main stages:
-
Hydrolysis: The complex carbohydrates (cellulose and hemicellulose) in the biomass are broken down into simpler sugars. This can be achieved through methods like dilute acid hydrolysis or enzymatic hydrolysis. For instance, wheat straw can be pretreated and then saccharified using cellulase (B1617823) enzymes.[9]
-
Conversion: The resulting sugar-rich hydrolysate is then converted to this compound through either microbial fermentation or chemo-catalytic routes.
-
Fermentation: Genetically engineered microorganisms can be used to ferment the sugars into ethanol and precursor acids, which are then converted to this compound. The simultaneous saccharification and fermentation (SSF) process, where enzymatic hydrolysis and fermentation occur in the same vessel, has been shown to be effective for producing ethanol from wheat straw.[9]
-
Chemo-catalytic Conversion: The sugars can be catalytically converted to platform molecules like levulinic acid or γ-valerolactone (GVL), which can then be further processed into this compound.
-
Downstream Processing and Purification
The recovery and purification of this compound from the reaction or fermentation mixture is a critical step that significantly impacts the overall process economics. The choice of downstream processing techniques depends on the production method and the desired purity of the final product.
-
For Enzymatic and Chemical Synthesis: The product is typically recovered from the organic solvent through distillation. Further purification can be achieved using chromatographic techniques.
-
For Microbial Fermentation: The downstream processing is more complex and involves several stages:
-
Solid-Liquid Separation: The microbial cells and other solid components are removed from the fermentation broth by methods such as centrifugation or filtration.
-
Product Isolation: this compound, being a volatile compound, can be recovered from the clarified broth using techniques like distillation, gas stripping, or liquid-liquid extraction.[10]
-
Purification: The crude this compound is then purified to the desired level using methods like fractional distillation.
-
Polishing: Final polishing steps may be required to remove any remaining impurities and achieve high-purity this compound for specific applications.
-
Conclusion
The production of this compound can be achieved through various pathways, each with its own set of advantages and disadvantages. Enzymatic synthesis offers high selectivity and mild reaction conditions, making it an attractive "green" alternative.[3] Chemical synthesis, particularly with efficient catalysts, can achieve very high yields in shorter reaction times. Microbial fermentation, especially when coupled with metabolic engineering and the use of renewable feedstocks like lignocellulosic biomass, holds great promise for sustainable and cost-effective production in the long term.
The selection of the optimal production strategy will depend on factors such as the desired scale of production, the availability and cost of feedstocks, the required purity of the final product, and environmental considerations. The data and protocols presented in this guide provide a solid foundation for researchers to make informed decisions and to further innovate in the field of this compound synthesis.
References
- 1. aidic.it [aidic.it]
- 2. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Metabolic pathway engineering for fatty acid ethyl ester production in Saccharomyces cerevisiae using stable chromosomal integration | Semantic Scholar [semanticscholar.org]
- 8. Fruity flavors from waste: A novel process to upgrade crude glycerol to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The enzymatic hydrolysis and fermentation of pretreated wheat straw to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repository.tudelft.nl [repository.tudelft.nl]
A Comparative Sensory Panel Evaluation of Ethyl Valerate in Food Products
For Researchers, Scientists, and Drug Development Professionals
In the realm of flavor science and product development, the selection of appropriate flavoring agents is paramount to consumer acceptance and product success. Ethyl valerate (B167501), an ester known for its characteristic fruity and sweet aroma, is a widely utilized compound in the food industry. This guide provides an objective comparison of the sensory performance of ethyl valerate against other common fruity esters, supported by quantitative data from sensory panel evaluations and detailed experimental protocols.
Comparative Sensory Performance of Fruity Esters
The perceived aroma and flavor of a volatile compound are determined by its chemical structure and its interaction with olfactory receptors. To quantify these perceptions, sensory panels are employed to evaluate various attributes. The following tables summarize key quantitative data for this compound and a selection of other commercially relevant fruity esters.
Table 1: Odor Detection Thresholds of Selected Fruity Esters
Odor detection threshold is a fundamental measure of an odorant's potency, representing the minimum concentration at which the compound can be detected by a certain percentage of a sensory panel. A lower threshold indicates a more potent aroma.
| Ester | Chemical Formula | Molecular Weight ( g/mol ) | Odor Detection Threshold (in water, ppb) | Predominant Aroma Characteristics |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 5,000 | Ethereal, Solvent-like, Fruity |
| Ethyl Butyrate | C₆H₁₂O₂ | 116.16 | 1 | Fruity, Pineapple, Sweet |
| This compound | C₇H₁₄O₂ | 130.18 | 1.5 | Fruity, Apple, Sweet, Pineapple |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21 | 1 | Fruity, Waxy, Green Apple |
| Isoamyl Acetate | C₇H₁₄O₂ | 130.18 | 2 | Banana, Pear, Sweet |
| Ethyl Heptanoate | C₉H₁₈O₂ | 158.24 | 2.2 | Fruity, Grape, Winy |
Data compiled from various sources.
Table 2: Quantitative Descriptive Analysis (QDA) of Fruity Esters in a Model Beverage
Quantitative Descriptive Analysis (QDA) is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[1] The following fictional data represents a typical output from a QDA panel evaluating several fruity esters in a sweetened carbonated beverage, with intensities rated on a 15-point scale (0 = not perceived, 15 = very strong).
| Sensory Attribute | Ethyl Acetate | Ethyl Butyrate | This compound | Isoamyl Acetate |
| Fruity | 8.2 | 12.5 | 11.8 | 10.5 |
| Sweet | 6.5 | 9.8 | 9.2 | 8.9 |
| Green/Unripe | 4.1 | 1.5 | 2.8 | 1.2 |
| Solvent-like | 5.5 | 0.8 | 1.2 | 0.5 |
| Overall Aroma Impact | 7.9 | 11.7 | 10.9 | 9.7 |
Experimental Protocols
Detailed and standardized methodologies are critical for obtaining reliable and reproducible sensory data. The following are protocols for two key sensory evaluation methods.
Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the key sensory attributes of a food product.
1. Panelist Selection and Training:
- Selection: Recruit 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and commitment to the training and evaluation schedule.[2]
- Training: Conduct a series of training sessions (typically 20-40 hours) to:[2]
- Develop a consensus vocabulary (lexicon) to describe the aroma, flavor, and texture attributes of the product category.
- Introduce reference standards for each attribute to anchor the panelists' perceptions.
- Train panelists to use a line scale (e.g., 15 cm) for rating the intensity of each attribute, with anchors such as "low" and "high".[3]
2. Sample Preparation and Presentation:
- Prepare samples with consistent dimensions, temperature, and serving vessels.
- Code samples with random three-digit numbers to prevent bias.[4]
- Present samples to panelists in individual sensory booths under controlled lighting and environmental conditions.
3. Evaluation Procedure:
- Panelists independently evaluate the samples and rate the intensity of each attribute on the provided line scale.[2]
- A break of at least 2 minutes is required between samples, during which panelists cleanse their palate with deionized water and unsalted crackers.[5]
4. Data Analysis:
- Convert the markings on the line scales to numerical data.
- Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.[6]
- Principal Component Analysis (PCA) can be used to visualize the relationships between the products and their sensory attributes.[7]
Triangle Test
Objective: To determine if a perceptible overall difference exists between two samples.[8]
1. Panelist Selection:
- Select a panel of at least 24-30 individuals who have been screened for their ability to discriminate between the stimuli of interest.
2. Sample Preparation and Presentation:
- Present each panelist with three coded samples, two of which are identical and one is different.[8]
- The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[4]
3. Evaluation Procedure:
- Instruct panelists to taste the samples from left to right.[8]
- Each panelist is asked to identify the "odd" or different sample.[9]
4. Data Analysis:
- The number of correct identifications is tallied.
- Statistical tables for triangle tests are used to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).
Mandatory Visualizations
Diagram 1: Experimental Workflow for Sensory Panel Evaluation
Caption: Workflow for a typical sensory panel evaluation.
Diagram 2: Chemical Properties to Sensory Perception of this compound
References
- 1. fiveable.me [fiveable.me]
- 2. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 3. Quantitative Descriptive Analysis [sensorysociety.org]
- 4. Measuring Flavor and Sensory Protocols [sensapure.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Descriptive Analysis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Triangle Test [sensorysociety.org]
- 9. flavorsum.com [flavorsum.com]
Benchmarking Ethyl Valerate Synthesis: A Comparative Guide to Industrial and Biocatalytic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthesis methodologies for ethyl valerate (B167501), a key fragrance and flavor compound also explored as a potential biofuel additive. Performance is benchmarked against the traditional industrial Fischer esterification process, with a focus on emerging biocatalytic alternatives that offer greener and more selective routes. All quantitative data is supported by cited experimental protocols.
Comparative Performance of Synthesis Methods
The following table summarizes the key performance indicators for the industrial standard method and selected alternative synthesis routes for ethyl valerate.
| Method | Catalyst | Reaction Time | Temperature (°C) | Conversion/Yield (%) | Key Advantages | Key Disadvantages |
| Industrial Standard: Fischer Esterification | Concentrated Sulfuric Acid (H₂SO₄) | 1 - 10 hours | 60 - 110 (Reflux) | Typically >90% (with water removal)[1][2][3] | Low-cost catalyst, well-established, scalable. | Harsh conditions, corrosive catalyst, formation of byproducts, difficult catalyst recovery.[2] |
| Biocatalysis: Immobilized Lipase (B570770) | Thermomyces lanuginosus Lipase (TLL) | 105 minutes | 30.5 | ~92% | Mild conditions, high selectivity, reusable catalyst, "natural" product designation.[4] | Higher initial catalyst cost, potential for enzyme deactivation. |
| Biocatalysis: Immobilized Lipase | Burkholderia cepacia Lipase | 120 hours | 37 | ~90% | Mild conditions, biodegradable catalyst.[5] | Significantly longer reaction time compared to other methods. |
| Alternative Catalysis: Ionic Liquid | Proline bisulfate (ProHSO₄) | 7 hours | 80 | >99.9% | High conversion and selectivity, recyclable catalyst.[6] | Higher catalyst cost, potential solvent toxicity. |
Experimental Workflow & Signaling Pathways
The general workflow for synthesizing and purifying this compound involves several key stages, from the initial reaction to the final analysis. The specific catalyst and conditions dictate the primary differences between the methods.
Caption: General workflow for this compound synthesis.
The core of the synthesis is the catalytic cycle. The diagram below contrasts the mechanism of traditional acid catalysis with the enzymatic approach.
Caption: Contrasting acid-catalyzed and biocatalytic pathways.
Experimental Protocols
Method 1: Industrial Standard - Fischer Esterification
This protocol is a representative procedure for the synthesis of this compound using a strong acid catalyst, a method commonly employed in industrial production.[3][7][8]
Materials:
-
Valeric acid
-
Ethanol (absolute, large excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus
Procedure:
-
To a round-bottom flask, add valeric acid and an excess of absolute ethanol (e.g., a 3:1 to 10:1 molar ratio of alcohol to acid).
-
Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-4% of the carboxylic acid weight) to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-100°C) for 1-4 hours. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the mixture sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the excess ethanol and extraction solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation to obtain the final product.
Method 2: Biocatalytic Synthesis using Immobilized Thermomyces lanuginosus Lipase (TLL)
This protocol is based on the study by Corradini et al. (2017), which demonstrates a highly efficient enzymatic synthesis.[4]
Materials:
-
Valeric acid (1 M)
-
Ethanol (1 M)
-
Heptane (B126788) (solvent)
-
Immobilized Thermomyces lanuginosus lipase (TLL) on polyhydroxybutyrate (B1163853) (PHB) particles
-
Orbital shaker
-
Screw-capped glass bottles
Procedure:
-
Prepare a 6 mL reaction mixture in a 100-mL screw-capped glass bottle containing a stoichiometric molar ratio of ethanol and valeric acid (1,000 mM each) in heptane.
-
Add the immobilized TLL biocatalyst to the mixture at a concentration of 18% (m/v).
-
Place the reaction bottle in an orbital shaker set to 234 rpm and maintain the temperature at 30.5°C.
-
Allow the reaction to proceed for 105 minutes.
-
Monitor the reaction by withdrawing aliquots periodically and titrating the remaining valeric acid with a standardized NaOH solution.
-
The biocatalyst can be recovered by simple filtration, washed with fresh solvent, and reused for subsequent batches.
-
The product, this compound, is recovered from the heptane solution after catalyst removal, typically by solvent evaporation.
Method 3: Product Analysis and Quantification (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for identifying and quantifying this compound and any potential byproducts in the final product mixture.
Instrumentation:
-
Gas chromatograph equipped with a mass spectrometer (e.g., Agilent 7890A GC with 7000 Triple Quad MS/MS).
-
Capillary column suitable for volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm).
Protocol:
-
Sample Preparation: Dilute a small aliquot of the final product in a suitable solvent (e.g., ethyl acetate or hexane) to a concentration within the calibrated range of the instrument.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 280°C.
-
Oven Program: Start at 50°C (hold for 1 min), ramp up at 40°C/min to 170°C (hold for 4 min), then ramp at 10°C/min to 310°C (hold for 10 min).
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 280°C.
-
Scan Range: m/z 45-450.
-
-
Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with a known standard and by matching with spectral libraries (e.g., NIST, WILEY). Quantify the product by integrating the peak area and comparing it against a calibration curve prepared from pure this compound standards.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aidic.it [aidic.it]
- 6. researchgate.net [researchgate.net]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Following eq. 10.17 , write an equation for the preparation of ethyl pent.. [askfilo.com]
A Comparative Guide to Immobilized Enzyme Reusability in Ethyl Valerate Production
For Researchers, Scientists, and Drug Development Professionals
The enzymatic synthesis of ethyl valerate (B167501), a key flavor and fragrance compound with a characteristic green apple aroma, offers a greener alternative to traditional chemical methods. The economic viability of this biocatalytic process hinges on the reusability of the immobilized enzyme. This guide provides an objective comparison of the performance of various immobilized lipases for ethyl valerate production, supported by experimental data from recent literature.
Performance Comparison of Immobilized Lipases
The reusability of an immobilized enzyme is a critical factor in its industrial application, directly impacting process costs. The following table summarizes the reusability of different lipases, immobilized on various supports, for the production of this compound and similar short-chain esters. The data highlights the number of consecutive cycles of use and the remaining catalytic activity, providing a basis for selecting the most robust biocatalyst system.
| Enzyme Source | Immobilization Support | Immobilization Method | Ester Produced | Number of Cycles | Remaining Activity (%) | Reference |
| Candida antarctica lipase (B570770) B (Novozym 435) | Acrylic Resin | Interfacial Activation | Octyl formate | 10 | ~95 | [1] |
| Candida rugosa lipase | Microemulsion-based organogels | Entrapment | Pentyl valerate | 10 | Not specified, stable performance | [2] |
| Candida rugosa lipase | Microemulsion-based organogels | Entrapment | Ethyl isovalerate | 9 | ~100 (with intermittent treatment) | [3] |
| Candida rugosa lipase | Microemulsion-based organogels | Entrapment | Ethyl isovalerate | 8 | ~80 (with pretreatment) | [3] |
| Candida rugosa lipase | Microemulsion-based organogels | Entrapment | Ethyl isovalerate | 8 | ~0 (untreated) | [3] |
| Thermomyces lanuginosus lipase | Polyhydroxybutyrate (PHB) | Physical Adsorption | This compound | 6 | ~86 | |
| Porcine Pancreatic Lipase | Polyhydroxybutyrate (PHB) | Adsorption | Butyl butyrate | 6 | 63 | [4] |
| Thermomyces lanuginosus lipase | Magnetic Macroporous ZIF-8 | Adsorption | Biodiesel | 5 | 93.5 | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for enzyme immobilization and reusability testing, synthesized from the reviewed literature.
Protocol 1: Immobilization of Lipase on Magnetic Nanoparticles
This protocol describes a common method for immobilizing lipase on a magnetic support, allowing for easy separation of the biocatalyst from the reaction medium.
-
Synthesis of Magnetic Nanoparticles (MNPs): Co-precipitation is a frequently used method. Solutions of FeCl₃ and FeCl₂ are mixed in a 2:1 molar ratio under an inert atmosphere. A base, such as ammonium (B1175870) hydroxide, is added to precipitate the iron oxides. The resulting MNPs are washed with deionized water until neutral pH.
-
Surface Functionalization: The bare MNPs are often functionalized to provide anchor points for enzyme attachment. A common method involves coating with silica (B1680970) by treating the MNPs with tetraethyl orthosilicate (B98303) (TEOS) in an ethanol (B145695)/water mixture, followed by functionalization with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES).
-
Enzyme Immobilization: The functionalized MNPs are activated with a cross-linking agent, typically glutaraldehyde. The activated MNPs are then incubated with a solution of the lipase (e.g., from Candida rugosa or Thermomyces lanuginosus) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) for a defined period with gentle shaking.
-
Washing and Storage: The immobilized enzyme is separated from the solution using a magnet and washed multiple times with buffer to remove any unbound enzyme. The final biocatalyst is stored at 4°C until use.
Protocol 2: Reusability Assay for this compound Synthesis
This protocol outlines the steps to assess the operational stability of an immobilized enzyme over multiple reaction cycles.
-
Reaction Setup: In a typical batch reaction, the immobilized lipase is added to a mixture of valeric acid and ethanol in a suitable solvent (e.g., n-heptane or a solvent-free system). The molar ratio of acid to alcohol is a key parameter to be optimized, often with an excess of the alcohol.
-
Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 40-60°C) with constant agitation for a predetermined time to reach a high conversion rate.
-
Product Analysis: The conversion to this compound is monitored by taking samples at regular intervals and analyzing them using gas chromatography (GC).
-
Enzyme Recovery and Reuse: At the end of each cycle, the immobilized enzyme is separated from the reaction mixture. For magnetic supports, an external magnet is used. For other supports, filtration or centrifugation can be employed.
-
Washing: The recovered biocatalyst is washed with a suitable solvent (e.g., n-hexane) to remove any residual substrates and products.
-
Drying: The washed biocatalyst is dried (e.g., in a vacuum desiccator) before being used in the next reaction cycle with a fresh batch of substrates.[1]
-
Activity Measurement: The initial reaction rate or the final product yield of the first cycle is considered as 100% activity. The activity in subsequent cycles is calculated relative to the first cycle.
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of a typical experiment to evaluate the reusability of an immobilized enzyme for this compound production.
Caption: Workflow for Immobilized Enzyme Reusability Testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Biocatalytic Synthesis of Flavor Ester “Pentyl Valerate” Using Candida rugosa Lipase Immobilized in Microemulsion Based Organogels: Effect of Parameters and Reusability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reusability of surfactant-coated Candida rugosa lipase immobilized in gelatin microemulsion-based organogels for ethyl isovalerate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Immobilization of Lipase from Thermomyces lanuginosus in Magnetic Macroporous ZIF-8 Improves Lipase Reusability in Biodiesel Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Economic Analysis of Ethyl Valerate Synthesis Methods
For researchers and professionals in the pharmaceutical and chemical industries, the efficient and cost-effective synthesis of flavor and fragrance compounds like ethyl valerate (B167501) is a critical consideration. This guide provides a detailed comparison of the primary methods for synthesizing ethyl valerate: traditional Fischer esterification, enzymatic catalysis, and reactive distillation. The analysis focuses on key performance indicators, experimental protocols, and an economic evaluation to aid in selecting the most suitable method for specific applications.
At a Glance: Performance Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different this compound synthesis methods, offering a clear comparison of their performance based on experimental findings.
| Parameter | Fischer Esterification (Amberlyst-15) | Enzymatic Catalysis (Immobilized Lipase) | Ultrasound-Assisted Enzymatic | Reactive Distillation |
| Catalyst | Amberlyst-15 | Immobilized Lipase (B570770) (e.g., TLL on PHB) | Biosilicified Lipase | Solid Acid Catalyst (e.g., Amberlyst-15) |
| Yield (%) | ~95% | ~92% | ~90% | >99% (for similar esters)[1] |
| Reaction Time | 7 hours | 105 minutes | 2 hours | Continuous |
| Temperature (°C) | 80°C | 30.5°C | Room Temperature | Column Temperature Gradient |
| Catalyst Loading | Varies | 18% m/v | 15% m/v | Packed Bed |
| Catalyst Reusability | Good | Good (retained ~86% activity after 6 cycles)[2] | Good (retained ~70% activity after 4 reuses) | Excellent |
| Energy Consumption | High | Low | Very Low | Moderate to High (but efficient) |
| Downstream Processing | Complex (catalyst filtration, product purification) | Simpler (easy catalyst separation) | Simpler | Integrated (reaction and separation in one unit) |
The Chemistry: this compound Synthesis
The fundamental reaction for producing this compound is the esterification of valeric acid with ethanol (B145695), yielding this compound and water as a byproduct. This reversible reaction necessitates strategies to shift the equilibrium towards the product side to achieve high yields.
Caption: General reaction for the synthesis of this compound.
Methodologies Explored
This section details the experimental protocols for the key synthesis methods discussed, providing a foundation for reproducibility and comparison.
Fischer Esterification using a Solid Acid Catalyst
Fischer esterification is a classic method that utilizes an acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. The use of a solid acid catalyst like Amberlyst-15 simplifies catalyst removal compared to homogeneous acid catalysts like sulfuric acid.
Experimental Protocol:
-
A mixture of valeric acid and ethanol (in a specified molar ratio) is prepared in a round-bottom flask.
-
The solid acid catalyst (e.g., Amberlyst-15) is added to the mixture.
-
The reaction mixture is heated to a specific temperature (e.g., 80°C) and stirred continuously.
-
The reaction progress is monitored over time (e.g., 7 hours) by techniques such as gas chromatography (GC).
-
Upon completion, the solid catalyst is removed by filtration.
-
The resulting mixture undergoes purification, typically through distillation, to separate the this compound from unreacted starting materials and water.
Caption: Workflow for Fischer esterification of this compound.
Enzymatic Synthesis using Immobilized Lipase
Enzymatic synthesis offers a green alternative, operating under milder conditions with high specificity. Immobilizing the enzyme, typically a lipase, allows for easy recovery and reuse.
Experimental Protocol:
-
Valeric acid and ethanol are dissolved in a suitable solvent (e.g., heptane) in a reaction vessel.[2]
-
The immobilized lipase (e.g., Thermomyces lanuginosus lipase immobilized on polyhydroxybutyrate) is added to the solution.[2]
-
The mixture is incubated at a controlled temperature (e.g., 30.5°C) with constant agitation (e.g., 234 rpm).[2]
-
The reaction is monitored for a specified duration (e.g., 105 minutes).[2]
-
After the reaction, the immobilized enzyme is separated by simple filtration.
-
The solvent is removed, and the product is purified if necessary.
Caption: Workflow for the enzymatic synthesis of this compound.
Reactive Distillation
Reactive distillation is a process intensification technology that combines the chemical reaction and the separation of products in a single unit. This method is highly efficient for equilibrium-limited reactions like esterification.
Process Description:
-
Valeric acid and ethanol are continuously fed into a distillation column packed with a solid acid catalyst.
-
As the reactants flow through the catalytic packing, they react to form this compound and water.
-
The heat supplied to the reboiler of the column facilitates both the reaction and the distillation.
-
The more volatile products (typically water and sometimes an azeotrope with ethanol) are continuously removed from the top of the column.
-
The less volatile this compound product is collected from the bottom of the column.
-
The continuous removal of a byproduct (water) drives the reaction towards completion, resulting in very high conversions.
Caption: Simplified process flow for reactive distillation.
Economic Analysis
A comprehensive economic analysis involves considering catalyst costs, energy consumption, and downstream processing expenses.
Catalyst Costs:
-
Fischer Esterification: Solid acid catalysts like Amberlyst-15 are relatively inexpensive and can be reused, making them a cost-effective option for large-scale production. The price for Amberlyst-15 can range from approximately $150 to over $200 per kilogram for laboratory scales, with bulk pricing being significantly lower.[3][4][5][6]
-
Enzymatic Catalysis: The initial cost of lipases, especially immobilized ones, is a significant economic consideration and a major drawback for biocatalysis.[7] However, their high specificity, which leads to fewer byproducts, and their reusability can offset the initial investment, particularly for high-value products.[7] The cost of the immobilization support and the immobilization process itself also contribute to the overall catalyst cost.[8]
-
Reactive Distillation: This method often employs solid acid catalysts like Amberlyst-15, benefiting from their relatively low cost and long lifespan within the column.
Energy Consumption:
-
Fischer Esterification: This method typically requires elevated temperatures (around 80°C or higher) for extended periods, leading to significant energy consumption.
-
Enzymatic Catalysis: Operating at or near room temperature, enzymatic methods offer substantial energy savings compared to traditional chemical synthesis.[9] Ultrasound-assisted enzymatic synthesis can further reduce energy input by accelerating the reaction at low temperatures.
-
Reactive Distillation: While distillation is an energy-intensive process, reactive distillation can be more energy-efficient than a conventional reactor followed by a separate distillation step.[10] It utilizes the heat of reaction for separation, and the process intensification reduces the overall energy demand.[10]
Downstream Processing:
-
Fischer Esterification: The workup for this method involves catalyst filtration and subsequent purification of the product from unreacted starting materials and water, which can be complex and costly.
-
Enzymatic Catalysis: Downstream processing is often simpler due to the high specificity of the enzyme, which results in a cleaner reaction mixture with fewer byproducts.[11] The easy separation of the immobilized enzyme also simplifies the purification process.[11]
-
Reactive Distillation: This is a key advantage of this method, as the reaction and separation are integrated into a single unit.[12] This significantly reduces the need for separate downstream processing equipment, leading to lower capital and operational costs.[12]
Conclusion
The choice of the most economical method for this compound synthesis is highly dependent on the specific production context.
-
Fischer Esterification with a solid acid catalyst remains a viable option for large-scale production where the initial catalyst cost is a primary concern and the energy and downstream processing costs can be managed effectively.
-
Enzymatic Synthesis is an excellent choice for producing high-value, high-purity this compound, especially where "green" credentials and mild reaction conditions are a priority. The higher initial catalyst cost can be justified by energy savings, simplified downstream processing, and the potential for catalyst reuse.
-
Reactive Distillation represents the most process-intensified and highly efficient method, offering the potential for very high yields and significantly reduced capital and operating costs by integrating reaction and separation. It is particularly well-suited for large-scale, continuous production.
For researchers and drug development professionals, the mild conditions and high selectivity of enzymatic methods may be particularly advantageous for small-scale synthesis of sensitive compounds. For industrial-scale production, a thorough techno-economic analysis considering the specific plant capacity, raw material costs, and utility prices is essential to make an informed decision.
References
- 1. [PDF] Simulations And Economic Analyses Of Ethyl Acetate Productions By Conventional And Reactive Distillation Processes Using Aspen Plus | Semantic Scholar [semanticscholar.org]
- 2. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene price,buy Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene - chemicalbook [m.chemicalbook.com]
- 4. Amberlyst 15(H), wet, ion exchange resin 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Amberlystt 15 dry 39389-20-3 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. Amberlyst™ 15(H), ion exchange resin 1 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 10. solutions.sulzer.com [solutions.sulzer.com]
- 11. Upstream and Downstream Bioprocessing in Enzyme Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solutions.sulzer.com [solutions.sulzer.com]
A Comparative Environmental Assessment of Ethyl Valerate Production: Chemical vs. Biocatalytic Routes
For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis
Ethyl valerate (B167501), a key fragrance and flavor compound, is traditionally synthesized through chemical catalysis. However, the growing emphasis on sustainable manufacturing has spurred the development of biocatalytic alternatives. This guide provides a comparative environmental impact assessment of the two primary production routes for ethyl valerate: the conventional sulfuric acid-catalyzed esterification and the lipase-catalyzed biocatalytic process. By examining key environmental metrics and providing detailed experimental protocols, this document aims to inform the selection of more sustainable synthesis pathways in research and industrial applications.
Quantitative Comparison of Environmental Impact Metrics
The environmental performance of the two production routes for this compound is summarized below. The data presented for E-Factor and Process Mass Intensity (PMI) are calculated based on typical experimental protocols, while other environmental impact indicators are estimations derived from life cycle assessments of similar chemical processes due to the lack of specific data for this compound.
| Environmental Impact Metric | Sulfuric Acid-Catalyzed Esterification | Lipase-Catalyzed Esterification | Supporting Experimental Data/Rationale |
| Yield (%) | ~95%[1] | ~92%[2] | High yields are achievable for both methods under optimized conditions. |
| E-Factor (kg waste/kg product) | ~1.5 - 2.5 | ~0.5 - 1.5 | Calculated based on unreacted starting materials, solvent losses, and catalyst neutralization waste for the chemical route, versus enzyme and solvent recovery efficiency for the biocatalytic route.[3][4][5] |
| Process Mass Intensity (PMI) | ~2.5 - 3.5 | ~1.5 - 2.5 | PMI = E-Factor + 1. Reflects the total mass of inputs per mass of product.[3][6] |
| Energy Consumption | High | Low | Chemical synthesis requires heating/reflux, while enzymatic reactions proceed at or near room temperature.[7][8] |
| Greenhouse Gas Emissions (CO2 eq.) | Higher | Lower | Primarily associated with the energy consumption for heating and the production of the acid catalyst.[9] |
| Solvent Usage | Moderate to High | Low to Moderate | Both processes can be run in solvents, but enzymatic reactions are often performed in solvent-free systems or with greener solvents.[2][7] |
| Catalyst Recyclability | No | Yes | Lipases can be immobilized and reused for multiple reaction cycles, reducing waste and cost.[2] |
| Safety & Hazard Profile | High | Low | Involves the use of a corrosive strong acid (H2SO4). Enzymes are generally non-hazardous.[1] |
Experimental Protocols
Sulfuric Acid-Catalyzed Synthesis of this compound (Fischer Esterification)
This protocol describes the traditional method for synthesizing this compound using a strong acid catalyst.
Materials:
-
Valeric acid
-
Ethanol (B145695) (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Heating mantle, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, combine valeric acid and an excess of absolute ethanol.[1]
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[10][11]
-
Heat the mixture to reflux using a heating mantle and maintain the temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][10]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.[10]
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the sulfuric acid catalyst.[10]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation.
Lipase-Catalyzed Synthesis of this compound
This protocol outlines the enzymatic synthesis of this compound, a greener alternative to the chemical method.
Materials:
-
Valeric acid
-
Ethanol
-
Immobilized lipase (B570770) (e.g., from Thermomyces lanuginosus or Candida antarctica Lipase B)[2]
-
Heptane (or other suitable organic solvent; can also be solvent-free)
-
Molecular sieves (optional, to remove water)
-
Orbital shaker or magnetic stirrer.
Procedure:
-
In a suitable reaction vessel, dissolve valeric acid and ethanol in heptane. For a solvent-free system, the reactants are mixed directly.[2]
-
Add the immobilized lipase to the mixture. The amount of biocatalyst is typically a percentage of the total reactant mass (e.g., 18% m/v).[2]
-
If not a solvent-free system, molecular sieves can be added to remove the water produced during the reaction, which can improve the conversion.
-
The reaction mixture is then agitated using an orbital shaker or magnetic stirrer at a controlled temperature (e.g., 30.5 °C) for a specified duration (e.g., 105 minutes).[2]
-
The progress of the reaction can be monitored by taking aliquots and analyzing them using Gas Chromatography (GC).
-
Upon completion, the immobilized enzyme is separated by simple filtration.
-
The solvent (if used) is removed under reduced pressure to yield the this compound.
-
The recovered immobilized lipase can be washed and reused for subsequent batches.[2]
Visualizations
Caption: Workflow for chemical vs. biocatalytic synthesis of this compound.
Caption: Conceptual comparison of environmental impacts.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Improvement of the enzymatic synthesis of this compound by esterification reaction in a solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 4. Welcome to www.sheldon.nl [sheldon.nl]
- 5. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 7. Efficient, low-energy chemical synthesis using enzymes for biocatalysis [researchfeatures.com]
- 8. Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. icca-chem.org [icca-chem.org]
- 10. benchchem.com [benchchem.com]
- 11. Following eq. 10.17 , write an equation for the preparation of ethyl pent.. [askfilo.com]
Spectroscopic comparison of ethyl valerate with its structural isomers
A Spectroscopic Showdown: Ethyl Valerate (B167501) and Its Structural Isomers
In the world of analytical chemistry, the ability to distinguish between structural isomers—molecules with the same chemical formula but different arrangements of atoms—is paramount. This guide provides a detailed spectroscopic comparison of ethyl valerate (C₇H₁₄O₂) and its C₆H₁₂O₂ structural isomers, offering a valuable resource for researchers, scientists, and professionals in drug development. By examining their unique spectral fingerprints through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the subtle yet critical differences in their molecular architecture.
This compound, with its characteristic fruity aroma, finds use in the flavor and fragrance industry.[1][2] Its isomers, including propyl propanoate, butyl acetate (B1210297), isobutyl acetate, sec-butyl acetate, tert-butyl acetate, and pentyl formate, share the same molecular weight but exhibit distinct physical and chemical properties due to their varied structures.[3][4][5][6] This comparison will delve into the experimental data that allows for their unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its structural isomers.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Proton Environment | Chemical Shift (δ) |
| This compound | CH₃ (ethyl) | ~1.25 |
| CH₂ (ethyl) | ~4.12 | |
| CH₃ (valerate) | ~0.92 | |
| CH₂ (valerate, γ) | ~1.37 | |
| CH₂ (valerate, β) | ~1.61 | |
| CH₂ (valerate, α) | ~2.29 | |
| Propyl Propanoate | CH₃ (propyl) | ~0.94 |
| CH₂ (propyl, β) | ~1.66 | |
| CH₂ (propyl, α) | ~4.01 | |
| CH₃ (propanoate) | ~1.15 | |
| CH₂ (propanoate) | ~2.32 | |
| Butyl Acetate | CH₃ (butyl) | ~0.94 |
| CH₂ (butyl, γ) | ~1.39 | |
| CH₂ (butyl, β) | ~1.63 | |
| CH₂ (butyl, α) | ~4.07 | |
| CH₃ (acetate) | ~2.04 | |
| Isobutyl Acetate | CH₃ (isobutyl) | ~0.94 (d) |
| CH (isobutyl) | ~1.96 (m) | |
| CH₂ (isobutyl) | ~3.88 (d) | |
| CH₃ (acetate) | ~2.05 | |
| sec-Butyl Acetate | CH₃ (sec-butyl, terminal) | ~0.91 (t) |
| CH₃ (sec-butyl, adjacent to O) | ~1.23 (d) | |
| CH₂ (sec-butyl) | ~1.56 (m) | |
| CH (sec-butyl) | ~4.87 (m) | |
| CH₃ (acetate) | ~2.03 | |
| tert-Butyl Acetate | CH₃ (tert-butyl) | ~1.46 (s) |
| CH₃ (acetate) | ~1.95 (s) | |
| Pentyl Formate | CH₃ (pentyl) | ~0.91 |
| CH₂ (pentyl, δ) | ~1.33 | |
| CH₂ (pentyl, γ) | ~1.33 | |
| CH₂ (pentyl, β) | ~1.63 | |
| CH₂ (pentyl, α) | ~4.16 | |
| CHO (formate) | ~8.06 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Multiplicity is indicated in parentheses (s = singlet, d = doublet, t = triplet, m = multiplet).
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Carbon Environment | Chemical Shift (δ) |
| This compound | C=O | ~173.8 |
| O-CH₂ | ~60.1 | |
| O-CH₂-CH₃ | ~14.2 | |
| α-CH₂ | ~34.2 | |
| β-CH₂ | ~26.9 | |
| γ-CH₂ | ~22.3 | |
| δ-CH₃ | ~13.7 | |
| Propyl Propanoate | C=O | ~174.5 |
| O-CH₂ | ~66.2 | |
| O-CH₂-CH₂ | ~22.0 | |
| O-CH₂-CH₂-CH₃ | ~10.4 | |
| α-CH₂ | ~27.7 | |
| β-CH₃ | ~9.1 | |
| Butyl Acetate | C=O | ~171.1 |
| O-CH₂ | ~64.5 | |
| O-CH₂-CH₂ | ~30.6 | |
| O-CH₂-CH₂-CH₂ | ~19.1 | |
| O-CH₂-CH₂-CH₂-CH₃ | ~13.7 | |
| CH₃-C=O | ~20.9 | |
| tert-Butyl Acetate | C=O | ~170.5 |
| O-C(CH₃)₃ | ~80.4 | |
| O-C(CH₃)₃ | ~28.6 | |
| CH₃-C=O | ~22.3 | |
| Pentyl Formate | C=O | ~161.3 |
| O-CH₂ | ~64.1 | |
| O-CH₂-CH₂ | ~28.4 | |
| O-CH₂-CH₂-CH₂ | ~28.1 | |
| O-CH₂-CH₂-CH₂-CH₂ | ~22.4 | |
| O-CH₂-CH₂-CH₂-CH₂-CH₃ | ~14.0 |
Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | C=O Stretch | C-O Stretch |
| This compound | ~1740 | ~1180 |
| Propyl Propanoate | ~1740 | ~1180 |
| Butyl Acetate | ~1738 | ~1240 |
| sec-Butyl Acetate | ~1735 | ~1245 |
| tert-Butyl Acetate | ~1737 | ~1244 |
| Pentyl Formate | ~1725 | ~1170 |
Table 4: Mass Spectrometry Data (Key m/z Fragments)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 130 | 88, 85, 57, 29 |
| Propyl Propanoate | 116 | 85, 57, 43, 29 |
| Butyl Acetate | 116 | 73, 56, 43 |
| Isobutyl Acetate | 116 | 56, 43 |
| sec-Butyl Acetate | 116 | 87, 61, 43 |
| tert-Butyl Acetate | 116 | 101, 57, 43 |
| Pentyl Formate | 116 | 70, 55, 42, 29 |
Note: The molecular ion for this compound is 130 g/mol , while its C₆H₁₂O₂ isomers have a molecular weight of 116 g/mol .[3][7]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 300 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the ester sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include: a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters include: a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small drop of the liquid ester sample directly onto the crystal.
-
Acquire the spectrum.
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation of volatile compounds (e.g., Agilent GC/MSD system).
Sample Preparation:
-
Prepare a dilute solution of the ester sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5ms column).
-
The separated components elute from the column and enter the mass spectrometer.
Mass Spectrometry Acquisition (Electron Ionization - EI):
-
The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizing Structural Relationships
The following diagram illustrates the structural relationship between this compound and its isomers, highlighting the different arrangements of the ester functional group and alkyl chains.
Caption: Relationship between this compound and its C6H12O2 structural isomers.
References
- 1. Page loading... [guidechem.com]
- 2. This compound Ethyl pentanoate [sigmaaldrich.com]
- 3. tert-Butyl acetate | C6H12O2 | CID 10908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sec-Butyl acetate | C6H12O2 | CID 7758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propyl propanoate - Wikipedia [en.wikipedia.org]
- 6. sec-Butyl acetate - Wikipedia [en.wikipedia.org]
- 7. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ethyl Valerate: A Guide for Laboratory Professionals
For researchers and scientists handling ethyl valerate (B167501), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. Ethyl valerate, a flammable liquid, requires careful management to mitigate risks and comply with regulations. This guide provides essential, step-by-step procedures for its safe disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[1] It is also crucial to keep the compound and its waste away from heat, sparks, and open flames.[1][2][3][4][5][6]
In the event of a spill, the area should be immediately contained. Use an inert absorbent material like sand, vermiculite, or spill pillows to soak up the liquid.[1][7] The absorbed material must then be carefully transferred into a clearly labeled, sealed container for hazardous waste disposal.[1][7]
Logistical Disposal Plan
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] It is strictly prohibited to pour this chemical down the drain or dispose of it with regular trash.[1][8] this compound must be treated as hazardous chemical waste.
Waste Collection and Storage:
-
Designated Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound. The container should be clearly labeled as "Hazardous Waste: this compound".[1][9]
-
Segregation: Store the this compound waste container separately from incompatible materials, such as strong oxidizing agents and reducing agents.[3][7]
-
Storage Area: The designated storage area for hazardous waste should be a well-ventilated, cool, and dry location, away from sources of ignition.[2][10][11]
Quantitative Data Summary
| Property | Value | Citation(s) |
| Physical State | Liquid | [2] |
| Flash Point | 41°C (105.8°F) | [4] |
| Boiling Point | 145°C (293°F) | [4] |
| Primary Hazards | Flammable liquid and vapor | [3][4][5] |
| Incompatible Materials | Strong reducing agents, Oxidizing agents | [3][7] |
Experimental Protocol for Disposal
The following protocol outlines the detailed steps for preparing this compound waste for disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound.
-
Segregate this compound waste from other chemical waste to prevent accidental reactions.
-
-
Containerization:
-
Select a suitable, properly labeled hazardous waste container. High-density polyethylene (B3416737) (HDPE) containers are often recommended for chemical waste.[12]
-
Carefully transfer the this compound waste into the container, avoiding any spills.
-
Ensure the container is not overfilled, leaving adequate headspace for vapor expansion.
-
-
Labeling:
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date.
-
The specific hazards (e.g., "Flammable").
-
-
-
Temporary Storage:
-
Store the sealed and labeled container in a designated satellite accumulation area within the laboratory.[13]
-
This area must be under the control of the laboratory personnel.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless properly decontaminated.[14]
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).[1][14]
-
Collect the rinsate as hazardous waste and manage it along with the this compound waste.[14]
-
After triple rinsing and allowing it to air dry, the container may be disposed of according to institutional guidelines for decontaminated labware.[1] Deface the original label before disposal.[14]
-
-
Arranging for Final Disposal:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. elan-chemical.com [elan-chemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. acs.org [acs.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 11. chemtexusa.com [chemtexusa.com]
- 12. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: Personal Protective Equipment for Handling Ethyl Valerate
Essential guidance for the safe handling and disposal of Ethyl valerate (B167501) in a laboratory setting, ensuring the protection of researchers and the integrity of drug development processes.
Ethyl valerate is a flammable liquid and vapor that requires careful handling to mitigate risks of ignition, skin and eye irritation, and respiratory effects.[1][2][3] Adherence to proper safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is critical for laboratory personnel. This guide provides a comprehensive overview of the necessary PPE, operational procedures for safe handling and disposal, and a clear workflow for PPE selection.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound, crucial for assessing its hazards.
| Property | Value | Source(s) |
| Flash Point | 26°C - 37°C | [1][2][4] |
| Boiling Point | 131°C - 145°C | [1][2][4][5] |
| Melting Point | -99°C to -91.2°C | [1][5] |
| Vapor Density | 4.49 - 4.5 | [1][4] |
| Glove Breakthrough Time | Fluorinated rubber (0.7 mm): 10 minutes (for splash contact) | [6] |
Operational Plan for Safe Handling
Following a systematic, step-by-step procedure is paramount when working with this compound to minimize exposure and prevent accidents.
1. Engineering Controls and Ventilation:
-
Always handle this compound in a well-ventilated area.[3][7]
-
For all procedures involving open containers or transfers, work within a certified chemical fume hood to prevent the buildup of flammable vapors.[7]
2. Personal Protective Equipment (PPE) Selection and Use:
-
Eye and Face Protection: At a minimum, wear chemical safety glasses with side shields.[2][8] When there is a risk of splashing, such as during transfers of larger volumes, a face shield must be worn in addition to safety goggles.[2][8][9][10]
-
Skin and Body Protection: A flame-retardant lab coat or, at minimum, a 100% cotton lab coat is required to protect against fire hazards.[2][7] Ensure legs are covered with long pants, and wear closed-toe shoes.[7]
-
Hand Protection: Wear chemical-resistant gloves.[1][2] While nitrile gloves may offer protection for incidental contact, fluorinated rubber gloves are recommended for tasks with a higher risk of splash.[6][8] Always inspect gloves for any signs of degradation or puncture before use and remove them immediately if contact with the chemical occurs, followed by hand washing.[2][8]
-
Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas where vapor concentrations may be high, a respirator with an appropriate organic vapor cartridge (type ABEK is often recommended) may be necessary based on a risk assessment.[1][2][9]
3. Handling and Storage Procedures:
-
Keep containers of this compound tightly closed when not in use.[1][7]
-
Ensure all sources of ignition, such as open flames, hot surfaces, and sparks, are absent from the handling area.[1][2][3][6][7]
-
Use spark-proof tools and explosion-proof equipment for transfers.[1][3]
-
Ground and bond containers when transferring the material to prevent the buildup of static electricity.[3][4]
-
Store this compound in a cool, dry, well-ventilated area away from incompatible substances like strong acids, bases, and oxidizing agents.[1][2][3] The storage area should be designated for flammable liquids.[3]
Spill Management and Disposal Plan
In the event of a spill and for routine disposal, a clear and practiced plan is essential for safety and environmental compliance.
1. Spill Response:
-
Immediate Actions: Evacuate all non-essential personnel from the spill area. Remove all sources of ignition.[3][11]
-
Containment: For small spills, absorb the liquid with an inert material such as sand, vermiculite, clay, or diatomaceous earth.[1][11][12]
-
Cleanup: Using spark-proof tools, carefully collect the absorbent material and place it into a clearly labeled, sealed container for hazardous waste.[3][11][12]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[3][11]
2. Disposal of this compound Waste:
-
Waste Collection: All waste containing this compound, including the chemical itself and any contaminated materials (e.g., gloves, absorbent), must be collected in a designated, leak-proof, and properly labeled hazardous waste container.[12]
-
Regulatory Compliance: this compound waste must be disposed of as hazardous waste.[1][2][3] Never pour it down the drain or mix it with regular trash.[12]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, following all local, state, and federal regulations.[2][12]
3. Disposal of Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste as they may retain product residue.[3]
-
Containers can be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[12]
-
After proper rinsing and air-drying, the container can be disposed of according to your institution's guidelines for decontaminated labware.[12]
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound, based on the nature of the task.
Caption: Workflow for selecting appropriate PPE for this compound handling.
References
- 1. chemtexusa.com [chemtexusa.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H14O2 | CID 10882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. uah.edu [uah.edu]
- 11. johndwalsh.com [johndwalsh.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
